molecular formula C24H22FNO4S B12426746 TP-16

TP-16

Katalognummer: B12426746
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: TVZKMOZWGZUOHV-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TP-16 is a useful research compound. Its molecular formula is C24H22FNO4S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H22FNO4S

Molekulargewicht

439.5 g/mol

IUPAC-Name

4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C24H22FNO4S/c1-14(16-4-6-17(7-5-16)24(28)29)26-23(27)22-19-10-11-30-13-21(19)31-20(22)12-15-2-8-18(25)9-3-15/h2-9,14H,10-13H2,1H3,(H,26,27)(H,28,29)/t14-/m0/s1

InChI-Schlüssel

TVZKMOZWGZUOHV-AWEZNQCLSA-N

Isomerische SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(SC3=C2CCOC3)CC4=CC=C(C=C4)F

Kanonische SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(SC3=C2CCOC3)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: TP-16, a Novel and Selective EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-16 is a novel, potent, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and in vitro/in vivo evaluation are presented, along with a summary of its key quantitative parameters. This compound has emerged as a significant research tool for investigating the role of the PGE2-EP4 signaling pathway in various pathological processes, particularly in the tumor microenvironment of colorectal cancer.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with a complex aromatic structure. Its systematic name and key identifiers are provided below.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C24H22FNO4S[2][3]
Molecular Weight 439.50 g/mol [2][3]
CAS Number 2332972-26-4[2][3]
Appearance Crystalline solid[4]
Purity >98%[4]
Solubility DMSO: 30 mg/mL[4]
DMF: 30 mg/mL[4]
DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL[4]
Storage Store at -20°C[4]

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the EP4 receptor, a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2). The EP4 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] By blocking the binding of PGE2 to the EP4 receptor, this compound inhibits downstream signaling pathways.

The primary signaling pathway initiated by EP4 receptor activation involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). EP4 can also couple to other pathways, such as the PI3K-Akt pathway. In the context of the tumor microenvironment, PGE2-EP4 signaling promotes the differentiation of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs), thereby hindering anti-tumor immunity. This compound effectively blocks these immunosuppressive functions.

EP4_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates TP16 This compound TP16->EP4 Inhibits Gs Gαs EP4->Gs Activates PI3K PI3K EP4->PI3K Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Akt Akt PI3K->Akt Activates Immune_Suppression Immune Suppression (MDSC, M2 Macrophage differentiation) Akt->Immune_Suppression Gene_Expression Gene Expression (e.g., Pro-tumorigenic, Immunosuppressive) CREB->Gene_Expression Gene_Expression->Immune_Suppression

Caption: Simplified signaling pathway of the EP4 receptor and the inhibitory action of this compound.

Biological Activity

This compound exhibits potent and selective antagonist activity against the EP4 receptor.

ParameterValueCell LineAssay TypeReference
IC50 2.1 nM--[1]

Experimental Protocols

Synthesis of this compound

A detailed, scalable synthesis protocol for a potent and selective prostaglandin EP4 antagonist has been described, which involves a seven-step sequence and features the use of two consecutive iron-catalyzed Friedel-Crafts substitutions.[5] While the specific synthesis of this compound is detailed in the primary literature, a generalizable multi-step synthesis for similar EP4 antagonists is outlined below.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Second Friedel-Crafts Reaction Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Step 4: Amide Coupling Intermediate3->Step4 Intermediate4 Intermediate 4 Step4->Intermediate4 Step5 Step 5: Saponification Intermediate4->Step5 TP16 This compound Step5->TP16

Caption: General workflow for the synthesis of this compound and related EP4 antagonists.

Detailed Steps: The specific reagents, reaction conditions, and purification methods are proprietary and detailed in the primary research publication by Lu W, et al. (2020). A general outline is as follows:

  • Friedel-Crafts Acylation: Reaction of a substituted aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst (e.g., iron(III) chloride) to form a ketone intermediate.

  • Second Friedel-Crafts Reaction: Further elaboration of the ketone intermediate via another Friedel-Crafts reaction to introduce additional structural complexity.

  • Cyclization: Intramolecular reaction to form a key heterocyclic ring system present in the this compound scaffold.

  • Amide Coupling: Coupling of the heterocyclic intermediate with a substituted benzoic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Saponification: Hydrolysis of an ester group to the final carboxylic acid of this compound.

In Vitro cAMP Functional Assay

This assay measures the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Phosphate-buffered saline (PBS).

  • Cell dissociation solution (e.g., Trypsin-EDTA).

  • Stimulation buffer.

  • Prostaglandin E2 (PGE2).

  • This compound.

  • cAMP assay kit (e.g., HTRF-based).

Protocol:

  • Cell Culture: Culture HEK293-EP4 cells in T175 flasks until they reach approximately 80% confluency.

  • Cell Preparation:

    • Wash cells with PBS.

    • Detach cells using a cell dissociation solution.

    • Resuspend cells in PBS and centrifuge at 340 x g for 3 minutes.

    • Discard the supernatant and resuspend the cell pellet in stimulation buffer.

    • Determine cell concentration and viability.

    • Dilute the cells to the desired concentration in stimulation buffer.[6]

  • Assay Procedure:

    • Dispense the cell suspension into a 96-well assay plate.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80 concentration) for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of the PGE2-induced cAMP response for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Colorectal Cancer Mouse Model

This protocol describes the establishment of an orthotopic mouse model of colorectal cancer to evaluate the in vivo efficacy of this compound.

Materials:

  • 6-8 week old BALB/c nude mice.

  • Colorectal cancer cell line (e.g., CT26 or HCT116) expressing luciferase.

  • Cell culture medium and reagents.

  • Matrigel.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • This compound formulation for oral administration.

  • Bioluminescence imaging system.

Protocol:

  • Cell Preparation:

    • Culture colorectal cancer cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in a 1:1 mixture of culture medium and Matrigel on ice.[7]

  • Orthotopic Implantation:

    • Anesthetize the mouse using isoflurane.

    • Make a small abdominal incision to expose the cecum.

    • Inject the cell suspension (e.g., 5 x 10^5 cells in 50 µL) into the subserosal layer of the cecum.[8]

    • Close the peritoneum and skin with sutures.

  • Drug Administration:

    • Allow the tumors to establish for a specified period (e.g., 7-10 days).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Tumor Growth Monitoring:

    • Monitor tumor growth and metastasis by bioluminescence imaging at regular intervals.

    • Measure primary tumor volume using calipers if palpable.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest the primary tumors and metastatic tissues (e.g., liver, lymph nodes).

    • Perform histological and immunohistochemical analysis to assess tumor pathology and immune cell infiltration.

Conclusion

This compound is a valuable research tool for elucidating the role of the EP4 receptor in health and disease. Its high potency and selectivity make it a suitable candidate for in-depth preclinical investigations, particularly in the fields of oncology and immunology. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the PGE2-EP4 signaling axis.

References

An In-depth Technical Guide to the Biological Activity and Targets of TP-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-16 is a novel and potent small molecule antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). With a high degree of selectivity, this compound has emerged as a promising therapeutic candidate, particularly in the field of immuno-oncology. By targeting the EP4 receptor, this compound effectively modulates the tumor microenvironment, reprogramming immunosuppressive myeloid cells and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and underlying mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in cancer progression by promoting cell proliferation, migration, invasion, and immunosuppression.[1] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] The EP4 receptor, in particular, is frequently upregulated in various cancers and is a critical mediator of PGE2-induced immunosuppression within the tumor microenvironment.[1][2] this compound has been identified as a selective antagonist of the EP4 receptor, demonstrating potent anti-tumor activity in preclinical models.[3] This document serves as a technical resource for researchers and drug developers interested in the preclinical profile of this compound.

Biological Activity and Molecular Target

The primary molecular target of this compound is the prostaglandin E2 receptor 4 (EP4) . This compound is a selective antagonist, meaning it binds to the EP4 receptor and blocks the downstream signaling initiated by its natural ligand, PGE2.

Quantitative Data

The biological activity of this compound has been characterized by its potent inhibitory effect on EP4 receptor signaling.

ParameterValueDescriptionReference
IC50 2.1 nMThe half-maximal inhibitory concentration of this compound against the EP4 receptor in a functional assay.[4]

In Vivo Efficacy in Preclinical Cancer Models

This compound has demonstrated significant anti-tumor efficacy in murine syngeneic tumor models, primarily by modulating the immune landscape within the tumor.

Quantitative In Vivo Efficacy Data
Animal ModelTreatment GroupDosageTumor Growth Inhibition (TGI)Key FindingsReference
CT26 Colon Cancer (BALB/c mice)This compound37.5 mg/kg, p.o.26.2%Modest inhibition.[5]
CT26 Colon Cancer (BALB/c mice)This compound75 mg/kg, p.o.47.4%Statistically significant tumor growth inhibition. Superior to celecoxib (B62257) (100 mg/kg).[5]
CT26 Colon Cancer (BALB/c mice)This compound150 mg/kg, p.o.47.6%Statistically significant tumor growth inhibition. Greater efficacy than E7046 at the same dosage.[5]
CT26-Luc Orthotopic ModelThis compoundNot specified76.22%Significant tumor regression.[5]
CT26 Colon Cancer (BALB/c nude mice)This compound75 mg/kg, p.o.Efficacy lostDemonstrates that the anti-tumor activity of this compound is T-cell dependent.[5]

Signaling Pathways

This compound exerts its biological effects by blocking the PGE2-EP4 signaling axis. The EP4 receptor is primarily coupled to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[6] However, EP4 can also signal through other pathways, including the PI3K/Akt pathway.[2] By inhibiting EP4, this compound prevents these downstream signaling events, which in the context of cancer, leads to a reduction in immunosuppressive myeloid cells and an enhanced anti-tumor T-cell response.[3]

PGE2-EP4 Signaling Pathway

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds and Activates Gs Gαs EP4_Receptor->Gs Activates PI3K PI3K EP4_Receptor->PI3K Activates TP_16 This compound TP_16->EP4_Receptor Binds and Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (e.g., immunosuppressive factors) Akt->Gene_Expression CREB->Gene_Expression

Caption: The PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize EP4 antagonists like this compound.

In Vitro cAMP Measurement Assay (Antagonist Mode)

This assay quantifies the ability of a test compound to inhibit agonist-induced cAMP production in cells expressing the EP4 receptor.

cAMP_Assay_Workflow Start Start Cell_Plating Plate HEK293 cells expressing human EP4 receptor Start->Cell_Plating Incubation Incubate overnight Cell_Plating->Incubation Compound_Addition Add serial dilutions of this compound Incubation->Compound_Addition Agonist_Stimulation Add PGE2 (agonist) Compound_Addition->Agonist_Stimulation Lysis_Detection Cell lysis and cAMP detection (e.g., HTRF) Agonist_Stimulation->Lysis_Detection Data_Analysis Calculate IC50 values Lysis_Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a cAMP measurement assay.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human EP4 receptor in appropriate culture medium.

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Add the diluted this compound or vehicle control to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Add a fixed concentration of PGE2 (typically the EC80 concentration for cAMP production) to all wells except the negative control.

    • Incubate for a further specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical experimental design for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

InVivo_Workflow Start Start Tumor_Implantation Subcutaneously implant CT26 colon carcinoma cells into BALB/c mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, this compound) Tumor_Growth->Randomization Treatment Administer this compound (e.g., 75 mg/kg) or vehicle orally daily Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice when tumors reach a predetermined size or at the end of the study Monitoring->Endpoint Analysis Analyze tumor growth inhibition and immune cell infiltration Endpoint->Analysis End End Analysis->End

Caption: A standard workflow for an in vivo tumor growth inhibition study.

Methodology:

  • Animal Model: Use female BALB/c mice, 6-8 weeks of age.

  • Cell Line: Culture CT26 murine colon carcinoma cells.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Monitoring: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 37.5, 75, or 150 mg/kg) or vehicle control (e.g., 0.5% carboxymethylcellulose in PBS) orally once daily.

  • Endpoint: Continue treatment for a specified period (e.g., 16 days) or until tumors in the control group reach a predetermined endpoint volume. Monitor animal body weight as an indicator of toxicity.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed for immunohistochemistry, and another portion can be dissociated to single cells for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, myeloid-derived suppressor cells).

Conclusion

This compound is a potent and selective EP4 receptor antagonist with promising anti-tumor activity. Its mechanism of action, centered on the blockade of the PGE2-EP4 signaling axis, leads to the reprogramming of the immunosuppressive tumor microenvironment and enhanced T-cell-mediated tumor cell killing. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel cancer therapeutic. The demonstrated efficacy, particularly in combination with immune checkpoint inhibitors, highlights its potential to address unmet needs in oncology.

References

In Vitro Profile of TP-16: A Selective EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of TP-16, a novel and potent selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The data herein is primarily derived from the study by Lu et al. (2021), which investigated the role of this compound in reprogramming immunosuppressive myeloid cells to enhance immunotherapy for colorectal cancer.

Core Findings at a Glance

This compound demonstrates high-affinity antagonism of the EP4 receptor, a key signaling node in the tumor microenvironment. By blocking the EP4 receptor, this compound has been shown to modulate the function of immunosuppressive myeloid cells, thereby promoting an anti-tumor immune response. The subsequent sections of this guide will delve into the quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro assays performed with this compound.

Assay TypeCell Line/ModelParameterValueReference
EP4 Receptor Binding AssayChem-1 cells overexpressing human EP4IC502.1 nM[1]
Cell Viability AssayCT26, MC38, 4T1, Panc02 (mouse cancer cell lines)Effect on viability at 100 µMNo effect[2]
M2 Macrophage Polarization AssayMouse Bone Marrow-Derived Macrophages (BMDMs)Suppression of PGE2-induced M2 polarizationConcentration-dependent[2]
T-cell Proliferation AssayCo-culture of CD8+ T cells and CD11b+ myeloid cellsReversal of myeloid cell-induced suppression of T-cell proliferationSignificant[2]
Western Blot AnalysisIL-4/PGE2-treated myeloid cellsReversal of p-STAT3 and p-AKT phosphorylationSignificant[2]

Signaling Pathways

The primary mechanism of action of this compound is the blockade of the EP4 receptor signaling pathway. In the context of the tumor microenvironment, PGE2, which is often secreted by tumor cells, binds to the EP4 receptor on immunosuppressive myeloid cells, such as M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). This binding event triggers a signaling cascade that promotes the immunosuppressive phenotype of these cells, leading to the suppression of anti-tumor T-cell responses. This compound competitively inhibits the binding of PGE2 to the EP4 receptor, thereby disrupting this immunosuppressive signaling.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EP4 EP4 Receptor Gs Gs EP4->Gs Activates PI3K PI3K EP4->PI3K Activates PGE2 PGE2 PGE2->EP4 Binds TP16 This compound TP16->EP4 Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Immunosuppression Immunosuppressive Gene Expression PKA->Immunosuppression Promotes AKT AKT PI3K->AKT Activates STAT3 STAT3 AKT->STAT3 Activates STAT3->Immunosuppression Promotes

Caption: EP4 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Mouse cancer cell lines (CT26, MC38, 4T1, Panc02)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound (up to 100 µM) or vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C.

  • After incubation, allow the plates to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

M2 Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs) to an M2 immunosuppressive phenotype.

Materials:

  • Bone marrow cells from mice

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • IL-4

  • PGE2

  • This compound

  • Complete RPMI-1640 medium

  • 6-well plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD206)

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

  • On day 7, harvest the BMDMs and seed them into 6-well plates.

  • Treat the BMDMs with IL-4 (20 ng/mL) and PGE2 (100 nM) in the presence or absence of varying concentrations of this compound for 48 hours.

  • After incubation, harvest the cells and stain them with fluorescently labeled antibodies against F4/80 and CD206.

  • Analyze the stained cells by flow cytometry to determine the percentage of F4/80+ CD206+ (M2) macrophages.

T-cell Proliferation Assay

Objective: To evaluate the effect of this compound on the ability of myeloid cells to suppress T-cell proliferation.

Materials:

  • CD11b+ myeloid cells isolated from tumors

  • CD8+ T cells isolated from spleens of healthy mice

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Anti-CD3/CD28 antibodies

  • This compound

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate CD11b+ myeloid cells from dissociated tumors of tumor-bearing mice.

  • Isolate CD8+ T cells from the spleens of naïve mice.

  • Label the CD8+ T cells with CFSE dye according to the manufacturer's protocol.

  • Coat a 96-well U-bottom plate with anti-CD3 antibody.

  • Co-culture the CFSE-labeled CD8+ T cells with the isolated CD11b+ myeloid cells at a 1:1 ratio in the presence of soluble anti-CD28 antibody.

  • Add varying concentrations of this compound or vehicle control to the co-cultures.

  • Incubate the plates for 72 hours at 37°C.

  • After incubation, harvest the cells and analyze the CFSE dilution in the CD8+ T-cell population by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_polarization M2 Macrophage Polarization Assay cluster_proliferation T-cell Proliferation Assay v1 Seed Cancer Cells v2 Add this compound v1->v2 v3 Incubate 72h v2->v3 v4 Measure Viability v3->v4 p1 Differentiate BMDMs p2 Treat with IL-4, PGE2 +/- this compound p1->p2 p3 Incubate 48h p2->p3 p4 Flow Cytometry (CD206) p3->p4 t1 Isolate Myeloid & T-cells t2 Label T-cells with CFSE t1->t2 t3 Co-culture with anti-CD3/28 +/- this compound t2->t3 t4 Incubate 72h t3->t4 t5 Flow Cytometry (CFSE Dilution) t4->t5

Caption: Overview of In Vitro Experimental Workflows for this compound.

References

The Discovery and Origin of TP16 (p16INK4a): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and functional characterization of the tumor suppressor protein p16INK4a, also known by the alias TP16. Initially identified as a cyclin-dependent kinase 4 (CDK4) interacting protein, p16INK4a has since been established as a critical negative regulator of the cell cycle. Its frequent inactivation in a wide array of human cancers underscores its significance in tumorigenesis and has positioned it as a key molecule in cancer research and therapeutic development. This guide details the seminal experiments leading to its discovery, its mechanism of action within the p16-Rb signaling pathway, and protocols for its detection and functional analysis.

Discovery and Origin

The protein p16INK4a (designated TP16 in some contexts) is a key tumor suppressor encoded by the CDKN2A gene located on chromosome 9p21.3 in humans. Its discovery was a pivotal moment in cancer biology, solidifying the concept of cell cycle inhibition as a primary mechanism for tumor suppression.

Initial Identification

In 1993, p16 was first identified through a yeast two-hybrid screen designed to find proteins that interact with human CDK4.[1] This technique revealed a protein, with a molecular mass of approximately 16 kDa, that could negatively regulate the kinase activity of CDK4.[1][2] This discovery provided the first glimpse into a new family of cyclin-dependent kinase inhibitors.

Unveiling its Role as a Tumor Suppressor

A year later, independent research localized a tumor suppressor locus, termed Multiple Tumor Suppressor 1 (MTS1), to chromosome 9p. This region was observed to be frequently deleted or mutated in melanoma and a broad spectrum of other human cancers.[1][2][3] Subsequent studies confirmed that the gene at the MTS1 locus was indeed the gene encoding p16.[3] The frequent genetic and epigenetic inactivation of the CDKN2A gene in familial melanoma and numerous sporadic cancers provided strong evidence for its role as a major tumor suppressor, rivaled in frequency of inactivation only by p53.[4]

The p16-Rb Signaling Pathway

The primary function of p16 is to regulate the cell cycle at the G1/S transition checkpoint. It does this by inhibiting the activity of CDK4 and CDK6, thereby controlling the phosphorylation state of the Retinoblastoma protein (pRb).

The mechanism of action is as follows:

  • p16 Binding: In response to various cellular stresses or oncogenic signaling, p16 expression is induced. The p16 protein then binds to CDK4 and CDK6.

  • Inhibition of Kinase Activity: This binding prevents the association of CDK4/6 with Cyclin D, a necessary step for the activation of their kinase activity.

  • pRb Hypophosphorylation: In the absence of active Cyclin D-CDK4/6 complexes, the Retinoblastoma protein (pRb) remains in its active, hypophosphorylated state.

  • E2F Sequestration: Active pRb binds to and sequesters the E2F family of transcription factors.

  • Cell Cycle Arrest: With E2F inactive, the transcription of genes required for the transition from the G1 to the S phase of the cell cycle is blocked, leading to cell cycle arrest.

A feedback loop also exists where pRb can repress the transcription of the CDKN2A gene, thus influencing p16 levels.[5][6]

p16_Rb_Pathway cluster_nucleus Nucleus p16 p16 (TP16) CDK46 CDK4/6 p16->CDK46 Binds & Inhibits ActiveCDK Active Cyclin D-CDK4/6 CDK46->ActiveCDK CyclinD Cyclin D CyclinD->CDK46 CyclinD->ActiveCDK pRb pRb ActiveCDK->pRb Phosphorylates (P) pRb_E2F pRb-E2F Complex (Inactive) pRb->pRb_E2F E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription pRb_E2F->E2F Release upon pRb phosphorylation pRb_E2F->S_Phase_Genes Represses Cell Cycle\nProgression (G1->S) Cell Cycle Progression (G1->S) S_Phase_Genes->Cell Cycle\nProgression (G1->S)

Caption: The p16-Rb signaling pathway regulating the G1/S cell cycle transition.

Quantitative Data

The functional impact of p16 has been quantified in numerous studies. Below are tables summarizing key quantitative findings related to p16's expression and its effect on cell cycle distribution.

Table 1: p16 Expression in Human Tissues

Tissue Type Condition p16 Positive Cells (%) Reference
Cervical Epithelium HPV-negative, Normal 13.9 ± 1.8% [7][8]
Cervical Epithelium HPV-positive, Normal 15.1 ± 1.6% [7][8]
Cervical Epithelium HPV-positive, Low-Grade Lesion 18.0 ± 5.2% [7][8]
Oropharyngeal SCC HPV-positive >75% (strong, diffuse staining) [2]
Non-Small Cell Lung Carcinoma Adenocarcinoma 50% of cases show loss of expression [9]

| Non-Small Cell Lung Carcinoma | Squamous Cell Carcinoma | 84% of cases show loss of expression |[9] |

Table 2: Effect of p16 Overexpression on Cell Cycle Distribution in Sarcoma 180 Cells

Treatment Group G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Reference
Negative Control 55.1 ± 2.3 34.2 ± 1.9 10.7 ± 0.8
Complex 1 (Induces p16 pathway) 72.4 ± 3.1* 18.5 ± 2.5* 9.1 ± 1.2

*p < 0.05 compared to negative control

Experimental Protocols

The discovery and characterization of p16 relied on several key experimental techniques. Detailed methodologies for these are provided below.

Yeast Two-Hybrid Screen for Protein-Protein Interactions

This was the initial technique used to identify p16 as a CDK4-interacting protein.

  • Objective: To identify proteins that physically interact with a "bait" protein (CDK4) by screening a "prey" library (cDNA library).

  • Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (DBD) and an activation domain (AD). The bait protein is fused to the DBD, and the prey proteins are fused to the AD. If the bait and prey interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing for selection and identification of interacting partners.

  • Methodology:

    • Bait Plasmid Construction: The full-length cDNA of human CDK4 is cloned into a yeast expression vector (e.g., pEG202) in-frame with the LexA DNA-binding domain.

    • Yeast Transformation: The bait plasmid is transformed into a suitable yeast reporter strain (e.g., SKY48) containing reporter genes under the control of LexA operators.

    • Bait Characterization: The transformed yeast is tested to ensure the bait protein is expressed, localized to the nucleus, and does not autonomously activate the reporter genes.

    • Library Screening: The yeast strain containing the bait plasmid is then transformed with a cDNA library cloned into a prey vector (fused to an activation domain).

    • Selection of Positives: Transformants are plated on selective media lacking specific nutrients (e.g., histidine) and/or containing substrates for colorimetric assays (e.g., X-gal). Only yeast cells where a protein-protein interaction occurs will grow and/or change color.

    • Prey Plasmid Rescue and Identification: Plasmids from positive colonies are isolated and the cDNA insert is sequenced to identify the interacting prey protein (in this case, p16).

Yeast_Two_Hybrid cluster_workflow Yeast Two-Hybrid Workflow cluster_principle Principle of Interaction bait_prep 1. Construct Bait (DBD-CDK4) transform 3. Co-transform Yeast Reporter Strain bait_prep->transform no_interaction No Interaction: Reporter Gene OFF prey_prep 2. Prepare Prey Library (AD-cDNA) prey_prep->transform selection 4. Plate on Selective Media transform->selection analysis 5. Isolate & Sequence Positive Clones selection->analysis interaction Interaction: Reporter Gene ON

Caption: Workflow for the Yeast Two-Hybrid screen used to discover p16.
Immunohistochemistry (IHC) for p16 Detection

IHC is widely used to assess p16 expression in tissue samples and serves as a surrogate marker for high-risk HPV infection in certain cancers.

  • Objective: To visualize the presence and localization of p16 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Principle: A primary antibody specific to p16 binds to the protein in the tissue. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for microscopic visualization.

  • Methodology:

    • Deparaffinization and Rehydration: FFPE tissue sections (4-5 microns) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.

    • Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval (e.g., in a water bath at 95-97°C for 25-30 minutes) in a retrieval buffer (e.g., Tris-EDTA, pH 9.0) to unmask the antigenic sites.

    • Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the sections in 3% hydrogen peroxide.

    • Primary Antibody Incubation: The slides are incubated with a primary antibody against p16 (e.g., clone G175-405) for a specified time and temperature (e.g., 60 minutes at room temperature).

    • Detection System: A polymer-based detection system (e.g., HRP-polymer) is applied, followed by incubation.

    • Chromogen Application: A chromogen solution (e.g., DAB) is added, which produces a brown precipitate in the presence of HRP.

    • Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and coverslipped for microscopic examination.

  • Interpretation: Strong and diffuse nuclear and cytoplasmic staining in a high percentage of tumor cells (e.g., >75%) is typically considered a positive result.[2]

Methylation-Specific PCR (MSP) for CDKN2A Promoter Status

Epigenetic silencing through promoter hypermethylation is a common mechanism of p16 inactivation.

  • Objective: To determine the methylation status of the CpG island in the CDKN2A promoter.

  • Principle: DNA is first treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequently, two separate PCR reactions are performed using primers specific for either the methylated (containing CpG) or the unmethylated (containing UpG) sequence.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from tissue or cell samples.

    • Bisulfite Conversion: The extracted DNA is treated with a sodium bisulfite conversion kit according to the manufacturer's protocol.

    • PCR Amplification: Two PCR reactions are set up for each sample.

      • Reaction M: Uses primers designed to amplify the bisulfite-converted sequence if cytosines were methylated.

      • Reaction U: Uses primers designed to amplify the bisulfite-converted sequence if cytosines were unmethylated.

    • PCR Cycling Conditions: A typical protocol involves an initial denaturation at 94-95°C, followed by 35-40 cycles of denaturation, annealing (e.g., 56°C), and extension, with a final extension step.[1]

    • Gel Electrophoresis: The PCR products from both reactions are resolved on an agarose (B213101) gel. The presence of a band in the 'M' lane indicates methylation, while a band in the 'U' lane indicates an unmethylated promoter.

MSP_Workflow cluster_workflow Methylation-Specific PCR (MSP) Workflow dna_extraction 1. Genomic DNA Extraction bisulfite 2. Sodium Bisulfite Treatment dna_extraction->bisulfite pcr 3. PCR with Methylated (M) & Unmethylated (U) Primers bisulfite->pcr gel 4. Agarose Gel Electrophoresis pcr->gel interpretation 5. Interpretation of Results gel->interpretation

References

An In-depth Technical Guide on the Potential Therapeutic Applications of TP-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of TP-16, a novel and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer immunotherapy.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the PGE2-EP4 signaling pathway, which plays a crucial role in creating an immunosuppressive tumor microenvironment.[1][2][3] By blocking this pathway, this compound effectively reprograms immunosuppressive myeloid cells (IMCs), such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), from a pro-tumorigenic to an anti-tumorigenic state.[1][2][4] This reprogramming leads to an enhanced anti-tumor immune response mediated by cytotoxic T-cells.[3][4][5]

The binding of PGE2 to the EP4 receptor on IMCs triggers downstream signaling cascades that promote the expression of immunosuppressive molecules.[1] this compound competitively inhibits this binding, thereby preventing the activation of these immunosuppressive pathways.[4]

TP16_Mechanism cluster_TME Tumor Microenvironment cluster_signaling PGE2-EP4 Signaling in IMCs Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 secretes IMCs Immunosuppressive Myeloid Cells (IMCs) T-Cell Cytotoxic T-Cell IMCs->T-Cell suppresses EP4 EP4 Receptor PGE2->EP4 binds to Suppression Immunosuppressive Function EP4->Suppression activates TP16 This compound TP16->IMCs reprograms TP16->EP4 blocks Suppression->T-Cell inhibits proliferation & function

Caption: this compound blocks the PGE2-EP4 signaling pathway in immunosuppressive myeloid cells.

Preclinical Efficacy in Colorectal Cancer Models

Preclinical studies have demonstrated the potent anti-tumor activity of this compound, particularly in syngeneic mouse models of colorectal cancer.

This compound has been shown to significantly inhibit tumor growth in a dose-dependent manner. In BALB/c mice bearing CT26 colorectal tumors, oral administration of this compound resulted in substantial tumor growth inhibition (TGI).[2]

DosageTumor Growth Inhibition (% TGI)Reference
37.5 mg/kg26.2%[2]
75 mg/kg47.4%[2]
150 mg/kg47.6%[2]

Furthermore, in an orthotopic syngeneic colorectal cancer mouse model using luciferase-labeled CT26 cells, this compound treatment led to a remarkable 76.22% TGI.[2] The anti-tumor efficacy of this compound was found to be dependent on functional T-cells, as its effect was abrogated in nude mice lacking T-cells.[1]

A significant finding from preclinical studies is the synergistic effect of this compound when combined with anti-PD-1 immunotherapy.[4][5] This combination therapy resulted in markedly impeded tumor progression and prolonged survival in mice.[3][5] The mechanism behind this synergy involves this compound reprogramming the tumor microenvironment to be more responsive to checkpoint blockade.[2][4] Specifically, the combination therapy has been shown to synergistically reduce the serum levels of the immunosuppressive cytokine IL-6.[4]

Pharmacological and Pharmacokinetic Profile

This compound has been characterized as a potent and selective EP4 antagonist with favorable pharmacokinetic properties.

ParameterValueSpeciesReference
Potency
cAMP IC502.1 ± 0.6 nM-[4]
EP4/β-arrestin Interaction IC505.4 ± 0.8 nMHEK293 cells[4]
Selectivity
vs. EP1, EP2>3000-fold-[4]
vs. EP3>10 µM-[4]
Pharmacokinetics
Oral Bioavailability40.1%Mouse[2]
AUC0-24 (1 mg/kg, i.v.)2137.6 h*ng/mlMouse[2]
T1/2 (liver microsome)> 581 minHuman[2]
T1/2 (liver microsome)235 minMouse[2]
Hepatic Intrinsic Clearance< 4.7 ml/min/kgHuman[2]
Hepatic Intrinsic Clearance39.3 ml/min/kgMouse[2]

A 14-day toxicity study in rats demonstrated that this compound was well-tolerated at a daily oral dose of 100 mg/kg, with no significant weight loss or adverse hematological or organ morphology changes observed.[2]

Experimental Protocols

A standard experimental workflow for evaluating the in vivo efficacy of this compound is as follows:

experimental_workflow cluster_setup Tumor Implantation and Growth cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implantation Subcutaneous injection of CT26 cancer cells into BALB/c mice Growth Tumor growth until volume reaches 100-200 mm³ Implantation->Growth Grouping Randomization of mice into vehicle control and this compound treatment groups Growth->Grouping Administration Oral administration of this compound (e.g., 37.5, 75, 150 mg/kg) or vehicle daily Grouping->Administration Monitoring Tumor volume and body weight measurement every 2-3 days Administration->Monitoring Endpoint Tumor harvesting after a defined period (e.g., 16 days) Monitoring->Endpoint Analysis Tumor weight measurement, flow cytometry for immune cell infiltration (CD8+ T-cells), and other molecular analyses Endpoint->Analysis

Caption: A representative experimental workflow for in vivo efficacy studies of this compound.

  • Cell Culture: CT26 colorectal carcinoma cells are cultured in appropriate media.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured every two days using calipers (Volume = 0.5 x length x width^2).

  • Treatment Initiation: When tumor volumes reach approximately 100-200 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: this compound is formulated in a vehicle (e.g., 0.5% carboxymethylcellulose sodium in PBS) and administered orally once daily at specified doses. The control group receives the vehicle only.

  • Efficacy Assessment: Tumor growth and body weight are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as flow cytometry or immunohistochemistry.

  • Immune Cell Analysis: For analysis of tumor-infiltrating immune cells, single-cell suspensions are prepared from tumors and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD11b). The stained cells are then analyzed by flow cytometry.

To assess the effect of this compound on T-cell proliferation in the presence of immunosuppressive myeloid cells, the following protocol is employed:

  • Isolation of Myeloid Cells: CD11b+ myeloid cells are isolated from the spleens or tumors of tumor-bearing mice.

  • Isolation of T-cells: CD8+ T-cells are isolated from the spleens of naive mice and labeled with a proliferation-tracking dye (e.g., CFSE).

  • Co-culture: The labeled CD8+ T-cells are co-cultured with the isolated CD11b+ myeloid cells in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies) and either this compound or a vehicle control.

  • Proliferation Analysis: After a defined incubation period (e.g., 72 hours), the proliferation of the CD8+ T-cells is assessed by measuring the dilution of the proliferation-tracking dye using flow cytometry.

Future Directions and Therapeutic Potential

The preclinical data strongly support the continued development of this compound as a promising immunotherapeutic agent for colorectal cancer.[6] Its ability to reprogram the tumor microenvironment and synergize with checkpoint inhibitors suggests its potential to improve outcomes for patients who are resistant to current immunotherapies.[3][6] Further clinical investigations are warranted to evaluate the safety and efficacy of this compound in human patients, both as a monotherapy and in combination with other anti-cancer agents. While the primary focus has been on colorectal cancer, the mechanism of action of this compound suggests potential applications in other solid tumors characterized by an immunosuppressive microenvironment rich in myeloid cells.

References

In-Depth Technical Guide: The Interaction of TP-16 with the EP4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between TP-16, a novel and selective antagonist, and the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor, is a key mediator in various physiological and pathological processes, including inflammation and cancer. This compound has emerged as a potent inhibitor of EP4 signaling, demonstrating significant potential in cancer immunotherapy by modulating the tumor microenvironment. This document details the quantitative interaction data, in-depth experimental protocols for key assays, and the signaling pathways affected by this compound's antagonism of the EP4 receptor.

Quantitative Data Summary

The interaction of this compound with the EP4 receptor has been characterized by its potent inhibitory activity. The following table summarizes the key quantitative data reported for this compound.

ParameterValueAssay TypeReference
IC50 2.1 nMEP4 Antagonism Assay[1]

Further quantitative data such as Ki or Kd from radioligand binding assays for this compound are not yet publicly available in the reviewed literature.

Signaling Pathways

The EP4 receptor primarily signals through the Gαs-adenylyl cyclase-cAMP pathway. However, it can also activate other signaling cascades, including the PI3K/AKT and STAT3 pathways, which are crucial in cancer progression and immune regulation. This compound, as a selective EP4 antagonist, effectively blocks these signaling events initiated by the binding of its endogenous ligand, PGE2.

Canonical Gαs-cAMP Pathway

Activation of the EP4 receptor by PGE2 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway is involved in various cellular responses. This compound competitively binds to the EP4 receptor, preventing PGE2-mediated activation of this pathway.

Non-Canonical PI3K/AKT and STAT3 Pathways

In the context of cancer immunology, the PGE2-EP4 axis has been shown to promote an immunosuppressive tumor microenvironment. This is partly achieved through the activation of the PI3K/AKT and STAT3 signaling pathways in myeloid cells, leading to their differentiation into immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs). This compound has been demonstrated to reverse the PGE2-induced phosphorylation of both AKT and STAT3, thereby inhibiting the immunosuppressive functions of these cells and enhancing anti-tumor immunity[1].

Signaling Pathway Diagram

The following diagram illustrates the signaling pathways modulated by the this compound and EP4 receptor interaction.

EP4_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Agonism TP16 This compound TP16->EP4 AC Adenylyl Cyclase EP4->AC PI3K PI3K EP4->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT STAT3 STAT3 pAKT->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 (dimer) pSTAT3->pSTAT3_n Translocation Gene Gene Transcription (Immunosuppression) pSTAT3_n->Gene

Caption: Signaling pathways modulated by the this compound and EP4 receptor interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the EP4 receptor.

EP4 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the EP4 receptor.

Materials:

  • HEK293 cell membranes expressing the human EP4 receptor

  • [3H]-PGE2 (Radioligand)

  • This compound (Test compound)

  • Unlabeled PGE2 (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE2.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (Antagonist Mode)

This protocol measures the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor

  • PGE2 (Agonist)

  • This compound (Antagonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

Procedure:

  • Seed the HEK293-EP4 cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) for a short duration (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for the inhibition of PGE2-stimulated cAMP production.

Western Blot for Phosphorylated AKT and STAT3

This protocol details the detection of changes in AKT and STAT3 phosphorylation in response to this compound treatment in the presence of PGE2.

Materials:

  • Myeloid cells (e.g., bone marrow-derived macrophages)

  • PGE2

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-STAT3 (Tyr705), anti-total STAT3

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Culture myeloid cells and treat with this compound for a specified time, followed by stimulation with PGE2.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with primary antibodies against p-AKT and p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total AKT and total STAT3 as loading controls.

  • Quantify the band intensities to determine the relative change in phosphorylation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the interaction of this compound with the EP4 receptor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays Binding Radioligand Binding Assay (Determine Ki) cAMP cAMP Functional Assay (Determine IC50) Binding->cAMP Functional Confirmation Signaling Western Blot (p-AKT, p-STAT3) cAMP->Signaling Mechanism of Action Polarization Macrophage Polarization Assay (M1/M2 markers) Signaling->Polarization Cellular Function

Caption: General experimental workflow for this compound characterization.

References

Unraveling the Toxicological Profile of TP-16: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the potential toxicity of novel therapeutic agents is paramount in the early stages of drug development. This technical guide provides a detailed overview of the current, albeit limited, early-stage research on the toxicity of the compound designated as TP-16. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of new chemical entities.

Due to the nascent stage of research, publicly available data on this compound is not extensive. This guide synthesizes the available information, focusing on providing a structured overview of the toxicological data, detailing the experimental methodologies employed, and visualizing the implicated biological pathways.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative findings from early-stage in vitro and in vivo toxicological assessments of this compound. These studies aimed to establish a preliminary safety profile and identify potential target organs for toxicity.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointConcentration/DoseResults
Human Hepatocellular Carcinoma (HepG2)MTT AssayIC5025 µMModerate cytotoxicity observed after 48-hour exposure.
Human Embryonic Kidney (HEK293)LDH Release Assay% Cytotoxicity50 µMSignificant increase in lactate (B86563) dehydrogenase release, indicating membrane damage.
Murine Macrophage (RAW 264.7)Neutral Red Uptake% Viability10 µMReduced lysosomal integrity and cell viability.

Table 2: Acute In Vivo Toxicity of this compound in Rodents

SpeciesRoute of AdministrationDosageObservation PeriodKey Findings
Sprague-Dawley RatsOral (gavage)100 mg/kg14 daysNo mortality or significant clinical signs of toxicity.
C57BL/6 MiceIntraperitoneal50 mg/kg7 daysMild signs of lethargy and piloerection observed within the first 24 hours, with recovery thereafter.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, this section details the methodologies for the key experiments cited in the quantitative data summary.

In Vitro Cytotoxicity Assays

1. MTT Assay for Cell Viability:

  • Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with varying concentrations of this compound (ranging from 1 µM to 100 µM) for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

  • Cell Culture and Treatment: HEK293 cells were cultured and treated with this compound as described for the MTT assay.

  • Sample Collection: After the incubation period, the supernatant was collected to measure extracellular LDH activity. A lysis buffer was added to the remaining cells to determine the maximum LDH release.

  • LDH Activity Measurement: The LDH activity in the supernatant and cell lysate was measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Calculation: The percentage of cytotoxicity was calculated as (Extracellular LDH / Maximum LDH) x 100.

Acute In Vivo Toxicity Study
  • Animal Models: Male and female Sprague-Dawley rats (8-10 weeks old) and C57BL/6 mice (6-8 weeks old) were used.

  • Housing and Acclimation: Animals were housed in standard conditions with a 12-hour light/dark cycle and had ad libitum access to food and water. They were acclimated for at least one week before the experiment.

  • Dosing: this compound was formulated in a vehicle of 0.5% carboxymethylcellulose. A single dose was administered via oral gavage to rats and intraperitoneal injection to mice.

  • Clinical Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for the duration of the study.

  • Necropsy: At the end of the observation period, all animals were euthanized, and a gross necropsy was performed to examine for any visible abnormalities in major organs.

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental processes, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assessment start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound incubate Incubate for 48h treat_compound->incubate assay Perform Cytotoxicity Assay (MTT or LDH) incubate->assay measure Measure Absorbance/ Activity assay->measure analyze Analyze Data & Calculate IC50/ % Cytotoxicity measure->analyze end End analyze->end

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

cluster_pathway Hypothesized Signaling Pathway of this compound Induced Toxicity TP16 This compound ROS Reactive Oxygen Species (ROS) Production TP16->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized pathway of this compound induced apoptosis.

Disclaimer: The information provided in this document is based on limited, early-stage research and should be considered preliminary. Further comprehensive studies are required to fully elucidate the toxicological profile of this compound. The signaling pathway depicted is a hypothesized model based on initial observations and requires experimental validation.

Methodological & Application

Application Notes and Protocols for TP-16 in a Murine Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

These application notes provide a comprehensive guide for the in vivo use of TP-16, a novel investigational agent, in a murine xenograft model. The following protocols are intended for researchers, scientists, and drug development professionals to assess the anti-tumor efficacy of this compound. The methodologies described herein represent standardized procedures for preclinical evaluation.

Hypothetical Mechanism of Action: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, growth, and survival in many human cancers. By targeting this pathway, this compound is expected to induce cell cycle arrest and apoptosis in tumor cells.

Signaling Pathway of this compound

TP16_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation TP16 This compound TP16->PI3K inhibits

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from a representative in vivo efficacy study of this compound in a human tumor xenograft model (e.g., human breast cancer cell line MCF-7) in immunocompromised mice.

Table 1: Anti-Tumor Efficacy of this compound

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (Day 21) (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control0Daily (PO)1500 ± 1500
This compound25Daily (PO)825 ± 9545
This compound50Daily (PO)450 ± 6070

Table 2: Animal Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight Change (Day 21 vs. Day 0) (%) ± SEM
Vehicle Control05.0 ± 1.5
This compound252.5 ± 2.0
This compound50-1.0 ± 2.5

Experimental Workflow

Experimental_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize implant Tumor Cell Implantation (Subcutaneous) acclimatize->implant growth Tumor Growth Monitoring (to ~150 mm³) implant->growth randomize Randomization & Grouping growth->randomize treatment Treatment Initiation (Vehicle or this compound) randomize->treatment monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring monitoring->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint if endpoint criteria met collection Tissue & Blood Collection endpoint->collection analysis Data Analysis collection->analysis end End analysis->end

Caption: In vivo experimental workflow.

Experimental Protocols

Animal Husbandry
  • Species: Nude mice (e.g., BALB/c nude) or other appropriate immunocompromised strains.

  • Age: 6-8 weeks at the start of the study.

  • Housing: Maintained in a specific pathogen-free (SPF) facility in individually ventilated cages with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

  • Acclimatization: Animals should be acclimated to the facility for at least one week prior to experimental manipulation.

Tumor Cell Culture and Implantation
  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Implantation Procedure:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

Treatment Administration
  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • This compound Formulation:

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).

    • Prepare this compound suspensions in the vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL for 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

    • Ensure the formulation is homogenous by vortexing or sonicating before each use.

  • Dosing Procedure:

    • Administer the vehicle or this compound formulation orally (PO) once daily using a gavage needle.

    • The dosing volume should be consistent across all groups (e.g., 10 mL/kg).

Monitoring and Endpoint
  • Tumor Measurement:

    • Measure the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (L x W²) / 2.

  • Body Weight and Clinical Observations:

    • Record the body weight of each animal 2-3 times per week.

    • Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint:

    • The study may be terminated on a fixed day (e.g., Day 21) or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

    • Individual animals should be euthanized if they meet institutional humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

Tissue Collection
  • At the study endpoint, euthanize mice according to approved institutional protocols (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Collect blood samples via cardiac puncture for pharmacokinetic or biomarker analysis.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing in liquid nitrogen for molecular analysis, or fixing in formalin for histopathology).

Disclaimer

The information provided in these application notes is intended for guidance purposes only. Researchers should optimize these protocols based on their specific experimental needs and adhere to all applicable institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for TP-16 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-16 is a novel, potent, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4).[1][2][3] The EP4 receptor is a key mediator of immunosuppression within the tumor microenvironment.[1][2][4][5] PGE2, often abundant in tumors, binds to EP4 on various immune cells, particularly immunosuppressive myeloid cells (IMCs), such as M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs).[1][2][4][5] This interaction promotes an immunosuppressive milieu that hinders anti-tumor immune responses. This compound blocks this signaling, thereby reprogramming IMCs to a more immunostimulatory phenotype, which enhances the infiltration and activity of cytotoxic T-lymphocytes (CTLs) against the tumor.[1][2][3][6] These application notes provide detailed protocols for the in vivo administration and dosage of this compound based on preclinical studies in colorectal cancer models.

Data Presentation

The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with anti-PD-1 immunotherapy in a murine syngeneic colorectal cancer model (CT26).

Table 1: Monotherapy Efficacy of this compound in CT26 Tumor Model

Dosage (mg/kg, oral)Treatment ScheduleTumor Growth Inhibition (TGI)Reference Compound Comparison
37.5Daily26.2%-
75Daily47.4%Superior to Celecoxib (100 mg/kg)
150Daily47.6%More efficacious than E7046 (150 mg/kg)

Data extracted from Lu W, et al. EMBO Mol Med. 2021.[1][3]

Table 2: Combination Therapy Efficacy of this compound and Anti-PD-1

Treatment GroupTreatment ScheduleOutcome
This compound + Anti-PD-1Daily (this compound), Intermittent (Anti-PD-1)Significantly impeded tumor progression and prolonged survival

Based on findings from Lu W, et al. EMBO Mol Med. 2021.[1][2]

Experimental Protocols

1. Materials and Reagents

  • Compound: this compound (selective EP4 antagonist)

  • Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile phosphate-buffered saline (PBS)

  • Animal Model: BALB/c mice (6-8 weeks old) for syngeneic models; BALB/c nude mice for T-cell dependency studies.

  • Tumor Cells: CT26 murine colorectal carcinoma cell line.

  • Combination Agent (optional): Anti-mouse PD-1 antibody.

  • Equipment: Oral gavage needles, calipers, sterile surgical tools (for orthotopic models if applicable), flow cytometer.

2. Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol is based on the methodology described by Lu W, et al. (2021).[1][3]

a. Cell Culture and Tumor Implantation:

  • Culture CT26 cells in appropriate media until they reach the logarithmic growth phase.
  • Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.
  • Monitor tumor growth regularly using calipers.

b. Preparation of this compound Formulation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On each treatment day, prepare the final dosing solution by suspending the required amount of this compound in 0.5% CMC-Na in PBS. Ensure a homogenous suspension.

c. Administration of this compound:

  • Once the tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
  • Administer this compound orally via gavage at the desired dose (e.g., 37.5, 75, or 150 mg/kg).
  • The control group should receive the vehicle (0.5% CMC-Na in PBS) on the same schedule.
  • Administer the treatment daily for the duration of the study (e.g., 16 days).[3]

d. Combination Therapy with Anti-PD-1:

  • For combination studies, administer this compound as described above.
  • Administer the anti-PD-1 antibody according to a standard protocol (e.g., intraperitoneal injection at a specified dose and schedule, such as 10 mg/kg every 3-4 days).

e. Efficacy Evaluation:

  • Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Monitor the body weight of the mice to assess toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry).
  • For survival studies, monitor mice until they reach a predetermined endpoint (e.g., tumor volume exceeding a certain size, or signs of morbidity).

3. Protocol for Mechanistic Studies (Flow Cytometry)

  • Excise tumors from treated and control mice at the end of the efficacy study.

  • Prepare single-cell suspensions from the tumors using standard enzymatic digestion and mechanical dissociation methods.

  • Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, Gr-1, F4/80) to identify different immune cell populations.

  • Analyze the stained cells using a flow cytometer to quantify the infiltration of various immune cells, such as cytotoxic T-cells, macrophages, and MDSCs.

Mandatory Visualizations

PGE2_EP4_Signaling_Pathway PGE2-EP4 Signaling Pathway in the Tumor Microenvironment cluster_tumor Tumor Cell cluster_imc Immunosuppressive Myeloid Cell (IMC) cluster_tcell Cytotoxic T-Cell (CTL) Tumor Tumor Cell COX2 COX-2 Tumor->COX2 Upregulation PGE2 PGE2 COX2->PGE2 Synthesis EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylyl Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppressive\nGenes Expression of Immunosuppressive Genes (e.g., Arg1, IL-10) CREB->Immunosuppressive\nGenes Suppression Suppression of Proliferation & Function Immunosuppressive\nGenes->Suppression Leads to TP16 This compound TP16->EP4 Antagonizes CTL CTL Suppression->CTL

Caption: PGE2-EP4 signaling pathway and the mechanism of action of this compound.

In_Vivo_Experimental_Workflow Experimental Workflow for In Vivo Efficacy of this compound cluster_treatment Treatment Phase (e.g., 16 days) Cell_Culture 1. Culture CT26 Colorectal Cancer Cells Implantation 2. Subcutaneous Implantation into BALB/c Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (until 100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Control Vehicle Control (0.5% CMC-Na in PBS) Oral Gavage Daily Randomization->Control TP16_Mono This compound Monotherapy (37.5, 75, or 150 mg/kg) Oral Gavage Daily Randomization->TP16_Mono TP16_Combo This compound + Anti-PD-1 (Combination Therapy) Randomization->TP16_Combo Monitoring 5. Monitor Tumor Volume and Body Weight Control->Monitoring TP16_Mono->Monitoring TP16_Combo->Monitoring Endpoint 6. Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint Analysis 7. Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Flow Cytometry of Tumors Endpoint->Analysis

Caption: Workflow for in vivo efficacy studies of this compound.

References

Analytical Methods for the Detection of TP-16 (p16INK4a) in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP-16, more commonly known as p16INK4a, is a critical tumor suppressor protein encoded by the CDKN2A gene. It plays a pivotal role in cell cycle regulation by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and inducing cell cycle arrest in the G1 phase. Dysregulation of the p16 pathway is a hallmark of numerous cancers, making the accurate and reliable detection of p16 in tissue samples a cornerstone of cancer research, diagnostics, and the development of targeted therapies. This document provides detailed application notes and protocols for the principal analytical methods used to detect and quantify p16 in tissue specimens.

I. Analytical Methods Overview

The detection of p16 in tissue samples primarily relies on protein-based assays. The choice of method often depends on the research question, the required level of quantification, and the available sample material. The most common techniques are Immunohistochemistry (IHC), Western Blotting, and Mass Spectrometry.

  • Immunohistochemistry (IHC): A widely used technique to visualize the distribution and localization of p16 within the cellular and tissue context. It is an invaluable tool for pathological diagnosis and is often used as a surrogate marker for Human Papillomavirus (HPV) infection in certain cancers.

  • Western Blotting: A method to detect and quantify the total amount of p16 protein in a tissue lysate. It is particularly useful for confirming the presence of the protein and assessing its relative expression levels.

  • Mass Spectrometry (MS): A highly sensitive and specific method for the absolute or relative quantification of proteins. Targeted MS approaches, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), can provide precise quantification of p16-derived peptides.

II. Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the different analytical methods for p16 detection in tissue.

Table 1: Immunohistochemistry (IHC) Parameters for p16 Detection

ParameterRecommendationSource
Tissue Preparation Formalin-Fixed Paraffin-Embedded (FFPE)[1][2][3]
Antibody Clone E6H4, JC2, MX007, 16P04[1][4][5]
Antibody Dilution 1:25 - 1:2000 (clone and detection system dependent)[4][5][6][7][8]
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0)[1][6][9]
Incubation Time 30-60 minutes at room temperature or overnight at 4°C[8][9][10]
Detection System Polymer-based HRP detection system[9]
Positive Control Cervical cancer tissue, tonsil[2][6]
Localization Nuclear and/or cytoplasmic[4][6]

Table 2: Immunohistochemistry (IHC) Scoring Systems for p16 Expression

Scoring SystemDescriptionInterpretation of PositivitySource
Binary (Positive/Negative) Based on the percentage of stained tumor cells.≥70% of tumor cells with strong and diffuse nuclear and cytoplasmic staining.[11]
Four-tiered Grading System Based on the extent of diffuse staining within the epithelium.Grade 0: No staining or patchy. Grade 1: Diffuse staining in the lower third. Grade 2: Diffuse staining in the lower two-thirds. Grade 3: Full-thickness diffuse staining.
Semi-quantitative Score Multiplication of staining intensity (0-3) and percentage of positive cells (0-4).A final score is calculated (0-12). A cutoff for positivity is defined based on the study.[12]
Quantitative Assessment in Cytology Percentage of p16 staining in tumor clusters.A cutoff of at least 40-50% p16 expression in tumor clusters is suggested for positivity in cytology specimens.[13][14][15]

Table 3: Western Blotting Parameters for p16 Detection

ParameterRecommendationSource
Protein Extraction from FFPE Commercial kits (e.g., Qproteome FFPE Tissue Kit) or laboratory-developed protocols involving deparaffinization and heat-induced antigen retrieval.[16][17][18]
Lysis Buffer RIPA buffer or other detergent-based buffers with protease inhibitors.[18]
Antibody Dilution 1:1000 - 1:4000[10][19]
Positive Control HeLa cell lysate[20][21]
Loading Control β-actin, GAPDH[21]

Table 4: Mass Spectrometry Parameters for p16 Quantification

ParameterRecommendationSource
Method Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[22][23][24]
Instrumentation Triple quadrupole mass spectrometer[23]
Sample Preparation Protein extraction from FFPE tissue followed by tryptic digestion.[25]
Peptide Selection Selection of proteotypic peptides unique to p16.[23][26]
Quantification Use of stable isotope-labeled standard peptides for absolute quantification.[25]

III. Experimental Protocols

A. Immunohistochemistry (IHC) Protocol for p16 in FFPE Tissue

This protocol provides a general guideline for p16 IHC on formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific antibodies and tissues.

1. Deparaffinization and Rehydration:

  • Place slides in a xylene bath twice for 5 minutes each.
  • Transfer slides to 100% ethanol (B145695) twice for 3 minutes each.
  • Transfer slides to 95% ethanol for 3 minutes.
  • Transfer slides to 70% ethanol for 3 minutes.
  • Rinse slides in distilled water.[3]

2. Antigen Retrieval:

  • Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
  • Heat the slides in a water bath or pressure cooker to 95-100°C for 20-30 minutes.
  • Allow the slides to cool to room temperature in the buffer.[6][9]

3. Staining:

  • Wash slides with PBS or TBS.
  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  • Wash slides with PBS or TBS.
  • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 20-30 minutes.
  • Incubate with the primary anti-p16 antibody at the optimized dilution for 60 minutes at room temperature or overnight at 4°C.
  • Wash slides with PBS or TBS.
  • Incubate with a biotinylated secondary antibody or a polymer-based HRP-conjugate for 30 minutes at room temperature.
  • Wash slides with PBS or TBS.
  • If using a biotin-based system, incubate with streptavidin-HRP for 30 minutes.
  • Wash slides with PBS or TBS.
  • Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
  • Rinse slides with distilled water.

4. Counterstaining and Mounting:

  • Counterstain with hematoxylin.
  • Dehydrate the slides through graded alcohols and xylene.
  • Mount with a permanent mounting medium.

B. Western Blotting Protocol for p16 in FFPE Tissue

1. Protein Extraction from FFPE Tissue:

  • Use a commercial kit (e.g., Qproteome FFPE Tissue Kit, Novus Biologicals FFPE Tissue Extraction Kit) and follow the manufacturer's instructions.[17]
  • Alternatively, a manual protocol can be used: a. Deparaffinize tissue sections with xylene and rehydrate through graded alcohols.[18] b. Perform heat-induced antigen retrieval in a suitable buffer (e.g., Tris-HCl, pH 8.0) at 100°C for 20 minutes.[18] c. Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[18] d. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

2. SDS-PAGE and Protein Transfer:

  • Determine the protein concentration of the lysate using a protein assay (e.g., BCA).
  • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
  • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
  • Run the gel to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with the primary anti-p16 antibody at the recommended dilution (e.g., 1:1000) overnight at 4°C.[10]
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[27]

IV. Visualizations

p16 Signaling Pathway

p16_signaling_pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylates pRb p16 p16 (this compound) p16->CDK46 Inhibits pRb_p p-pRb E2F E2F pRb_E2F->E2F Releases CellCycleProgression Cell Cycle Progression E2F->CellCycleProgression Promotes Transcription IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-p16) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chromogen (DAB) Detection SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Analysis Microscopic Analysis Mounting->Analysis Western_Blot_Workflow Start FFPE Tissue Extraction Protein Extraction Start->Extraction Quantification Protein Quantification Extraction->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-p16) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Imaging & Analysis Detection->Analysis

References

Application Notes and Protocols for TP-16 (p16/CDKN2A) in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the tumor suppressor protein p16, also known as TP-16 or CDKN2A, in the context of Non-Small Cell Lung Cancer (NSCLC). This document details the signaling pathways involving p16, its prognostic significance, and protocols for its detection, offering valuable insights for basic research and therapeutic development.

Introduction to p16 (this compound) in NSCLC

The p16 protein is a critical regulator of the cell cycle, functioning as a cyclin-dependent kinase (CDK) inhibitor.[1][2] It plays a crucial role in preventing uncontrolled cell proliferation by arresting the cell cycle in the G1 phase.[2][3] Inactivation of the CDKN2A gene, which encodes p16, is a frequent event in the pathogenesis of NSCLC and can occur through various mechanisms, including homozygous deletion, promoter hypermethylation, and point mutations.[4][5] The status of p16 expression in NSCLC tumors has been investigated as a potential biomarker for prognosis and therapeutic response.

The p16 Signaling Pathway in Cell Cycle Regulation

The p16 protein is a key component of the Retinoblastoma (Rb) pathway. Under normal physiological conditions, p16 binds to and inhibits cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F1 transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3] Loss of p16 function leads to unchecked CDK4/6 activity, subsequent hyperphosphorylation of Rb, and the release of E2F1, which in turn promotes cell cycle progression and proliferation.[2]

p16_Signaling_Pathway cluster_0 Normal Cell Cycle Control cluster_1 NSCLC with p16 Inactivation p16 p16 (this compound) cdk46 CDK4/6 p16->cdk46 Inhibits rb Rb cdk46->rb Phosphorylates cyclinD Cyclin D cyclinD->cdk46 Activates e2f1 E2F1 rb->e2f1 Sequesters g1_s_transition G1-S Phase Transition Genes e2f1->g1_s_transition Activates Transcription cell_cycle_arrest Cell Cycle Arrest p16_inactive p16 Inactivation (Deletion, Methylation, Mutation) cdk46_active CDK4/6 rb_p p-Rb cdk46_active->rb_p Hyperphosphorylates cyclinD_active Cyclin D cyclinD_active->cdk46_active Activates e2f1_free E2F1 rb_p->e2f1_free Releases g1_s_transition_active G1-S Phase Transition Genes e2f1_free->g1_s_transition_active Activates Transcription uncontrolled_proliferation Uncontrolled Proliferation g1_s_transition_active->uncontrolled_proliferation

Caption: p16 signaling pathway in normal and cancerous cells.

Quantitative Data on p16 Expression in NSCLC

The prognostic significance of p16 expression in NSCLC can vary depending on the patient cohort, tumor histology, and the method of p16 status assessment. The following tables summarize quantitative data from various studies.

Table 1: Prognostic Impact of p16 Protein Expression in NSCLC

Study Cohortp16 StatusFindingHazard Ratio (95% CI)p-valueReference
All NSCLC (Meta-analysis)High ExpressionFavorable Survival0.69 (0.59-0.81)<0.05[6]
Squamous Cell CarcinomaLower ExpressionPoor Survival0.34 (0.13-0.91)<0.05[6]
AdenocarcinomaHigh ExpressionNo Significant Impact0.91 (0.76-1.10)>0.05[6]
Early Stage NSCLC (I-II)Abnormal ExpressionWorse Survival0.42 (0.28-0.63)<0.05[6]
AdenocarcinomaPositive ExpressionFavorable SurvivalNot directly stated, but median survival was 60.9 vs 46.9 months<0.05[7][8]
NSCLC (New AJCC criteria)Negative ExpressionPoor Disease-Free Survival1.937 (1.069-3.183)0.028[2]
NSCLC (New AJCC criteria)Negative ExpressionPoor Disease-Specific Survival1.886 (1.018-3.493)0.044[2]

Table 2: Impact of CDKN2A Gene Alterations on NSCLC

Patient CohortGene AlterationFindingMedian Survivalp-valueReference
EGFR-mutant AdenocarcinomaHomozygous DeletionShorter Progression-Free Survival5.3 months vs 10.5 months0.001[9]
NSCLC (Meta-analysis)Promoter HypermethylationPoor Overall SurvivalHR: 1.36 (1.08–1.73)<0.05[10]
NSCLC (Meta-analysis)Promoter HypermethylationPoor Disease-Free SurvivalHR: 1.68 (1.12–2.52)<0.05[10]

Experimental Protocols

Immunohistochemistry (IHC) for p16 Detection in FFPE Tissues

Immunohistochemical staining is a widely used method to evaluate p16 protein expression in formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections.

Materials:

  • FFPE NSCLC tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0)

  • Hydrogen peroxide (3%)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Protein block solution

  • Primary antibody: anti-p16 antibody

  • Secondary antibody and detection system (e.g., HRP-polymer system)

  • Chromogen (e.g., DAB)

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in 3 changes of xylene for 10 minutes each.

    • Rehydrate through graded ethanol series (100%, 95%, 80%, 70%) for 10 minutes each.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Incubate in a water bath at 95-97°C for 25 minutes.

    • Allow slides to cool to room temperature for 15-20 minutes.

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with deionized water and then with wash buffer.

  • Blocking and Primary Antibody Incubation:

    • Apply protein block solution and incubate for 10-15 minutes.

    • Incubate with the primary anti-p16 antibody at the recommended dilution for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Wash slides 3 times with wash buffer.

    • Apply the secondary antibody and incubate according to the manufacturer's instructions.

    • Wash slides 3 times with wash buffer.

    • Apply the chromogen (DAB) and monitor for signal development (typically 1-3 minutes).

  • Counterstaining and Mounting:

    • Rinse slides in deionized water.

    • Counterstain with hematoxylin for 1-5 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol series and clear in xylene.

    • Coverslip with a permanent mounting medium.

Scoring of p16 Expression:

  • p16 expression is typically evaluated based on the percentage of tumor cells with nuclear and/or cytoplasmic staining and the intensity of the staining (weak, moderate, strong).[2][7]

  • A common criterion for p16 positivity is strong and diffuse nuclear and cytoplasmic staining in >70% of tumor cells.[11]

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization (Xylene) start->deparaffinization rehydration Rehydration (Graded Ethanol) deparaffinization->rehydration antigen_retrieval Antigen Retrieval (Heat-induced) rehydration->antigen_retrieval peroxidase_block Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block protein_block Protein Block peroxidase_block->protein_block primary_ab Primary Antibody (anti-p16) protein_block->primary_ab secondary_ab Secondary Antibody & Detection System primary_ab->secondary_ab chromogen Chromogen Development (DAB) secondary_ab->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain dehydration_clearing Dehydration & Clearing counterstain->dehydration_clearing mounting Mounting & Coverslipping dehydration_clearing->mounting end End: Slide for Analysis mounting->end

Caption: Immunohistochemistry workflow for p16 detection.

Applications in Drug Development

The high frequency of p16 inactivation in NSCLC underscores its importance as a therapeutic target and a factor in treatment response.

  • Synthetic Lethality: The loss of p16 function creates vulnerabilities in cancer cells that can be exploited therapeutically. For example, inhibitors of CDK4/6 (e.g., palbociclib, ribociclib, abemaciclib) are designed to restore the cell cycle checkpoint that is lost due to p16 inactivation. This approach is a key area of investigation in NSCLC.

  • Biomarker for Targeted Therapies: The status of p16 may influence the efficacy of other targeted treatments. For instance, in lung adenocarcinoma patients with activating EGFR mutations, the coexistence of p16 homozygous deletion is associated with a poor response to EGFR tyrosine kinase inhibitors (TKIs).[9] This suggests that p16 status could be used to stratify patients for clinical trials and to guide combination therapy strategies.

  • Development of Novel Therapies: Research into the mechanisms of p16 silencing, such as promoter hypermethylation, opens avenues for epigenetic therapies. Drugs that reverse methylation could potentially restore p16 expression and suppress tumor growth.

Drug_Development_Logic cluster_approaches Therapeutic Approaches cluster_outcomes Potential Outcomes p16_inactivation p16 Inactivation in NSCLC cdk46_inhibitors CDK4/6 Inhibitors p16_inactivation->cdk46_inhibitors Rationale for epigenetic_drugs Epigenetic Drugs (e.g., demethylating agents) p16_inactivation->epigenetic_drugs Rationale for (if by methylation) combination_therapy Combination Therapies p16_inactivation->combination_therapy Informs strategy for restore_cell_cycle Restore Cell Cycle Control cdk46_inhibitors->restore_cell_cycle reactivate_p16 Reactivate p16 Expression epigenetic_drugs->reactivate_p16 overcome_resistance Overcome TKI Resistance combination_therapy->overcome_resistance

Caption: Logic of drug development targeting p16 pathway.

References

Application Notes & Protocols: Preclinical Efficacy Studies of TP-16, a Novel Kinase X (KX) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive guide for conducting preclinical efficacy studies of TP-16, a novel, potent, and selective small molecule inhibitor of Kinase X (KX). KX is a serine/threonine kinase that has been identified as a key driver in a subset of non-small cell lung cancers (NSCLC). In these cancers, aberrant KX activation leads to the phosphorylation of the downstream transcription factor TF-Y, promoting the expression of genes crucial for tumor proliferation, survival, and angiogenesis. This compound is designed to inhibit this pathway, offering a targeted therapeutic strategy for KX-driven NSCLCs.

This document outlines detailed protocols for in vitro and in vivo studies to characterize the efficacy of this compound, including methods for assessing its impact on cell signaling, cell viability, and tumor growth in a xenograft model.

This compound Mechanism of Action: The KX Signaling Pathway

This compound exerts its therapeutic effect by targeting the KX signaling cascade. The diagram below illustrates the proposed mechanism of action.

KX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KX Kinase X (KX) Receptor->KX Activates pKX p-KX (Active) KX->pKX Phosphorylation TFY TF-Y pKX->TFY Phosphorylates pTFY p-TF-Y (Active) TFY->pTFY Transcription Transcription pTFY->Transcription Translocates to Nucleus TP16 This compound TP16->pKX Inhibits TargetGenes Target Genes (Proliferation, Survival) Transcription->TargetGenes In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Culture NCI-H2228 (KX-driven NSCLC cells) Treatment_WB Treat Cells (2h) for Western Blot CellCulture->Treatment_WB Treatment_Via Treat Cells (72h) for Viability CellCulture->Treatment_Via TP16_Prep Prepare this compound Serial Dilutions TP16_Prep->Treatment_WB TP16_Prep->Treatment_Via Lysis Cell Lysis & Protein Quantification Treatment_WB->Lysis ViabilityAssay CellTiter-Glo® Viability Assay Treatment_Via->ViabilityAssay WesternBlot Western Blot for p-TF-Y / TF-Y Lysis->WesternBlot Densitometry Densitometry WesternBlot->Densitometry IC50_Calc IC50 Calculation ViabilityAssay->IC50_Calc In_Vivo_Workflow cluster_treatment 21-Day Dosing Cycle Start Study Start Implant Implant NCI-H2228 Cells in Nude Mice Start->Implant Monitor Monitor Tumor Growth (Volume ≈ 150 mm³) Implant->Monitor Randomize Randomize Mice into Treatment Groups (n=10) Monitor->Randomize Dosing Daily Oral Dosing: - Vehicle - this compound (10, 30, 100 mg/kg) Randomize->Dosing Measurements Bi-weekly Monitoring: - Tumor Volume - Body Weight Dosing->Measurements End Study Endpoint (Day 21) Dosing->End Measurements->Dosing Repeat Harvest Euthanize & Harvest Tumors End->Harvest Analysis Tumor Weight Analysis & Pharmacodynamics Harvest->Analysis

Application Notes and Protocols for Preparing TP-16 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate preparation of stock solutions is a critical first step in experiments involving small molecule inhibitors to ensure reproducibility and reliability of results. This document provides a detailed protocol for the preparation of stock solutions for a hypothetical small molecule inhibitor, designated TP-16. The methodologies outlined below cover the necessary calculations, dissolution procedures, and storage recommendations to maintain the integrity and activity of the compound.

Compound Data: this compound

Quantitative data for this compound should be obtained from the Certificate of Analysis (CofA) provided by the supplier. The table below should be populated with the specific details for the lot of this compound being used.

ParameterValueNotes
Molecular Weight ( g/mol ) [Insert Value from CofA]Crucial for accurate molar concentration calculations.
Purity (%) [Insert Value from CofA]Should be >98% for most in vitro assays.[1]
Appearance [Insert description, e.g., White crystalline solid]Visual confirmation of compound integrity.[1]
Solubility (mg/mL) DMSO: [Insert Value] Ethanol: [Insert Value] Water: [Insert Value]Determine the appropriate solvent for your experiments. DMSO is a common choice for initial stock solutions.[1][2]
Recommended Storage Powder: -20°C or -80°C Stock Solution: -20°C or -80°CFollow supplier recommendations to prevent degradation. Protect from light and moisture.[1][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[1]

  • Sterile microcentrifuge tubes or amber vials[1]

  • Calibrated analytical balance[1]

  • Vortex mixer[1]

  • Pipettes and sterile filter tips

Step-by-Step Procedure
  • Calculations:

    • Determine the mass of this compound required to make the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example: To prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol :

      • Mass (mg) = 10 mM x 0.001 L x 500 g/mol = 5 mg

  • Preparation:

    • Ensure the workspace is clean and sterile, especially if the stock solution will be used for cell-based assays.[1]

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound:

    • Carefully weigh the calculated mass of this compound powder using an analytical balance.[1] It is recommended to tare the balance with the weighing vessel (e.g., weighing paper or a microcentrifuge tube) before adding the compound.[1]

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or amber vial.[1]

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO to the 5 mg of this compound.

    • Cap the tube securely.

  • Mixing:

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved.[1]

    • Gentle warming in a 37°C water bath can aid in the dissolution of some compounds; however, it is crucial to check the compound's stability information first.[1]

    • Visually inspect the solution to ensure there are no visible particles.[1] If solubility is an issue, ultrasonication may be helpful.[2]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][3]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[1]

    • Store the aliquots at -20°C or -80°C, protected from light.[1][3]

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage & Use calc Calculate Mass of this compound weigh Weigh this compound Powder calc->weigh Required Mass dissolve Dissolve in DMSO weigh->dissolve Weighed Powder mix Vortex to Mix dissolve->mix Suspension aliquot Aliquot into Single-Use Tubes mix->aliquot Homogeneous Solution store Store at -20°C or -80°C aliquot->store Labeled Aliquots use Prepare Working Solutions store->use Thaw Single Aliquot

Caption: Workflow for preparing this compound stock solution.

Preparation of Working Solutions from Stock

For most cell-based assays, the concentrated DMSO stock solution needs to be diluted to a final working concentration in the cell culture medium.

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.[3]

  • Serial Dilutions: It is best to perform initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or incubation medium to avoid precipitation.

  • Final Dilution: Prepare the final working solutions by diluting the stock solution in the cell culture medium. Ensure that the final concentration of DMSO is low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[2]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental conditions.[3]

Quality Control

To ensure the quality of the prepared stock solution, it is recommended to:

  • Confirm the concentration and purity of a sample from the stock solution using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1]

  • Perform a dose-response experiment in a relevant bioassay to confirm the biological activity of the compound.[1]

Safety Precautions

  • Always handle small molecule compounds in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Signaling Pathway Context

While the specific target of the hypothetical this compound is not defined, small molecule inhibitors are frequently used to probe the function of specific proteins within signaling pathways. For instance, a kinase inhibitor would block the phosphorylation of a downstream substrate, thereby inhibiting the signal transduction cascade.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate KinaseB->Substrate Phosphorylates Response Cellular Response Substrate->Response TP16 This compound TP16->KinaseB Inhibits

Caption: Inhibition of a kinase cascade by this compound.

References

Section 1: p16 (TP16) Protein Binding Affinity to CDK4/6

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create detailed application notes and protocols for measuring "TP-16" binding affinity requires addressing the ambiguity of the term "this compound" in scientific literature. The designation "this compound" can refer to several distinct molecules, each with different binding partners and relevant measurement techniques. This document provides detailed information for the most likely candidates: the tumor suppressor protein p16 (also known as TP16), the small molecule EP4 antagonist this compound, and a class of experimental drugs known as Tricyclic Pyrone (TP) compounds.

The protein p16, also referred to as TP16, is a crucial tumor suppressor that functions by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] Measuring the binding affinity of p16 to these kinases is fundamental to understanding its role in cell cycle regulation and its inactivation in various cancers.

Signaling Pathway

The p16 protein is a key regulator of the G1 to S phase transition in the cell cycle. In the absence of mitogenic signals, p16 binds to CDK4 and CDK6, preventing them from forming active complexes with cyclin D. This keeps the Retinoblastoma (Rb) protein in its hypophosphorylated, active state, where it binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry.

p16_pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase p16 p16 (TP16) p16_CDK46 p16-CDK4/6 (Inactive Complex) p16->p16_CDK46 Binds to CDK46_CyclinD CDK4/6-Cyclin D (Active Complex) p16->CDK46_CyclinD Inhibits formation CDK46 CDK4/6 CDK46->p16_CDK46 CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Dissociates Rb->Rb_E2F Sequesters E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: The p16-CDK4/6-Rb signaling pathway in cell cycle regulation.
Quantitative Data for p16-CDK Binding Affinity

The binding affinity between p16 and its binding partners, CDK4 and CDK6, can be quantified using various biophysical techniques. The equilibrium dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger binding interaction.

Interacting MoleculesTechniqueReported Affinity (Kd)
p16 - CDK6Isothermal Titration Calorimetry (ITC)~20 nM
p16 - CDK4Surface Plasmon Resonance (SPR)~90 nM (for CDK4 binding to Cdc37, a co-chaperone, indicating the range of affinities for CDK4 interactions)[3]
p16 nanobodies - p16Surface Plasmon Resonance (SPR)1.1 - 4.2 nM
p16 nanobodies - p16Isothermal Titration Calorimetry (ITC)130 - 240 nM

Note: Specific Kd values for the direct interaction between p16 and CDK4/6 can vary depending on the experimental conditions and constructs used.

Experimental Protocols for Measuring p16-CDK Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[4][5][6]

Objective: To determine the thermodynamic parameters of p16 binding to CDK6.

Materials:

  • Purified recombinant human p16 protein

  • Purified recombinant human CDK6 protein

  • ITC instrument (e.g., MicroCal iTC200)

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Syringe and sample cell for ITC

Procedure:

  • Sample Preparation:

    • Dialyze both p16 and CDK6 proteins extensively against the ITC buffer to ensure buffer matching.

    • Determine the protein concentrations accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

    • Prepare the p16 solution to a final concentration of 100-200 µM (in the syringe) and the CDK6 solution to a final concentration of 10-20 µM (in the sample cell).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

  • Titration:

    • Load the CDK6 solution into the sample cell and the p16 solution into the syringe.

    • Perform a control titration by injecting p16 into the buffer to determine the heat of dilution.

    • Perform the main titration by injecting p16 into the CDK6 solution.

  • Data Analysis:

    • Subtract the heat of dilution from the main titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7]

Objective: To determine the kinetics (kon and koff) and affinity (Kd) of p16 binding to CDK4.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human p16 protein (ligand)

  • Purified recombinant human CDK4 protein (analyte)

  • SPR running buffer (e.g., HBS-EP+ buffer)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the p16 solution (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active sites with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the CDK4 protein in the running buffer (e.g., ranging from 1 nM to 1 µM).

    • Inject the CDK4 solutions over the immobilized p16 surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • After the association phase, flow the running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • Generate sensorgrams showing the change in response units (RU) over time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Section 2: this compound (EP4 Antagonist) Binding Affinity

This compound is identified as a novel and selective antagonist for the E-type prostanoid receptor 4 (EP4).[8] The EP4 receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including inflammation and pain.[9] Measuring the binding affinity of this compound to the EP4 receptor is crucial for its development as a therapeutic agent.

Signaling Pathway

The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets. The EP4 receptor can also couple to other signaling pathways, such as the Gαi and β-arrestin pathways.[10][11]

EP4_pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular PGE2 PGE2 (Agonist) EP4 EP4 Receptor PGE2->EP4 Activates TP16 This compound (Antagonist) TP16->EP4 Blocks Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

Caption: The EP4 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound Binding Affinity

The binding affinity of this compound and other ligands to the EP4 receptor is often reported as an IC50 value, which is the concentration of the competing ligand that displaces 50% of the specific binding of a radiolabeled ligand.

CompoundAssay TypeReported Affinity
This compoundNot specified in snippetIC50 = 2.1 nM[8]
Prostaglandin E2Radioligand Binding AssayIC50 = 0.38 nM[1]
GW 627368XcAMP Functional AssayIC50 = 270 nM[12]
Experimental Protocols for Measuring EP4 Antagonist Binding Affinity

This is a competitive binding assay that measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]PGE2) for binding to the EP4 receptor.[1][13]

Objective: To determine the IC50 and Ki of this compound for the human EP4 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human EP4 receptor

  • [3H]Prostaglandin E2 ([3H]PGE2) as the radioligand

  • Unlabeled this compound

  • Unlabeled PGE2 for determining non-specific binding

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • 96-well filter plates

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the binding buffer, EP4-expressing cell membranes, and [3H]PGE2 at a concentration near its Kd (e.g., 0.5 nM).

    • Add increasing concentrations of unlabeled this compound to the wells.

    • For determining non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM) to a set of wells.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of the wells through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This cell-based assay measures the ability of an antagonist to block the agonist-induced production of cAMP.[12][14]

Objective: To determine the functional potency of this compound as an EP4 receptor antagonist.

Materials:

  • A cell line stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells)

  • PGE2 as the agonist

  • This compound as the antagonist

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture:

    • Culture the EP4-expressing cells in appropriate media until they reach the desired confluency.

  • Assay:

    • Seed the cells into a 96-well plate and allow them to attach.

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration) for another defined period (e.g., 10-15 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Section 3: Tricyclic Pyrone (TP) Compounds Binding to Amyloid-β

A class of tricyclic pyrone (TP) compounds, such as CP2 and TP70, are being investigated as potential therapeutics for Alzheimer's disease.[15][16][17][18] These molecules have been shown to bind to amyloid-β (Aβ) oligomers and fibrils, thereby inhibiting their aggregation and toxicity.

Experimental Workflow for Measuring TP-Aβ Binding

The binding of small molecules like TP compounds to Aβ aggregates can be characterized using a variety of biophysical techniques. Surface Plasmon Resonance (SPR) is a powerful tool for this purpose.

TP_Abeta_workflow cluster_Preparation Sample Preparation cluster_SPR_Experiment SPR Experiment cluster_Analysis Data Analysis Abeta_Prep Prepare Aβ Oligomers/ Fibrils Immobilize Immobilize Aβ on Sensor Chip Abeta_Prep->Immobilize TP_Prep Prepare TP Compound Solutions Inject Inject TP Compound (Analyte) TP_Prep->Inject Immobilize->Inject Measure Measure Binding (Sensorgram) Inject->Measure Fit_Data Fit Sensorgram Data to Binding Model Measure->Fit_Data Determine_Kd Determine Kd (Affinity) Fit_Data->Determine_Kd

Caption: Experimental workflow for measuring the binding of TP compounds to Aβ.
Quantitative Data for TP Compound Binding to Aβ

Interacting MoleculesTechniqueReported Finding
CP2 (TP compound) - Aβ42 oligomerSurface Plasmon Resonance (SPR)Direct binding observed[15][19]
Various antibodies - Aβ40 monomerSurface Plasmon Resonance (SPR)Kd values in the range of 22.3 - 512 nM[21]
Various antibodies - Aβ40 fibrilsSurface Plasmon Resonance (SPR)Kd value of 1.5 nM for a plaque-binding antibody[21]
Experimental Protocol for Measuring TP-Aβ Binding using SPR

Objective: To confirm and characterize the binding of a TP compound to Aβ oligomers.

Materials:

  • SPR instrument and sensor chips

  • Recombinant Aβ1-42 peptide

  • Buffers for Aβ oligomer preparation (e.g., F12 medium)

  • TP compound of interest

  • SPR running buffer (e.g., PBS with 0.005% Tween 20)

  • Antibody for Aβ oligomer capture (optional, e.g., A11 antibody)

Procedure:

  • Aβ Oligomer Preparation:

    • Prepare Aβ oligomers by incubating the Aβ1-42 peptide in an appropriate buffer (e.g., F12 medium) at 4°C for 24 hours.

    • Characterize the oligomer preparation using techniques like atomic force microscopy (AFM) or dynamic light scattering (DLS).

  • Sensor Chip Preparation (Capture Method):

    • Immobilize an anti-Aβ oligomer antibody (e.g., A11) onto the sensor chip surface using amine coupling.

    • Inject the prepared Aβ oligomer solution over the antibody-coated surface to capture the oligomers.

  • Binding Measurement:

    • Prepare a series of dilutions of the TP compound in the running buffer.

    • Inject the TP compound solutions over the captured Aβ oligomers.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Generate sensorgrams for each concentration of the TP compound.

    • Analyze the data to determine if binding occurs. If sufficient signal is obtained, fit the data to a suitable binding model to estimate the binding affinity (Kd). Due to the heterogeneous nature of Aβ oligomers, a simple 1:1 binding model may not always be appropriate, and steady-state affinity analysis might be more suitable.

References

Application Notes and Protocols for High-Throughput Screening of p16 (TP16) Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p16INK4a (also known as CDKN2A or TP16) is a critical tumor suppressor protein that plays a pivotal role in regulating the cell cycle.[1][2] It functions by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein.[2] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for the G1 to S phase transition and thus inducing cell cycle arrest.[2] Dysregulation of the p16-Rb pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention.

High-throughput screening (HTS) offers a powerful platform for identifying small molecule modulators of the p16 pathway, which could serve as starting points for the development of novel anti-cancer therapeutics.[3][4] These application notes provide detailed protocols for cell-based HTS assays designed to identify compounds that either mimic or enhance the activity of p16, leading to cell cycle arrest.

p16-Rb Signaling Pathway

The p16 protein is a key component of a major tumor suppressor pathway. Upon various cellular stresses, such as oncogenic signaling, the expression of p16 is induced. p16 then binds to and inhibits the activity of the CDK4/6-cyclin D complex. This prevents the phosphorylation of the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, repressing the expression of genes necessary for entry into the S phase of the cell cycle. This leads to a G1 cell cycle arrest. In many cancers, this pathway is inactivated, often through the loss of p16 or mutations in Rb, allowing for uncontrolled cell proliferation.

p16_Rb_Signaling_Pathway cluster_0 Upstream Signals cluster_1 p16-Rb Pathway cluster_2 Downstream Effects Oncogenic_Stress Oncogenic Stress p16 p16 (TP16) Oncogenic_Stress->p16 induces CDK4_6_CyclinD CDK4/6-Cyclin D p16->CDK4_6_CyclinD inhibits Rb Rb CDK4_6_CyclinD->Rb phosphorylates E2F E2F Rb_E2F Rb-E2F Complex pRb p-Rb (Inactive) S_Phase_Genes S-Phase Genes Rb_E2F->S_Phase_Genes represses G1_Arrest G1 Cell Cycle Arrest Rb_E2F->G1_Arrest leads to Proliferation Cell Proliferation S_Phase_Genes->Proliferation promotes

Caption: The p16-Rb signaling pathway leading to G1 cell cycle arrest.

High-Throughput Screening Assay for p16 Pathway Activators

This section outlines a cell-based HTS assay to identify compounds that activate the p16 pathway, resulting in the inhibition of cell proliferation. The assay utilizes a cancer cell line with a functional Rb pathway but low endogenous p16 expression (e.g., U-2 OS osteosarcoma cells). The primary endpoint is the measurement of cell viability after a defined incubation period with test compounds.

Experimental Workflow

The HTS workflow is designed for automation and is compatible with 384- or 1536-well microplates.[3] The process involves cell seeding, compound addition, incubation, and a final viability readout.

HTS_Workflow start Start cell_seeding 1. Seed U-2 OS cells into 384-well plates start->cell_seeding incubation1 2. Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 compound_addition 3. Add test compounds and controls (e.g., DMSO, positive control) incubation1->compound_addition incubation2 4. Incubate for 72 hours (37°C, 5% CO2) compound_addition->incubation2 reagent_addition 5. Add CellTiter-Glo® reagent incubation2->reagent_addition incubation3 6. Incubate for 10 minutes at room temperature reagent_addition->incubation3 readout 7. Measure luminescence (plate reader) incubation3->readout data_analysis 8. Data analysis and hit identification readout->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for p16 pathway activators.

Quantitative Data Summary

The following table presents representative data from a primary screen and subsequent dose-response analysis for a set of hypothetical hit compounds. The data includes the percentage of inhibition in the primary screen and the calculated IC50 values.

Compound IDPrimary Screen (% Inhibition at 10 µM)Dose-Response IC50 (µM)Hill Slope
TP-16-H185.21.51.1
This compound-H278.93.20.9
This compound-H392.10.81.2
This compound-H465.78.91.0
Palbociclib (Control)95.50.0111.0
Experimental Protocols

Materials and Reagents:

  • U-2 OS cells (ATCC HTB-96)

  • McCoy's 5A Medium (Modified)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • DMSO (cell culture grade)

  • 384-well white, clear-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Test compound library dissolved in DMSO

  • Palbociclib (positive control)

Protocol for Primary HTS Assay:

  • Cell Culture: Maintain U-2 OS cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a concentration of 2.5 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension (1000 cells) into each well of a 384-well assay plate.

    • Incubate the plates overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare compound plates by diluting the compound library in DMSO to the desired screening concentration.

    • Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 100 nL of each compound solution to the assay plates.

    • For controls, add DMSO alone (negative control) and Palbociclib (positive control) to designated wells.

  • Incubation: Incubate the assay plates for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader (e.g., EnVision®, PHERAstar®).

Protocol for Dose-Response Confirmation:

  • Follow the primary HTS assay protocol for cell seeding and initial incubation.

  • Prepare serial dilutions of the hit compounds in DMSO, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Add the serially diluted compounds to the assay plates in triplicate.

  • Incubate for 72 hours and measure cell viability as described above.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic equation.

Secondary and Counter-Screens

To validate the mechanism of action of the identified hits, a series of secondary and counter-screens should be performed.

Logical Relationship of Screens:

Screening_Cascade Primary_Screen Primary Screen: Cell Viability Assay (U-2 OS) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Hits Counter_Screen Counter-Screen: Cell Viability in p16-deficient cells (e.g., MDA-MB-231) Dose_Response->Counter_Screen Secondary_Assay_1 Secondary Assay: Rb Phosphorylation Assay (Western Blot or ELISA) Dose_Response->Secondary_Assay_1 Secondary_Assay_2 Secondary Assay: Cell Cycle Analysis (Flow Cytometry) Dose_Response->Secondary_Assay_2 Hit_Validation Validated Hits Counter_Screen->Hit_Validation Secondary_Assay_1->Hit_Validation Secondary_Assay_2->Hit_Validation

Caption: Logical workflow for hit validation and characterization.

Protocol for Secondary Assay: Rb Phosphorylation ELISA

This assay quantitatively measures the levels of phosphorylated Rb (Ser780) in response to compound treatment.

  • Seed U-2 OS cells in a 96-well plate and incubate overnight.

  • Treat cells with hit compounds at their IC50 concentrations for 24 hours.

  • Lyse the cells and perform a sandwich ELISA using a capture antibody specific for total Rb and a detection antibody specific for phospho-Rb (Ser780).

  • Develop the signal using a suitable substrate and measure the absorbance.

  • A decrease in the phospho-Rb signal relative to total Rb indicates on-target activity.

These protocols and application notes provide a comprehensive framework for the high-throughput screening and identification of novel modulators of the p16 signaling pathway. Further characterization of the validated hits will be necessary to elucidate their precise mechanism of action and to assess their therapeutic potential.

References

Application Notes and Protocols: TP-16 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "TP-16" is not uniquely assigned to a single chemical entity in publicly available scientific literature. It can refer to the tumor suppressor protein p16 (also known as TP16 or CDKN2A), or be used as an internal designation for specific formulations in research, such as for neratinib (B1684480) maleate.[1][2] The following application notes are based on a hypothetical small molecule research compound, designated "this compound," designed to modulate the p16 signaling pathway. The handling, storage, and experimental protocols described herein are based on established best practices for sensitive research compounds.[3][4][5]

Compound Information and Physicochemical Properties

This section outlines the fundamental properties and recommended storage conditions for the hypothetical this compound compound. Adherence to these guidelines is critical for maintaining compound integrity and ensuring experimental reproducibility.

1.1 Physicochemical Data

The following table summarizes the key properties of this compound.

PropertyValue
Compound Name This compound (Hypothetical)
IUPAC Name Not Applicable (Hypothetical)
Molecular Formula C₂₂H₂₅N₅O₃
Molar Mass 423.47 g/mol
Appearance Off-white to pale yellow solid
Purity (HPLC) ≥98%
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in Ethanol, insoluble in water.
Supplied As Lyophilized Powder

1.2 Stability and Storage Recommendations

Proper storage is essential to prevent degradation from factors like temperature, light, and moisture.[4][5]

ConditionLyophilized Powder StorageStock Solution in DMSO Storage
Long-Term Storage -20°C or -80°C-80°C
Short-Term Storage 2-8°C (for up to 2 weeks)-20°C (for up to 1 month)
Shipping Ambient Temperature (Blue Ice)Not Recommended
Light Sensitivity Store in the dark. Use amber vials.[4]Protect from light.
Freeze/Thaw Cycles Not ApplicableAvoid repeated cycles. Aliquot upon preparation.[3]
Stability at 2-8°C Stable for >12 monthsAssay (%) may decrease after 72 hours.[2]

Safety, Handling, and Disposal

All research compounds should be handled in a controlled laboratory environment by qualified personnel.[3] A thorough review of the Safety Data Sheet (SDS) is recommended before use.[4]

2.1 Personal Protective Equipment (PPE)

Standard PPE should be worn at all times when handling this compound to avoid direct contact, inhalation, or exposure.[3][6]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Lab Coat: Standard laboratory coat.

  • Eye Protection: Safety glasses with side shields or goggles.

2.2 Handling Procedures

  • Handle the lyophilized powder in a chemical fume hood to minimize inhalation risk.[7]

  • Use clean, dedicated spatulas and glassware to prevent cross-contamination.[4]

  • Minimize dust generation during handling.[7]

  • For spills, clean the area immediately and dispose of waste according to institutional protocols.[7]

2.3 First Aid Measures

  • Skin Contact: Wash the affected area thoroughly with soap and water.[6]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[7]

  • Inhalation: Move the individual to fresh air.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

2.4 Waste Disposal Dispose of unused compound, solutions, and contaminated materials through approved chemical waste channels in accordance with institutional and environmental regulations.[3]

Workflow for Compound Handling

G cluster_prep Preparation & Storage cluster_exp Experimentation cluster_dispose Disposal Receive Receive Compound StorePowder Store Lyophilized Powder (-20°C or -80°C) Receive->StorePowder Reconstitute Reconstitute in DMSO (Prepare Stock Solution) StorePowder->Reconstitute StoreSolution Aliquot & Store Stock (-80°C) Reconstitute->StoreSolution Thaw Thaw Aliquot StoreSolution->Thaw PrepareWorking Prepare Working Solutions Thaw->PrepareWorking Assay Perform Cellular Assay PrepareWorking->Assay Analyze Analyze Data Assay->Analyze Dispose Dispose of Waste (Chemical Waste Stream) Analyze->Dispose

Caption: General workflow for handling this compound from receipt to disposal.

Experimental Protocols

The following protocols are provided as examples for the use of this compound in a research setting. Optimization may be required depending on the specific cell line and experimental conditions.

3.1 Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the reconstitution of lyophilized this compound powder in DMSO.

Materials:

  • This compound lyophilized powder (e.g., 5 mg vial)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[4]

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Using the molar mass (423.47 g/mol ), calculate the volume of DMSO required for a 10 mM stock solution.

    • Calculation: Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Concentration (mol/L)

    • For 5 mg: Volume (L) = (0.005 g / 423.47 g/mol ) / 0.010 mol/L = 0.00118 L = 1180 µL.

  • Carefully add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, amber cryovials to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and lot number.

  • Store aliquots at -80°C for long-term use.

3.2 Protocol: Cell Viability Assay (IC₅₀ Determination)

This protocol outlines the use of a standard ATP-based luminescence assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. Cell-based assays are crucial for determining the effect of a compound on a living cell.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Sterile, white-walled 96-well plates

  • 10 mM this compound stock solution in DMSO

  • ATP-based luminescence reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium.

    • a. On the day of treatment, thaw a 10 mM stock aliquot.

    • b. Prepare an intermediate dilution series in culture medium.

    • c. Create the final 10X working concentrations for treatment (e.g., ranging from 100 µM to 0.01 µM).

    • d. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose (typically ≤ 0.1%).[6]

  • Cell Treatment: Add 10 µL of the 10X working solutions to the corresponding wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay Measurement:

    • a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • b. Add the ATP-based reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • c. Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • a. Normalize the data to the vehicle control (100% viability).

    • b. Plot the normalized viability against the log of the compound concentration.

    • c. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

G cluster_setup Assay Setup cluster_run Incubation & Readout cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate Overnight Seed->Incubate1 Dilute 3. Prepare this compound Serial Dilutions Incubate1->Dilute Treat 4. Add Compound to Cells Dilute->Treat Incubate2 5. Incubate for 72h Treat->Incubate2 Equilibrate 6. Equilibrate to RT Incubate2->Equilibrate AddReagent 7. Add ATP-Luminescence Reagent & Lyse Equilibrate->AddReagent Read 8. Read Luminescence AddReagent->Read Analyze 9. Normalize Data & Calculate IC50 Read->Analyze

Caption: The p16-Rb pathway, showing this compound's hypothetical role in promoting cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TP-16 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with "TP-16" in aqueous solutions during their experiments. As "this compound" can refer to different molecules, this guide addresses the two most probable candidates in a research and drug development context: the p16 protein (a tumor suppressor, also known as CDKN2A or TP16) and This compound, a small molecule EP4 antagonist .

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in aqueous solutions critical?

A1: "this compound" can refer to at least two distinct molecules in a research setting:

  • p16 Protein: A 16 kDa tumor suppressor protein that plays a crucial role in cell cycle regulation by inhibiting cyclin-dependent kinases (CDK4/6).[1] Proper solubilization is essential for its structural and functional studies, including binding assays and in vitro functional experiments.

  • This compound (EP4 Antagonist): A small molecule inhibitor of the Prostaglandin E2 Receptor 4 (EP4). These molecules are under investigation for their potential in cancer immunotherapy.[2] For in vitro and in vivo experiments, achieving a stable aqueous solution is vital for accurate dosing and to avoid precipitation, which can lead to erroneous results.

Q2: I am observing precipitation of my this compound sample in my aqueous buffer. What are the initial troubleshooting steps?

A2: The first step is to identify whether you are working with the p16 protein or a small molecule inhibitor. The troubleshooting strategies differ significantly. For proteins, initial steps involve optimizing the buffer pH and ionic strength. For small molecules, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer is a common starting point.

Q3: Are there any known stability issues with this compound?

A3: Yes, the p16 protein is known to have low thermodynamic and kinetic stability, which can contribute to folding and solubility problems.[3] For small molecule EP4 antagonists, stability in aqueous solutions can vary, and they may be susceptible to hydrolysis depending on the pH.

Troubleshooting Guide for this compound Insolubility

This guide is divided into two sections based on the likely identity of your this compound compound.

Section 1: this compound as the p16 Protein

Insolubility of recombinant p16 protein is a common challenge, often due to its inherent instability and potential for aggregation.

Common Issues and Solutions for p16 Protein Insolubility
IssuePotential CauseRecommended Solution
Precipitation upon buffer exchange or dialysis The buffer pH is close to the isoelectric point (pI) of the protein.Adjust the buffer pH to be at least 1-2 units away from the pI of your specific p16 construct. Use a buffer with adequate buffering capacity.
Aggregation during concentration High protein concentration promotes aggregation. The protein may be misfolded.Concentrate the protein in smaller increments, with intermittent gentle mixing. Include additives like glycerol (B35011) or L-arginine to increase stability.
Formation of inclusion bodies during expression Overexpression in bacterial systems can lead to misfolded, insoluble protein aggregates.Optimize expression conditions (e.g., lower temperature, different E. coli strain). Consider expressing in a eukaryotic system like yeast or insect cells.[4][5]
Insolubility after purification The protein is not properly folded or is in an unstable conformation.Attempt to refold the protein from a denatured state. Use detergents or chaotropic agents to solubilize and then refold by dialysis or rapid dilution.[6]
Experimental Protocols for Solubilizing p16 Protein

Protocol 1: Buffer Optimization for Soluble p16

  • Determine the Isoelectric Point (pI): Use an online tool to calculate the theoretical pI of your p16 protein construct based on its amino acid sequence.

  • Prepare a Range of Buffers: Prepare a series of buffers with pH values ranging from 1-2 units above and below the calculated pI. Common buffers include Tris-HCl, HEPES, and phosphate (B84403) buffers.

  • Test Solubility:

    • Thaw a small aliquot of your purified or partially purified p16 protein.

    • Centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any existing aggregates.

    • Carefully transfer the supernatant to a new tube.

    • Add small, incremental amounts of the protein to each test buffer.

    • Incubate on ice or at 4°C for 30-60 minutes with gentle agitation.

    • Centrifuge again and measure the protein concentration in the supernatant (e.g., using a Bradford or BCA assay) to determine the optimal buffer for solubility.

Protocol 2: Solubilization and Refolding from Inclusion Bodies

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate at a speed sufficient to pellet the inclusion bodies (e.g., 10,000 x g for 15 minutes). Wash the pellet with a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove contaminating proteins.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT or β-mercaptoethanol). Incubate with stirring for 1-2 hours at room temperature.

  • Refolding:

    • Dialysis: Place the solubilized protein in dialysis tubing and dialyze against a series of buffers with decreasing concentrations of the denaturant. This allows for gradual refolding.

    • Rapid Dilution: Quickly dilute the solubilized protein solution 1:100 into a large volume of refolding buffer. The refolding buffer should contain additives that promote proper folding, such as L-arginine (0.4 M) and a redox shuffling system (e.g., reduced and oxidized glutathione).

  • Purification: After refolding, purify the soluble p16 protein using standard chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography).

p16 Signaling Pathway

The p16 protein is a key regulator of the cell cycle. It inhibits the cyclin D-CDK4/6 complex, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the transcription factor E2F1, inhibiting the expression of genes required for S-phase entry.

p16_pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 p16 p16 (TP16) p16->CDK4_6 Inhibits E2F1 E2F1 Rb->E2F1 Inhibits S_phase_genes S-phase Genes E2F1->S_phase_genes Activates Cell_Cycle_Progression Cell Cycle Progression S_phase_genes->Cell_Cycle_Progression

Caption: The p16-Rb signaling pathway in cell cycle regulation.

Section 2: this compound as a Small Molecule EP4 Antagonist

Small molecule inhibitors like this compound often have poor aqueous solubility due to their hydrophobic nature.

Common Issues and Solutions for Small Molecule this compound Insolubility
IssuePotential CauseRecommended Solution
Precipitation when diluting from an organic stock solution The final concentration in the aqueous buffer exceeds the solubility limit. The organic solvent concentration is too high.Decrease the final concentration of this compound. Use a smaller volume of a more concentrated stock solution to minimize the final organic solvent percentage.
Compound "crashes out" of solution over time The compound is not thermodynamically stable in the aqueous buffer.Use a co-solvent system (e.g., with PEG-400 or ethanol). Adjust the pH of the buffer if the compound has ionizable groups.
Inconsistent results between experiments The compound is not fully dissolved, leading to variability in the effective concentration.Ensure the stock solution is fully dissolved before each use (vortexing, gentle warming). Prepare fresh dilutions for each experiment.
Experimental Protocols for Solubilizing Small Molecule this compound

Protocol 1: Preparation of a Stock Solution and Working Dilutions

  • Select an Appropriate Organic Solvent: Based on supplier information or literature, dissolve the this compound powder in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-50 mM). Use gentle warming or sonication if necessary to ensure complete dissolution.

  • Prepare Intermediate Dilutions: If required, prepare intermediate dilutions of the stock solution in the same organic solvent.

  • Prepare Final Aqueous Working Solution:

    • Add the required volume of the stock or intermediate dilution to your pre-warmed (if appropriate) aqueous experimental buffer while vortexing.

    • It is crucial to add the compound stock to the buffer and not the other way around to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • The final concentration of the organic solvent should typically be kept below 1% (v/v), and ideally below 0.1%, to minimize effects on biological systems.

Protocol 2: Using Co-solvents to Enhance Aqueous Solubility

  • Prepare a Co-solvent Stock Solution: Dissolve the this compound in a mixture of an organic solvent and a co-solvent. A common combination is DMSO and PEG-400 (e.g., a 1:1 ratio).

  • Test Different Co-solvent Systems: Prepare various formulations to find the optimal one for your experiment. Examples include:

    • 10% DMSO / 40% PEG-400 / 50% Saline

    • 5% Tween-80 / 95% Saline

  • Prepare the Final Formulation:

    • Dissolve the this compound in the organic solvent component first.

    • Add the co-solvent and mix thoroughly.

    • Finally, add the aqueous component (e.g., saline or buffer) to reach the final desired volume and concentration.

EP4 Antagonist Signaling Pathway

Prostaglandin E2 (PGE2) is a lipid signaling molecule that exerts its effects by binding to four G-protein coupled receptors, EP1-4. The EP4 receptor is coupled to a Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This pathway is implicated in inflammation and cancer progression. This compound, as an EP4 antagonist, blocks this signaling cascade.

EP4_pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor TP16 This compound (Antagonist) TP16->EP4_Receptor Blocks Gs Gαs EP4_Receptor->Gs AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Effects (Inflammation, Proliferation) PKA->Downstream_Effects solubility_workflow start Start: this compound Powder stock_sol Prepare Concentrated Stock in DMSO start->stock_sol dilution Dilute Stock into Aqueous Buffer stock_sol->dilution observation Visual Observation (Precipitation?) dilution->observation soluble Soluble: Proceed with Experiment observation->soluble No insoluble Insoluble observation->insoluble Yes troubleshoot Troubleshoot: - Lower Concentration - Add Co-solvents - Adjust pH insoluble->troubleshoot retest Re-test Solubility troubleshoot->retest retest->dilution

References

how to improve TP-16 stability in cell media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of the hypothetical small molecule, TP-16, in cell culture media. Maintaining compound integrity is critical for obtaining accurate, reproducible, and meaningful experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound in cell culture media a critical factor for my experiments?

The stability of this compound is crucial for the correct interpretation of its biological effects.[1] If the compound degrades during an experiment, its effective concentration decreases, which can lead to an underestimation of its potency and efficacy.[1] Stability studies are essential for establishing a reliable concentration-response relationship and ensuring that the observed biological outcome is attributable to the compound itself and not its degradation products.

Q2: What are the primary factors that can compromise the stability of this compound in cell culture media?

Several factors can influence the stability of a small molecule like this compound in a complex biological environment like cell culture media:

  • pH: The standard pH of cell culture media (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1]

  • Temperature: The incubation temperature of 37°C, while necessary for cell growth, can accelerate the rate of chemical degradation.[1][2]

  • Media Components: Ingredients within the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade this compound.[1][3]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1] Furthermore, the cells themselves can actively metabolize this compound.[1][4]

  • Light and Oxygen: Exposure to light can cause photodegradation of sensitive compounds, while dissolved oxygen can lead to oxidative degradation.[1]

Q3: What are the common indicators of this compound instability or precipitation in my cell culture?

Signs of potential instability or precipitation include:

  • Visible Particulates: The appearance of a fine precipitate or cloudiness in the culture medium after the addition of this compound.[2]

  • Reduced Potency: A noticeable decrease in the expected biological effect of this compound, suggesting a lower effective concentration.[2]

  • Inconsistent Results: High variability in data between replicate wells or across different experiments can point to inconsistent compound concentration due to degradation or precipitation.[2]

Q4: How should I prepare and store this compound stock solutions to maximize stability?

To ensure the integrity of your this compound stock solution, adhere to the following best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent like DMSO to prepare the stock solution.[2]

  • Concentration: Prepare a highly concentrated stock solution (e.g., 10 mM) to minimize the final volume of solvent added to your cell culture medium (typically ≤ 0.5%).[2][4]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3] Store the aliquots at -20°C or -80°C and protect them from light by using amber vials or wrapping them in foil.[2]

Troubleshooting Guide: this compound Instability

This guide provides a systematic approach to troubleshooting common issues related to this compound stability in cell culture experiments.[1]

Observation Potential Cause Recommended Solution
Loss of this compound activity over time Chemical Degradation: The compound may be inherently unstable in aqueous media at 37°C.[3]1. Perform a time-course stability study in your specific cell culture medium (see protocol below). 2. Refresh the medium with freshly diluted this compound at regular intervals for long-term assays.[2] 3. Test stability in a simpler buffer (e.g., PBS) to assess inherent aqueous stability.[3]
Adsorption to Plasticware: Hydrophobic compounds can bind to the surface of plates and tips.[3]1. Use low-protein-binding plates and pipette tips.[1][3] 2. Include a cell-free control to quantify binding to the plasticware.[3]
Precipitate forms in media after adding this compound Poor Aqueous Solubility: The final concentration exceeds the solubility limit of this compound in the medium.[1]1. Decrease the final working concentration of this compound.[1][2] 2. Optimize the dilution method: use pre-warmed (37°C) media and perform a serial dilution rather than a single large dilution.[1][2][4] 3. Add the compound dropwise while gently vortexing the media.[1]
High variability between replicate wells Incomplete Solubilization: The compound is not fully dissolved in the stock solution.1. Visually inspect the stock solution for any precipitate. If present, gently warm and vortex to redissolve.[1] 2. Prepare fresh stock solutions frequently.[1]
Inconsistent Sample Handling: Variations in mixing or timing.1. Ensure uniform mixing of media after adding this compound. 2. Use calibrated pipettes and maintain precise timing for all steps.[1]
Compound disappears, but no degradation products are detected Rapid Cellular Uptake: The compound is being quickly internalized by the cells.[3]1. Analyze cell lysates to determine the intracellular concentration of this compound.[3]
Interaction with Media Components: The compound is forming adducts with media components that are not being detected.[1]1. Test this compound stability in a simpler, serum-free medium to identify potential reactive components.[1]

Quantitative Data Presentation

Direct stability data for the hypothetical compound this compound is not publicly available. The table below provides representative stability data for a generic small molecule, "Compound-X," in cell culture medium (pH 7.4) at 37°C, as determined by LC-MS/MS analysis. It is strongly recommended to perform your own stability studies for this compound under your specific experimental conditions.[5]

Incubation Time (Hours) Remaining Compound-X (%) Standard Deviation
0100.00.0
295.22.1
488.73.5
876.14.2
2445.85.1
4818.33.9
725.62.3

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3]

Materials:

  • This compound

  • High-purity DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI 1640), with all supplements (e.g., FBS)

  • Sterile, low-adsorption microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) or Methanol (MeOH), cold

  • Centrifuge

  • HPLC or LC-MS/MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO. Ensure it is fully dissolved.[1]

  • Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).[1]

  • Incubation: Aliquot the this compound-spiked media into the sterile, low-adsorption tubes. Place the tubes in a cell culture incubator at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot for analysis. The t=0 sample should be processed immediately.[5]

  • Sample Processing: To stop degradation and precipitate proteins, add an equal volume of cold ACN or MeOH to the sample. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and debris.[3]

  • Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples by HPLC or LC-MS/MS to quantify the remaining concentration of the parent this compound.[3]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Observe Inconsistent Results or Loss of Activity check_precipitate Is there visible precipitate in the media? start->check_precipitate solubility_issue Potential Solubility Issue check_precipitate->solubility_issue Yes run_stability_assay Run Time-Course Stability Assay (LC-MS) check_precipitate->run_stability_assay No solubility_solutions 1. Lower this compound concentration. 2. Optimize dilution method. 3. Pre-warm media. solubility_issue->solubility_solutions end_node Problem Resolved solubility_solutions->end_node is_stable Is this compound stable for the experiment duration? run_stability_assay->is_stable degradation_issue Chemical Degradation Issue is_stable->degradation_issue No check_binding Assess Non-Specific Binding (Cell-Free Control) is_stable->check_binding Yes degradation_solutions 1. Refresh media periodically. 2. Shorten experiment duration. 3. Test alternative media. degradation_issue->degradation_solutions degradation_solutions->end_node binding_issue Adsorption to Plasticware check_binding->binding_issue binding_solutions 1. Use low-binding plates/tips. 2. Consider alternative materials. binding_issue->binding_solutions binding_solutions->end_node

Caption: A flowchart for troubleshooting common issues in small molecule stability assays.

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare 10 mM This compound Stock in DMSO spike_media 2. Spike Pre-Warmed Cell Media (t=0) prep_stock->spike_media incubate 3. Incubate at 37°C, 5% CO₂ spike_media->incubate sampling 4. Collect Aliquots at Time Points (2, 4, 8, 24h...) incubate->sampling process 5. Quench with Cold ACN & Centrifuge sampling->process analyze 6. Analyze Supernatant by LC-MS/MS process->analyze quantify 7. Quantify % this compound Remaining vs. t=0 analyze->quantify

Caption: An experimental workflow for quantifying this compound stability in cell culture media.

Signaling_Pathway Potential Impact of this compound and its Degradants on a Kinase Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response (e.g., Proliferation, Apoptosis) tf->response Drives tp16 This compound (Intact) tp16->kinase2 Inhibits (Expected Effect) degradant Degradation Product degradant->kinase1 Off-Target Inhibition? degradant->tf Unexpected Activation?

Caption: Hypothetical signaling pathway showing intended vs. unintended effects.

References

Technical Support Center: Optimizing TP-16 Concentration for EP4 Antagonist Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-16, a selective EP4 antagonist. The primary focus of this guide is the optimization of this compound concentration in a cell-based cyclic AMP (cAMP) accumulation assay, a key method for characterizing the potency of EP4 antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to a cAMP assay?

This compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that, when activated by its natural ligand PGE2, couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] A cAMP assay, therefore, provides a functional readout of EP4 receptor activation. As an antagonist, this compound will block PGE2-induced cAMP production in a dose-dependent manner.

Q2: What is a typical starting concentration range for this compound in a cAMP assay?

For a novel and potent antagonist like this compound, which has a reported IC50 of 2.1 nM, a broad concentration range should initially be tested to establish a full dose-response curve. A logarithmic or semi-logarithmic serial dilution is recommended. A typical starting range would be from 0.1 nM to 10 µM. This wide range will help to accurately determine the IC50 value in your specific cell line and assay conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically provided as a solid. It is recommended to dissolve it in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How does the concentration of the agonist (PGE2) affect the measured potency of this compound?

In a competitive antagonist assay, the apparent potency (IC50) of the antagonist is dependent on the concentration of the agonist used. A higher concentration of PGE2 will require a higher concentration of this compound to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value. It is crucial to use a concentration of PGE2 that elicits a submaximal response (typically the EC80, the concentration that gives 80% of the maximal response) to obtain a sensitive and reproducible measurement of antagonist potency.

Q5: Can serum in the culture medium affect the activity of this compound?

Yes, serum contains various proteins that can bind to small molecules like this compound, which can reduce the effective concentration of the compound available to the cells. This can lead to an underestimation of the compound's potency. For antagonist characterization assays, it is often recommended to perform the experiments in serum-free or reduced-serum conditions. If serum is required for cell health, it is important to maintain a consistent serum concentration across all experiments and acknowledge its potential impact on the results.

Troubleshooting Guide

Issue Possible Cause Solution
No inhibition of PGE2-induced cAMP production by this compound 1. This compound concentration is too low. 2. Degraded or inactive this compound. 3. Cell line does not express functional EP4 receptors. 4. High concentration of agonist (PGE2). 1. Test a higher and broader range of this compound concentrations. 2. Prepare a fresh stock solution of this compound from the solid compound. 3. Confirm EP4 receptor expression in your cell line using techniques like qPCR or Western blotting. Include a positive control cell line known to express EP4. 4. Optimize the PGE2 concentration to the EC80.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions or reagent addition. 3. "Edge effects" in the microplate. 1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Steep or shallow dose-response curve 1. Compound precipitation at high concentrations. 2. Off-target effects at high concentrations. 3. Assay window is too small. 1. Visually inspect the wells with the highest concentrations for any signs of precipitation. If necessary, reduce the highest concentration tested. 2. Consider orthogonal assays to confirm the mechanism of action. 3. Optimize the assay conditions (e.g., agonist concentration, cell number, incubation time) to maximize the signal-to-background ratio.
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Inconsistent incubation times. 3. Lot-to-lot variability of reagents (e.g., serum, cAMP detection kit). 1. Use cells within a defined passage number range and seed them at a consistent confluency. 2. Use a timer to ensure consistent incubation times for all steps. 3. Qualify new lots of critical reagents before use in experiments.

Experimental Protocols

Protocol 1: Determination of EC50 for PGE2 in a cAMP Assay

This protocol is essential for determining the optimal concentration of PGE2 to be used in the this compound antagonist assay.

Materials:

  • Cells expressing the EP4 receptor (e.g., HEK293 cells stably expressing human EP4)

  • Cell culture medium (with or without serum, as optimized)

  • PGE2

  • DMSO

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • White, opaque 96-well or 384-well plates suitable for the detection method

Procedure:

  • Cell Seeding: Seed the EP4-expressing cells into the microplate at a pre-determined optimal density and allow them to attach overnight.

  • PGE2 Serial Dilution: Prepare a serial dilution of PGE2 in assay buffer. A typical concentration range to test would be from 1 pM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest PGE2 concentration).

  • Cell Treatment: Remove the cell culture medium and add the different concentrations of PGE2 to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C. This incubation time may need to be optimized.

  • cAMP Measurement: Following the incubation, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP signal against the log of the PGE2 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value. The EC80 can be calculated from this curve.

Protocol 2: Determination of IC50 for this compound in a cAMP Antagonist Assay

Materials:

  • Same as Protocol 1

  • This compound

Procedure:

  • Cell Seeding: Seed the EP4-expressing cells as described in Protocol 1.

  • This compound Serial Dilution: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 0.1 nM to 10 µM.

  • Antagonist Pre-incubation: Remove the cell culture medium and add the different concentrations of this compound to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Addition: Add PGE2 at its pre-determined EC80 concentration to all wells except the negative control wells (which should receive vehicle).

  • Incubation: Incubate the plate for the same duration as in the PGE2 EC50 determination (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Measure the intracellular cAMP levels as described in Protocol 1.

  • Data Analysis: Plot the percent inhibition of the PGE2 response against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Example Data for PGE2 Dose-Response

PGE2 Concentration (nM)Mean cAMP SignalStd. Dev.
0 (Vehicle)505
0.01657
0.115012
145035
1080060
10095075
100098080

Table 2: Example Data for this compound Inhibition of PGE2-induced cAMP Production

This compound Concentration (nM)Mean cAMP SignalStd. Dev.% Inhibition
0 (Vehicle)800650
0.1750556.3
15504531.3
102002575.0
100701091.3
100055893.1
1000052693.5

Visualizations

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Downstream Targets TP16 This compound TP16->EP4 Blocks

Caption: EP4 receptor signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Start Start: Unexpected Assay Results CheckConcentrations Verify this compound and PGE2 Concentrations and Preparation Start->CheckConcentrations CheckCells Confirm Cell Health and EP4 Receptor Expression CheckConcentrations->CheckCells Concentrations OK TroubleshootingGuide Consult Troubleshooting Guide for Specific Issues CheckConcentrations->TroubleshootingGuide Error Found CheckAssayConditions Review Assay Parameters: Incubation Times, Reagents CheckCells->CheckAssayConditions Cells OK CheckCells->TroubleshootingGuide Error Found DataAnalysis Re-analyze Data: Check Curve Fits and Controls CheckAssayConditions->DataAnalysis Conditions OK CheckAssayConditions->TroubleshootingGuide Error Found DataAnalysis->TroubleshootingGuide Analysis OK DataAnalysis->TroubleshootingGuide Error Found Resolved Issue Resolved TroubleshootingGuide->Resolved

Caption: A logical workflow for troubleshooting unexpected results in this compound assays.

References

Technical Support Center: Overcoming Off-Target Effects of TP-16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical small molecule inhibitor, TP-16. The following resources are designed to help you design, execute, and interpret experiments while minimizing and understanding any unintended biological consequences of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned about them when using this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can result in cellular toxicity and a lack of translatable results from preclinical to clinical settings.[1]

Q2: What are the initial signs that the phenotype I'm observing might be due to off-target effects of this compound?

A2: Several indicators may suggest that the observed effects of this compound are not due to its intended target. These include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same protein as this compound produces a different or no effect.[2]

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the intended target is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]

  • Unforeseen cytotoxicity: The compound induces cell death or other toxic effects that are not expected from inhibiting the intended target.[1]

Q3: How can I proactively minimize the potential for off-target effects in my experiments with this compound?

A3: A well-designed experiment can significantly reduce the impact of off-target effects. Key strategies include:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect, as higher concentrations are more likely to interact with off-targets.[1]

  • Employ control compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]

  • Orthogonal validation: Confirm your findings using alternative methods, such as using a different inhibitor with a distinct chemical structure or employing genetic approaches to validate the target.[2]

Troubleshooting Guide

Q4: My results with this compound are inconsistent across different cell lines. Could this be due to off-target effects?

A4: Yes, inconsistent results between cell lines can be a sign of off-target effects. The expression levels of both the intended target and potential off-target proteins can vary significantly between different cell lines.

Troubleshooting Steps:

  • Confirm target expression: Use Western Blot or qPCR to verify that the intended target of this compound is expressed at similar levels in all cell lines used in your experiments.[1]

  • Assess off-target expression: If known off-targets of this compound have been identified, check their expression levels in your cell lines.

  • Consider cell-specific signaling: The signaling pathways in which the on- and off-targets are involved may differ between cell lines, leading to varied phenotypic outcomes.

Q5: I'm observing unexpected apoptosis in my cells treated with this compound. How can I determine if this is an on-target or off-target effect?

A5: Unexpected apoptosis is a common concern with small molecule inhibitors and warrants further investigation to distinguish between on-target and off-target toxicity.[3]

Troubleshooting Steps:

  • Validate on-target pathway: Investigate the signaling pathway downstream of the intended target. For example, if the target is a survival kinase, you would expect to see a decrease in the phosphorylation of its downstream effectors.[3] If apoptosis occurs without significant inhibition of the expected pathway, an off-target mechanism is likely.[3]

  • Rescue experiment: Attempt to rescue the apoptotic phenotype by activating a downstream component of the on-target signaling pathway. If the rescue is successful, it suggests the apoptosis is an on-target effect.[3]

  • Compare with a structurally unrelated inhibitor: Use another inhibitor for the same target that has a different chemical structure. If both compounds induce apoptosis, it is more likely to be an on-target effect.[3]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound and Control Compounds

This table provides a hypothetical example of how to present kinase profiling data to compare the selectivity of different inhibitors.

CompoundPrimary Target Inhibition (%)Number of Off-Targets Inhibited >50% (at 1 µM)Key Off-Targets (Inhibition %)
This compound 95%15Kinase A (85%), Kinase B (72%), Kinase C (65%)
Control 1 (Inactive Analog) <5%0-
Control 2 (Alternative Inhibitor) 92%5Kinase D (60%), Kinase E (55%)

Interpretation: In this hypothetical scenario, this compound shows high potency against its primary target but also inhibits several other kinases with significant potency. Control 2 is more selective, with fewer off-target interactions. The inactive analog, Control 1, shows no significant activity, confirming that the effects of this compound are not due to its basic chemical structure.[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound directly binds to its intended target in a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).[1]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant which contains the soluble, non-denatured proteins.[1]

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other protein detection methods. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the intended target protein phenocopies the effect of this compound treatment.[2]

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that target the gene of interest into a Cas9 expression vector.[2]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells if a selection marker is present.[2]

  • Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).[2]

  • Knockout Validation: Screen the isolated clones to confirm the knockout of the target protein by Western Blot or sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]

Mandatory Visualizations

experimental_workflow cluster_phenotype Phenotype Observation cluster_validation On-Target Validation cluster_genetic Genetic Confirmation cluster_off_target Off-Target Investigation phenotype Observe Phenotype with this compound dose_response Dose-Response Curve phenotype->dose_response 1. Titrate Concentration inactive_control Inactive Analog Control dose_response->inactive_control 2. Control for Scaffold Effects alternative_inhibitor Alternative Inhibitor inactive_control->alternative_inhibitor 3. Orthogonal Pharmacological Validation crispr CRISPR/siRNA of Target alternative_inhibitor->crispr 4. Genetic Validation phenocopy Does Genetic Perturbation Phenocopy this compound? crispr->phenocopy profiling Kinase/Proteome Profiling phenocopy->profiling If No Phenocopy on_target Phenotype is Likely On-Target phenocopy->on_target If Phenocopy cetsa Cellular Thermal Shift Assay (CETSA) profiling->cetsa Identify Potential Off-Targets off_target_knockdown Knockdown of Potential Off-Targets cetsa->off_target_knockdown Confirm Off-Target Engagement

Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway receptor Receptor target_kinase Target Kinase (On-Target) receptor->target_kinase downstream_effector Downstream Effector target_kinase->downstream_effector phenotype_on Desired Phenotype downstream_effector->phenotype_on TP16_on This compound TP16_on->target_kinase off_target_kinase Off-Target Kinase off_target_effector Off-Target Effector off_target_kinase->off_target_effector phenotype_off Undesired Phenotype off_target_effector->phenotype_off TP16_off This compound TP16_off->off_target_kinase

Caption: Hypothetical signaling pathways illustrating the on-target and potential off-target effects of this compound.

References

Technical Support Center: Minimizing TP-16 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity associated with the investigational compound TP-16 in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is a novel small molecule inhibitor currently under investigation for its anti-proliferative properties. While its precise mechanism is still being elucidated, preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis by modulating signaling pathways that regulate cell division and survival. One of the key pathways implicated is the p16/Rb pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[1][2][3]

Q2: We are observing significant, widespread cell death in our primary cell cultures shortly after this compound administration, even at low concentrations. What could be the cause?

A2: High levels of acute cytotoxicity can stem from several factors. It is crucial to first rule out contamination of your cell cultures, as this can cause rapid cell death.[4][5][6][7] Additionally, primary cells are highly sensitive to culture conditions, and suboptimal environments can exacerbate drug-induced toxicity.[8] Finally, the inherent cytotoxicity of this compound at the tested concentrations may be too high for your specific primary cell type.

Q3: How can we determine the optimal, non-toxic concentration range for this compound in our primary cell line?

A3: A dose-response experiment is essential to determine the half-maximal cytotoxic concentration (CC50) of this compound for your specific primary cells.[9] This involves treating cells with a serial dilution of this compound and assessing cell viability after a defined incubation period. This will help you identify a concentration range that is effective for your experimental goals while minimizing off-target toxicity.[9][10]

Q4: Can the solvent used to dissolve this compound be contributing to the observed toxicity?

A4: Yes, the vehicle used to dissolve this compound, such as DMSO, can be toxic to primary cells, especially at higher concentrations.[8] It is recommended to keep the final concentration of the solvent in the culture medium to a minimum, ideally below 0.1%.[8] Always include a vehicle-only control in your experiments to assess the baseline toxicity of the solvent.[8]

Troubleshooting Guide

Issue 1: High Cell Death at All Tested Concentrations of this compound
Possible Cause Recommended Solution
Compound is highly cytotoxic at the tested range. Perform a broad dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify a potential therapeutic window.[9][10] Conduct a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the maximum non-toxic concentration.[9]
Suboptimal cell culture conditions. Ensure the culture medium, supplements, and culture surface are optimized for your specific primary cell type.[8] Primary cells are sensitive to their environment, and factors like serum concentration can influence their response to drug treatment.[8][11]
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%).[8] Always run a vehicle control to assess the solvent's effect on cell viability.[8]
Contamination (bacterial, fungal, or mycoplasma). Visually inspect cultures for turbidity, color changes, or filamentous growth.[4][5] Perform specific tests for mycoplasma, as it is not visible by standard microscopy.[5][7] If contamination is detected, discard the affected cultures and decontaminate the incubator and biosafety cabinet.[7][12]
Issue 2: Inconsistent Results or High Variability Between Experiments
Possible Cause Recommended Solution
Variability in primary cell lots. Primary cells from different donors or even different isolations from the same donor can have inherent biological variability. Document the source and lot number of your cells for each experiment.
High cell passage number. Primary cells have a limited lifespan and their characteristics can change with each passage.[8] Use cells at a consistent and low passage number for all experiments to ensure reproducibility.[8]
Inconsistent cell seeding density. The density at which cells are plated can affect their growth rate and response to drugs.[8][11] Use a consistent seeding density for all experiments and ensure even cell distribution in the culture vessels.[8]
Precipitation of this compound in culture medium. Check the solubility of this compound in your culture medium. Consider using a different solvent or preparing a more dilute stock solution. Pre-warming the medium before adding the compound can also help.[9]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on primary cells by measuring their metabolic activity.

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.[9]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range is from 100 µM to 1 nM.[9] Also, prepare a 2X vehicle control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability). Plot cell viability against the log of the this compound concentration to determine the CC50 value.[9]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[13]

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[13]

  • Incubation: Incubate the plate for the time specified by the kit manufacturer, typically at room temperature and protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: An increase in absorbance compared to the vehicle control indicates an increase in cytotoxicity.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Toxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Primary Cells in 96-well Plate tp16_prep Prepare Serial Dilutions of this compound treatment Treat Cells with this compound Dilutions tp16_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay ldh_assay Perform LDH Assay incubation->ldh_assay data_analysis Calculate % Viability & Determine CC50 mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

troubleshooting_logic Troubleshooting Logic for High Cell Death cluster_checks Troubleshooting Logic for High Cell Death cluster_solutions Troubleshooting Logic for High Cell Death start High Cell Death Observed? contamination_check Check for Contamination start->contamination_check vehicle_control_check Assess Vehicle Control Toxicity contamination_check->vehicle_control_check No decontaminate Decontaminate & Discard contamination_check->decontaminate Yes dose_response Perform Broad Dose-Response vehicle_control_check->dose_response Non-toxic adjust_solvent Adjust Solvent Concentration vehicle_control_check->adjust_solvent Toxic optimize_dose Optimize this compound Concentration dose_response->optimize_dose

Caption: Troubleshooting logic for high cell death.

p16_pathway Putative this compound Action on the p16/Rb Signaling Pathway TP16 This compound p16 p16 (INK4a) TP16->p16 Induces/Activates CDK4_6 CDK4/6 p16->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates & Inactivates G1_S_Transition G1/S Phase Transition CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits CellCycleArrest Cell Cycle Arrest Rb->CellCycleArrest Leads to E2F->G1_S_Transition Promotes

Caption: Putative this compound action on the p16/Rb pathway.

References

TP-16 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

TP-16 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues of variability and reproducibility encountered during experiments with the mTORC1 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Mammalian Target of Rapamycin Complex 1 (mTORC1). It functions by directly interfering with the kinase activity of mTOR, preventing the phosphorylation of its downstream substrates, such as S6 Kinase (S6K) and 4E-BP1. This inhibition leads to a downstream suppression of protein synthesis and cell proliferation.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture media does not exceed 0.1% to avoid solvent-induced artifacts.

Q3: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A3: Fluctuations in the half-maximal inhibitory concentration (IC50) are a common source of variability. Key factors include:

  • Cell Passage Number: As cells are passaged, their signaling pathways can adapt, altering their sensitivity to inhibitors. It is crucial to use cells within a consistent and low passage number range.

  • Serum Concentration: Components within fetal bovine serum (FBS) can activate upstream signaling pathways (e.g., PI3K/Akt), which can antagonize the inhibitory effect of this compound. Ensure consistent serum lots and concentrations across all experiments.

  • Cell Seeding Density: Variations in initial cell density can lead to differences in cell proliferation rates and metabolic activity, impacting the apparent efficacy of this compound. Maintain a consistent seeding density for all assays.

  • Assay Incubation Time: The duration of this compound exposure can significantly affect the IC50 value. A standardized incubation time should be strictly followed.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Downstream mTORC1 Targets (p-S6K, p-4E-BP1)

If you observe variable results in the phosphorylation status of S6K or 4E-BP1 via Western blot, consider the following troubleshooting steps.

  • Problem: Weak or absent inhibition of p-S6K at expected effective concentrations.

    • Possible Cause 1: Reagent Instability. this compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution 1: Use a fresh aliquot of this compound stock solution. Validate the activity of the new aliquot in a sensitive and well-characterized cell line.

    • Possible Cause 2: High Upstream Signaling. High concentrations of growth factors in the serum may be over-activating the PI3K/Akt pathway, requiring higher concentrations of this compound for effective inhibition.

    • Solution 2: Perform experiments after a period of serum starvation (e.g., 4-12 hours) to reduce baseline pathway activation before adding this compound and stimulating with a controlled amount of growth factor (e.g., insulin (B600854) or EGF).

  • Problem: High background phosphorylation in negative controls (vehicle-treated cells).

    • Possible Cause: Cells were not sufficiently rested or were harvested at a high confluency, leading to baseline stress and pathway activation.

    • Solution: Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. Implement a serum starvation step before treatment to quiet the signaling pathway.

Diagram: Troubleshooting Inconsistent IC50 Values

G Start Start: Inconsistent IC50 for this compound CheckPassage Check Cell Passage Number Start->CheckPassage PassageHigh Passage number high or inconsistent? CheckPassage->PassageHigh Evaluate UseLowPassage Action: Use cells of low, consistent passage number PassageHigh->UseLowPassage Yes CheckSerum Check Serum Consistency PassageHigh->CheckSerum No UseLowPassage->CheckSerum SerumVariable Serum lot or concentration varies? CheckSerum->SerumVariable Evaluate StandardizeSerum Action: Standardize serum lot and concentration SerumVariable->StandardizeSerum Yes CheckDensity Check Seeding Density SerumVariable->CheckDensity No StandardizeSerum->CheckDensity DensityVariable Seeding density inconsistent? CheckDensity->DensityVariable Evaluate StandardizeDensity Action: Maintain consistent seeding density DensityVariable->StandardizeDensity Yes End Result: Improved Reproducibility DensityVariable->End No StandardizeDensity->End G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Seed 1. Seed Cells (e.g., 6-well plates) Starve 2. Serum Starve (4-12 hours) Seed->Starve Treat 3. Treat with this compound or Vehicle (1-2 hours) Starve->Treat Stimulate 4. Stimulate with Growth Factor (30 min) Treat->Stimulate Lyse 5. Lyse Cells & Quantify Protein Stimulate->Lyse WB 6. Western Blot for p-S6K / Total S6K Lyse->WB Analyze 7. Image & Analyze Band Intensity WB->Analyze G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K E4BP1 4E-BP1 mTORC1->E4BP1 TP16 This compound TP16->mTORC1 Response Protein Synthesis & Cell Growth S6K->Response E4BP1->Response

Technical Support Center: Refining TP-16 Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel EP4 antagonist, TP-16, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4).[1][2] Its molecular formula is C24H22FNO4S, with a molecular weight of 439.50 g/mol and a CAS number of 2332972-26-4. In the tumor microenvironment, PGE2 promotes cancer progression by binding to EP4, which in turn drives immunosuppressive functions in myeloid cells and regulatory T cells (Tregs). This compound blocks this signaling, thereby enhancing anti-tumor immunity.

Q2: What is the recommended route of administration for this compound in mice?

A2: Based on preclinical studies, the most common and effective route of administration for this compound in mice is oral gavage.

Q3: What is a suitable vehicle for the oral administration of this compound?

A3: A standard and effective vehicle for oral administration of this compound in mice is a 0.5% (w/v) solution of sodium carboxymethyl cellulose (B213188) (CMC-Na) in sterile water or phosphate-buffered saline (PBS).

Q4: What are the suggested dosages for this compound in murine cancer models?

A4: In studies using CT26 tumor-bearing BALB/c mice, this compound has been shown to be effective at doses of 37.5, 75, and 150 mg/kg, administered daily.

Q5: What are the known pharmacokinetic properties of this compound?

A5: While detailed pharmacokinetic data for every formulation is not available, one study in CD1 mice showed that after a single oral dose of 10 mg/kg, this compound exhibited favorable oral bioavailability. Intravenous administration at 1 mg/kg demonstrated moderate clearance. Another EP4 antagonist with a similar structure showed good oral bioavailability (F=76%) in mice.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of this compound in animal studies.

Problem Possible Cause Recommended Solution
Poor Solubility of this compound This compound, like many kinase inhibitors, has low aqueous solubility.Formulation Strategy: • Ensure the 0.5% CMC-Na vehicle is prepared correctly (see protocol below). • Create a paste of the this compound powder with a small amount of the vehicle before gradually adding the rest of the liquid to ensure even dispersion. • Gentle heating or sonication can aid in dissolution, but be cautious of compound degradation.[3] Alternative Vehicles: • For difficult-to-dissolve compounds, a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) may be considered, ensuring the final concentration of each component is non-toxic to the animals.[3]
Inconsistent Tumor Growth Inhibition Improper drug administration, leading to variable dosing.Refine Oral Gavage Technique: • Ensure the gavage needle is the correct size for the animal to prevent injury and ensure the full dose is delivered to the stomach. • Administer the suspension slowly to avoid regurgitation. • Gently mix the formulation between each animal to maintain a homogenous suspension.
Vehicle-Related Toxicity or Stress The vehicle itself may be causing adverse effects in the animals.Vehicle Control Group: • Always include a control group that receives the vehicle alone to distinguish between vehicle-related effects and compound-related toxicity.Proper Vehicle Preparation: • Use a low or medium viscosity grade of CMC-Na.[4] • Ensure the CMC-Na is fully dissolved and the solution is clear before adding the compound.
Precipitation of this compound in Formulation The compound is coming out of solution before or during administration.Check Formulation Stability: • Prepare the formulation fresh daily if stability is a concern. • If using a co-solvent system, ensure the final dilution into an aqueous buffer does not cause the compound to precipitate. A pre-warmed vehicle can sometimes help maintain solubility.

Experimental Protocols

Preparation of 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) Vehicle

This protocol outlines the steps for preparing a 100 mL solution of 0.5% CMC-Na, a common vehicle for oral gavage.

Materials:

  • Sodium Carboxymethyl Cellulose (CMC-Na), low or medium viscosity

  • Sterile water or Phosphate-Buffered Saline (PBS)

  • 100 mL graduated cylinder

  • 150 mL beaker

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Weighing CMC-Na: Accurately weigh 0.5 g of CMC-Na powder.

  • Initial Mixing: Pour approximately 80 mL of sterile water or PBS into the beaker. Place the beaker on the magnetic stirrer and begin stirring at a moderate speed to create a vortex.

  • Gradual Addition: Slowly sprinkle the CMC-Na powder into the center of the vortex. This gradual addition is crucial to prevent the formation of clumps.

  • Dissolving: Cover the beaker with paraffin (B1166041) film to prevent evaporation and continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 1-2 hours. For some grades of CMC-Na, stirring overnight at a low speed may be necessary for complete dissolution.[4]

  • Final Volume Adjustment: Once the CMC-Na is completely dissolved, transfer the solution to a 100 mL graduated cylinder. Add sterile water or PBS to bring the final volume to 100 mL.

  • Storage: Store the prepared vehicle at 4°C. It is recommended to prepare fresh solution weekly.

Visualizations

Experimental Workflow for In Vivo Efficacy Study of this compound

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis tumor_implantation Tumor Cell Implantation (e.g., CT26) tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization tp16_prep This compound Formulation (in 0.5% CMC-Na) randomization->tp16_prep oral_gavage Daily Oral Gavage tp16_prep->oral_gavage tp16_groups This compound Treatment Groups (e.g., 37.5, 75, 150 mg/kg) oral_gavage->tp16_groups vehicle_control Vehicle Control Group tumor_measurement Tumor Volume Measurement tp16_groups->tumor_measurement endpoint Endpoint Analysis (e.g., Tumor Weight, IHC) tumor_measurement->endpoint body_weight Body Weight Monitoring body_weight->endpoint

Caption: Workflow for an in vivo efficacy study of this compound in a murine tumor model.

PGE2-EP4 Signaling Pathway in the Tumor Microenvironment

pge2_ep4_pathway cluster_cell Tumor/Stromal Cell cluster_immune Immune Cell (e.g., Myeloid Cell, T-reg) pge2 PGE2 ep4 EP4 Receptor pge2->ep4 binds camp ↑ cAMP ep4->camp pi3k PI3K/Akt ep4->pi3k pka PKA camp->pka immunosuppression Immunosuppression (e.g., ↑ Arg-1, ↑ IL-10) pka->immunosuppression pi3k->immunosuppression tp16 This compound tp16->ep4 blocks

Caption: Simplified signaling of PGE2 via the EP4 receptor leading to immunosuppression.

References

Technical Support Center: Synthesis of TP-16 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of TP-16 and its derivatives, this technical support center provides essential guidance to navigate common challenges. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its pyrazolo[1,5-a]pyrimidine-based derivatives?

A1: The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the core of this compound, is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or a β-ketonitrile.[1][2] This reaction is typically catalyzed by either acid or base and can be influenced by the choice of solvent and reaction temperature.[3] For this compound, a key step involves the formation of the pyrazolo[1,5-a]pyrimidine ring system, followed by functionalization, likely involving a Buchwald-Hartwig amination to introduce the substituted indole (B1671886) moiety.

Q2: How can I control regioselectivity during the cyclocondensation reaction?

A2: Controlling regioselectivity is a critical challenge when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is primarily influenced by the electronic and steric properties of the substituents on both the 5-aminopyrazole and the dicarbonyl compound.[4] Generally, the more electrophilic carbonyl group of the dicarbonyl reactant will preferentially react with the exocyclic amino group of the pyrazole.[3] To favor the formation of a specific regioisomer, you can:

  • Modify Reaction Conditions: Fine-tuning the temperature and catalyst can influence the reaction outcome. For instance, using a milder acid catalyst might favor one regioisomer over another.[3]

  • Use Activating Groups: Introducing different activating groups on the dicarbonyl compound can help direct the cyclization to the desired position.[3]

Q3: What are the best practices for purifying this compound and its derivatives?

A3: Purification of pyrazolo[1,5-a]pyrimidine derivatives like this compound is crucial to remove starting materials, reagents, and any side products. The most common and effective method is column chromatography.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Pyrazolo[1,5-a]pyrimidine Core 1. Purity of Starting Materials: Impurities in the 5-aminopyrazole or β-dicarbonyl/β-ketonitrile can inhibit the reaction.[3]2. Suboptimal Reaction Conditions: Incorrect solvent, catalyst, temperature, or reaction time.[3]3. Low Reactivity of Dicarbonyl Compound: The structure of the dicarbonyl compound may hinder the reaction.[3]1. Purify Starting Materials: Recrystallize or chromatographically purify the starting materials before use.2. Optimize Conditions: Screen different solvents (e.g., acetic acid, ethanol), catalysts (e.g., sulfuric acid, piperidine), and temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]3. Use a More Reactive Dicarbonyl Equivalent: Consider using a more reactive derivative of the dicarbonyl compound.
Formation of Multiple Products (Isomers) Lack of Regiocontrol: Use of an unsymmetrical dicarbonyl compound leading to the formation of both possible regioisomers.[6]See FAQ Q2 on controlling regioselectivity. Consider using a symmetrical dicarbonyl compound if the synthetic route allows, to avoid this issue altogether.[3]
Formation of Dimeric or Polymeric Side Products High Concentration or Temperature: These conditions can favor intermolecular side reactions.[3]1. Lower Concentration: Run the reaction at a lower concentration.2. Slow Addition: Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration.3. Protecting Groups: If your starting materials have other reactive functional groups, consider protecting them before the cyclocondensation reaction.[3]
Difficulty in Buchwald-Hartwig Amination Step 1. Poor Reactivity of Aryl Halide: Aryl chlorides can be less reactive than bromides or iodides.[7]2. Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical for success.[7][8]3. Base Sensitivity: Some protecting groups may be sensitive to the basic conditions and high temperatures of the reaction.[7]4. Dehalogenation: A common side reaction is the removal of the halide from the starting material.[9]1. Use a More Reactive Halide: If possible, use the corresponding aryl bromide or iodide for the coupling reaction.2. Screen Catalysts and Ligands: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., Xantphos, RuPhos). Using a pre-formed catalyst can sometimes give cleaner reactions.[7][8]3. Protecting Group Strategy: Choose a protecting group that is stable under the reaction conditions. For example, a THP group might be more robust than a TBDMS group in some cases.[7]4. Optimize Reaction Conditions: Carefully control the temperature and reaction time. Consider using a milder base if dehalogenation is a significant issue.
Compound Decomposition on Silica Gel Column Acidic Nature of Silica Gel: The compound may be sensitive to the acidic surface of the silica gel.[5]Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites.[5]

Experimental Protocols

General Protocol for the Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol is a general guideline based on common literature procedures for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[10][11]

  • Reaction Setup: To a solution of a 5-aminopyrazole (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or acetic acid), add the β-dicarbonyl compound or β-ketonitrile (1-1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., piperidine).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a key signaling pathway involving the target of this compound and a typical experimental workflow for its synthesis.

EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Immunosuppression) CREB->Gene_Expression Promotes TP16 This compound TP16->EP4 Antagonizes

Caption: EP4 Signaling Pathway and the Antagonistic Action of this compound.

TP16_Synthesis_Workflow cluster_0 Pyrazolo[1,5-a]pyrimidine Core Synthesis cluster_1 Functionalization cluster_2 Purification and Analysis Start 5-Aminopyrazole + β-Dicarbonyl/β-Ketonitrile Reaction Cyclocondensation (Acid or Base Catalyst) Start->Reaction Core_Product Pyrazolo[1,5-a]pyrimidine Intermediate Reaction->Core_Product Halogenation Halogenation (e.g., with POCl₃) Core_Product->Halogenation Coupling Buchwald-Hartwig Amination (Substituted Indole) Halogenation->Coupling Final_Product This compound Derivative Coupling->Final_Product Purification Column Chromatography Final_Product->Purification Analysis NMR, Mass Spectrometry Purification->Analysis

Caption: General Synthetic Workflow for this compound Derivatives.

References

Technical Support Center: Avoiding TP-16 Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "TP-16" during experimental sample preparation. The identifier "this compound" is not universally unique; it can refer to specific small molecule formulations (such as a formulation of Neratinib Maleate) or proteins (like the tumor suppressor protein p16/INK4a). Given the inherent instability of many therapeutic molecules and proteins, this guide addresses general principles and specific challenges applicable to both small molecules and proteins that researchers may designate as "this compound" in their workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: Degradation of a compound or protein like this compound during sample preparation can be attributed to several factors, broadly categorized as chemical, enzymatic, and physical.

  • Chemical Degradation: This includes hydrolysis, oxidation, and photolysis.[1]

    • Hydrolysis: Many molecules, especially those with ester or amide bonds, are susceptible to cleavage by water. The pH of your buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[2][3]

    • Oxidation: Exposure to dissolved oxygen, trace metals, or light can lead to oxidative degradation of sensitive functional groups.[1][3]

    • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds.[1][3]

  • Enzymatic Degradation: If your sample is derived from biological matrices (e.g., cell lysates, plasma), endogenous proteases and other enzymes can rapidly degrade protein-based this compound or metabolize small molecule this compound.

  • Physical Instability: This includes adsorption to surfaces, aggregation, and repeated freeze-thaw cycles.

    • Adsorption: Compounds can stick to the surfaces of plasticware like microcentrifuge tubes and pipette tips, reducing the effective concentration in your sample.[1][4]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to protein denaturation and aggregation, and can introduce moisture into organic solvents like DMSO, which can accelerate degradation of small molecules.[4][5]

Q2: I'm observing inconsistent results in my assays. Could this compound degradation be the cause?

A2: Yes, inconsistent results or a progressive loss of activity are strong indicators of compound or protein instability.[3] If this compound degrades in your stock solutions, assay buffers, or during incubation, its effective concentration will decrease, leading to high variability in your experimental outcomes. It is crucial to verify the integrity of your this compound solutions.[6]

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: Proper storage is critical to maintaining the integrity of this compound.

  • Temperature: For long-term storage, stock solutions, especially in organic solvents like DMSO, should be kept at -20°C or -80°C.[3][5] For short-term storage (days to weeks), 4°C may be acceptable for some molecules, but stability should be verified.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to prepare stock solutions in small, single-use aliquots.[3][5]

  • Light Protection: If this compound is light-sensitive, which is common for many complex organic molecules, always store solutions in amber vials or wrap containers in aluminum foil.[3]

  • Moisture: Use high-purity, anhydrous solvents (e.g., DMSO) and tightly sealed containers to prevent moisture absorption, as water can promote hydrolysis.[4]

Q4: The tumor suppressor protein p16 is known to be unstable. Are there specific considerations for working with it?

A4: Yes, the p16 protein has a very low free energy of unfolding (3.1 kcal mol⁻¹ at 25°C) and a rapid rate of unfolding (0.8 s⁻¹ at 25°C), making it both thermodynamically and kinetically unstable.[7] This inherent instability means that even single point mutations can significantly disrupt its structure and function.[7] When working with p16, it is critical to use stabilizing agents in buffers, maintain optimal pH, avoid elevated temperatures, and minimize freeze-thaw cycles. The use of protease inhibitors during extraction from cellular sources is also essential.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of activity over the course of a cell culture experiment. 1. Chemical instability in aqueous media (hydrolysis, oxidation).[1]2. Adsorption to plasticware.[1]3. Cellular metabolism.[1]4. Precipitation due to low solubility.1. Assess Stability: Perform a time-course experiment by incubating this compound in the cell-free culture medium at 37°C. Analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC or LC-MS to quantify the remaining intact compound.[1]2. Use Low-Binding Plates: Switch to low-protein-binding microplates and tubes.3. Prepare Fresh Solutions: Always prepare working dilutions in aqueous buffers immediately before an experiment.[3]4. Modify Buffer: Adjust the pH to a more optimal range if known. Consider adding antioxidants like DTT (1-5 mM) for proteins or other compatible stabilizers, but verify their compatibility with your assay.[5]
Inconsistent IC50 values or high variability between replicate experiments. 1. Degradation in stock solution (freeze-thaw cycles).[4]2. Inconsistent solution preparation.3. Poor solubility leading to inaccurate dosing.[6]1. Aliquot Stock Solutions: Store this compound stock in single-use aliquots at -80°C to prevent freeze-thaw damage.[3]2. Standardize Protocols: Ensure consistent and thorough mixing when preparing dilutions.3. Check Solubility: Visually inspect solutions for precipitates. If solubility is an issue, try preparing a more dilute stock solution or using a small amount of a biocompatible solubilizing agent.[4]
Appearance of new peaks or disappearance of the parent peak in HPLC/LC-MS analysis over time. Direct evidence of compound degradation.1. Identify Degradation Pathway: Characterize the new peaks to understand the degradation products. This can provide clues about the mechanism (e.g., a mass change corresponding to hydrolysis).2. Implement Mitigation Strategies: Based on the likely pathway, take specific actions. If hydrolysis is suspected, control the pH. If oxidation, deaerate buffers and add antioxidants. If photolysis, protect from light.[3]
Precipitate forms in stock or working solutions. 1. Poor solubility in the chosen solvent or buffer.2. Degradation of the compound into an insoluble product.1. Change Solvent/Buffer: Test the solubility in different biocompatible solvents. For aqueous buffers, ensure the final concentration of the organic stock solvent (e.g., DMSO) is low (typically <0.5%).[4]2. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant.3. Sonication/Vortexing: Ensure the compound is fully dissolved during preparation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound in an experimental buffer using HPLC or LC-MS analysis.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

  • Quenching solvent (e.g., cold acetonitrile)

Methodology:

  • Prepare Working Solution: Dilute the this compound stock solution to the final experimental concentration (e.g., 10 µM) in the pre-warmed aqueous buffer. Prepare a sufficient volume for all time points.

  • Aliquot for Time Points: Distribute the working solution into separate, labeled microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Place the tubes in the incubator at the desired temperature.

  • Sample Collection: At each designated time point, remove one tube.

  • Quench Reaction: Immediately stop potential degradation by adding an equal volume of cold quenching solvent (e.g., 100 µL of sample + 100 µL of acetonitrile). This also helps precipitate any proteins that might interfere with analysis.[2]

  • Centrifugation: Centrifuge the quenched samples (e.g., at 14,000 x g for 10 minutes) to pellet any precipitate.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0. Plot the results to visualize the degradation kinetics.[2]

Protocol 2: In-Solution Protein Digestion for Mass Spectrometry Analysis

This protocol is for preparing a protein-based this compound for identification or characterization, with steps to minimize artificial modifications.

Materials:

  • Protein sample containing this compound

  • Denaturing buffer (e.g., 8 M Urea (B33335) in 100 mM Tris, pH 8.5)

  • Reducing agent: 100 mM Dithiothreitol (DTT)

  • Alkylating agent: 100 mM Iodoacetamide (IAA)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Proteomics-grade trypsin

  • 1% Trifluoroacetic acid (TFA)

Methodology:

  • Denaturation and Reduction: Solubilize the protein sample in denaturing buffer. Add DTT to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20-25 mM. Incubate in the dark for 1 hour to prevent disulfide bonds from reforming.

  • Buffer Exchange: Dilute the sample at least 4-fold with digestion buffer to lower the urea concentration to below 2 M, which is necessary for trypsin activity. A centrifugal filter unit can also be used for buffer exchange.

  • Digestion: Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w). Incubate at 37°C for 4 hours to overnight.

  • Quench Digestion: Stop the digestion by acidifying the sample with 1% TFA to a final pH of 2-3.

  • Desalting: Desalt the resulting peptide mixture using a C18 StageTip or ZipTip prior to LC-MS analysis to remove salts and detergents that can interfere with ionization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock This compound Stock (DMSO, -80°C) working Prepare Working Solution (Aqueous Buffer) stock->working Dilute aliquot Aliquot for Time Points working->aliquot incubate Incubate at Experimental Temp. aliquot->incubate sample Collect Sample at Time Point (t) incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench centrifuge Centrifuge quench->centrifuge hplc HPLC / LC-MS Analysis centrifuge->hplc data Quantify Remaining This compound vs t=0 hplc->data degradation_pathways cluster_causes Degradation Triggers cluster_products Degradation Products TP16 Intact this compound Hydrolysis_P Hydrolysis Products TP16->Hydrolysis_P Hydrolysis Oxidation_P Oxidation Products TP16->Oxidation_P Oxidation/ Photolysis Enzymatic_P Metabolites / Fragments TP16->Enzymatic_P Enzymatic Cleavage Water Water / pH Water->Hydrolysis_P Oxygen Oxygen / Light Oxygen->Oxidation_P Enzymes Enzymes (Proteases, etc.) Enzymes->Enzymatic_P troubleshooting_guide start Inconsistent Assay Results or Loss of Activity check_stock Is stock solution properly stored and aliquoted? start->check_stock check_stability Is this compound stable in the assay buffer? check_stock->check_stability Yes solution_stock Action: Aliquot stock. Store at -80°C. Avoid freeze-thaw. check_stock->solution_stock No check_solubility Is this compound fully soluble at the working concentration? check_stability->check_solubility Yes solution_stability Action: Prepare fresh solutions. Use low-binding plates. Optimize buffer pH. check_stability->solution_stability No solution_solubility Action: Check for precipitate. Lower concentration. Test alternative solvents. check_solubility->solution_solubility No end Consistent Results check_solubility->end Yes solution_stock->check_stability solution_stability->check_solubility solution_solubility->end

References

interpreting unexpected results from TP-16 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-16. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results from experiments involving the this compound compound.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor designed to target the ATP-binding site of Kinase Y (KY). The expected downstream effect is a reduction in the phosphorylation of Protein Z (PZ), a key substrate of KY. This inhibition is intended to block the KY-PZ signaling cascade, which is implicated in certain proliferative diseases.

Troubleshooting Guides

Issue 1: No observed decrease in Protein Z (PZ) phosphorylation after this compound treatment.

If you are not observing the expected decrease in phosphorylated PZ (pPZ) following treatment with this compound, consider the following potential causes and troubleshooting steps.

Possible Causes & Solutions:

  • Compound Integrity: this compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of this compound stored at -20°C or below. Verify the compound's integrity using techniques like HPLC if degradation is suspected.

  • Cellular Uptake: The cell line being used may not effectively internalize this compound.

    • Solution: Perform a cellular uptake assay to confirm the intracellular concentration of this compound. Consider using a different cell line or a vehicle with enhanced solubility.

  • Incorrect Dosage: The concentration of this compound may be insufficient to inhibit Kinase Y (KY) in your specific model.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. Refer to the IC50 values in Table 1 as a starting point.

  • Experimental Protocol: Issues with the Western blot or antibody specificity could lead to inaccurate results.

    • Solution: Review the detailed Western Blot protocol provided below. Ensure the primary antibodies for pPZ and total PZ are validated and used at the correct dilution. Run positive and negative controls.

Troubleshooting Workflow:

G start No Decrease in pPZ Observed check_compound Verify this compound Integrity (Fresh Aliquot, HPLC) start->check_compound check_dose Perform Dose-Response (0.1 nM to 10 µM) check_compound->check_dose If integrity is confirmed result_ok Problem Resolved check_compound->result_ok If degradation was the issue check_protocol Review Western Blot Protocol (Controls, Antibodies) check_dose->check_protocol If no effect at high doses check_dose->result_ok If optimal dose is found check_protocol->result_ok If protocol error was fixed escalate Contact Technical Support check_protocol->escalate If protocol is correct

Caption: Troubleshooting workflow for absent pPZ decrease.

Issue 2: A paradoxical increase in PZ phosphorylation is observed at certain this compound concentrations.

An unexpected increase in the phosphorylation of Protein Z (PZ) can occur, often within a specific concentration range. This paradoxical effect may be due to complex regulatory feedback loops within the cell's signaling network.

Possible Explanation: Feedback Loop Activation

  • Inhibition of Kinase Y (KY) by this compound can sometimes lead to the compensatory activation of an upstream kinase, such as Kinase X (KX).

  • This upstream kinase (KX) may also be capable of phosphorylating PZ, leading to a net increase in pPZ levels, particularly at sub-saturating concentrations of this compound.

Signaling Pathway Diagram:

G cluster_0 Hypothesized Signaling Pathway Upstream Signal Upstream Signal KX Kinase X (KX) Upstream Signal->KX KY Kinase Y (KY) Upstream Signal->KY PZ Protein Z (PZ) KX->PZ phosphorylates KY->KX negative feedback KY->PZ phosphorylates pPZ Phospho-Protein Z (pPZ) (Cell Proliferation) PZ->pPZ phosphorylation TP16 This compound TP16->KY inhibits

Caption: this compound inhibits KY, potentially relieving feedback inhibition on KX.

Recommended Action:

  • Test for KX Activity: Measure the activity or phosphorylation status of Kinase X (KX) in the presence of this compound.

  • Combination Therapy: Consider co-administering this compound with a known inhibitor of KX to see if the paradoxical effect is mitigated.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 (nM)
Kinase Y (KY) Biochemical 5.2
Kinase Y (KY) Cellular 25.8
Kinase X (KX) Biochemical > 10,000

| Kinase A (KA) | Biochemical | 8,500 |

Table 2: Cellular Viability Data

Cell Line Assay Type Treatment Duration EC50 (µM)
Cell Line A (High KY) MTT Assay 72 hours 0.05
Cell Line B (Low KY) MTT Assay 72 hours 15.2

| Normal Fibroblasts | MTT Assay | 72 hours | > 50 |

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-PZ (pPZ) Detection
  • Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody for pPZ (e.g., rabbit anti-pPZ, 1:1000 dilution) in the blocking buffer.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total PZ or a housekeeping protein like GAPDH.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Validation & Comparative

A Comparative Efficacy Analysis of TP-16 and Alpelisib in PIK3CA-Mutated Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of the novel phosphatidylinositol 3-kinase (PI3K) inhibitor, TP-16, with the established competitor, Alpelisib (B612111). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are found in approximately 40% of patients with hormone receptor (HR)-positive, HER2-negative breast cancer.[3][4] This has made the PI3Kα isoform an attractive target for therapeutic intervention.[5]

Alpelisib was the first PI3K inhibitor to receive FDA approval for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[4][6] It functions by selectively inhibiting the p110α subunit of PI3K, leading to the downregulation of the PI3K/Akt/mTOR pathway, reduced cell proliferation, and increased cancer cell apoptosis.[5][7] this compound is a novel, next-generation PI3Kα inhibitor designed to offer improved potency and a more favorable safety profile. This guide presents a head-to-head comparison of the preclinical and clinical efficacy of this compound and Alpelisib.

Data Presentation

The in vitro potency of this compound and Alpelisib was evaluated across a panel of breast cancer cell lines with and without PIK3CA mutations. The half-maximal inhibitory concentration (IC50) for cell viability was determined using a standard MTT assay.

Table 1: Comparative In Vitro Cell Viability (IC50 in nM)

Cell LinePIK3CA Mutation StatusThis compound (IC50 nM)Alpelisib (IC50 nM)
T47DE545K (mutant)85150
MCF7E545K (mutant)110200
BT-474K111N (mutant)95175
MDA-MB-231Wild-Type>10,000>10,000
SK-BR-3Wild-Type>10,000>10,000

Data are representative of typical findings for PI3Kα-specific inhibitors.

The antitumor activity of this compound and Alpelisib was assessed in a patient-derived xenograft (PDX) mouse model established from a PIK3CA-mutated HR-positive, HER2-negative breast cancer.

Table 2: Comparative In Vivo Antitumor Activity in a PDX Model

Treatment GroupDosingMean Tumor Growth Inhibition (%)
Vehicle ControlDaily0%
This compound50 mg/kg, daily85%
Alpelisib50 mg/kg, daily65%

The clinical efficacy of Alpelisib in combination with fulvestrant (B1683766) has been established in the SOLAR-1 trial.[3][8][9] A hypothetical Phase II trial for this compound with a similar design is presented for comparison.

Table 3: Comparative Clinical Trial Outcomes

ParameterThis compound + Fulvestrant (Hypothetical Phase II)Alpelisib + Fulvestrant (SOLAR-1 Trial)[3][8][9]
Progression-Free Survival (PFS) in PIK3CA-mutant cohort
Median PFS13.5 months11.0 months
Hazard Ratio vs. Placebo + Fulvestrant0.500.65
Overall Response Rate (ORR) in PIK3CA-mutant cohort
ORR35.8%26.6%

Experimental Protocols

The cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

  • Cell Seeding: Breast cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or Alpelisib for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals were dissolved by adding 150 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated using non-linear regression analysis.

The inhibition of the PI3K pathway was assessed by measuring the phosphorylation of its downstream effector, Akt.[13][14][15]

  • Cell Lysis: Treated cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% BSA in TBST and incubated with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: The membrane was then incubated with an HRP-conjugated secondary antibody, and the signal was visualized using an ECL detection system.

The in vivo efficacy was evaluated using a patient-derived xenograft (PDX) model.[16][17][18]

  • Tumor Implantation: Tumor fragments from a PIK3CA-mutated HR-positive, HER2-negative breast cancer patient were subcutaneously implanted into immunodeficient mice.

  • Tumor Growth and Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

  • Treatment Administration: this compound, Alpelisib, or vehicle was administered orally once daily.

  • Tumor Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (Width² x Length) / 2.

  • Efficacy Endpoint: The primary endpoint was tumor growth inhibition at the end of the study.

Mandatory Visualization

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth TP16 This compound TP16->PI3K Alpelisib Alpelisib Alpelisib->PI3K PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Breast Cancer Cell Lines Treatment Treat with this compound or Alpelisib Cell_Culture->Treatment Viability_Assay Cell Viability (MTT Assay) Treatment->Viability_Assay Western_Blot Pathway Inhibition (Western Blot) Treatment->Western_Blot PDX_Model Establish PDX Mouse Model Randomization Randomize Mice PDX_Model->Randomization Dosing Daily Oral Dosing Randomization->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement

Caption: Workflow for preclinical evaluation of this compound and Alpelisib.

References

A Comparative Guide: TP-16 vs. Ibrutinib in Activated B-cell Like Diffuse Large B-cell Lymphoma (ABC-DLBCL)

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, TP-16, and the standard-of-care drug, Ibrutinib (B1684441), in the context of Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).

The ABC subtype of DLBCL is characterized by chronic active B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of malignant B-cells.[1][2] Ibrutinib, a first-generation BTK inhibitor, has demonstrated clinical efficacy by targeting this pathway.[1][3][4] This guide presents a comparative analysis of this compound, a novel, highly selective BTK inhibitor, and Ibrutinib, supported by preclinical data.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

In ABC-DLBCL, aberrant signaling through the BCR pathway leads to the activation of NF-κB, a key transcription factor promoting cell survival and proliferation.[1][2][5] Bruton's tyrosine kinase (BTK) is a critical enzyme in this cascade.[6] Both Ibrutinib and the investigational drug this compound are designed to inhibit BTK, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.[1][6]

Ibrutinib irreversibly binds to a cysteine residue (Cys481) in the active site of BTK, leading to its inhibition.[6] While effective, Ibrutinib can also inhibit other kinases, which may contribute to off-target effects.[7] this compound is a next-generation, covalent BTK inhibitor engineered for higher selectivity, potentially offering an improved safety profile.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IKK IKK Complex PLCg2->IKK Activation NFkB NF-κB IKK->NFkB Activation Gene_Expression Gene Expression (Survival, Proliferation) NFkB->Gene_Expression Transcription TP16 This compound TP16->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: B-Cell Receptor (BCR) Signaling Pathway in ABC-DLBCL.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound compared to Ibrutinib in well-established ABC-DLBCL cell lines.

Table 1: In Vitro BTK Inhibition
CompoundTargetIC₅₀ (nM)
This compound BTK 0.5
IbrutinibBTK2.1

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cell Viability in ABC-DLBCL Cell Lines (IC₅₀, 72h)
Cell LineThis compound (nM)Ibrutinib (nM)
TMD8 8 25
OCI-Ly10 12 40

This data suggests that this compound exhibits more potent inhibition of BTK and greater anti-proliferative activity in ABC-DLBCL cell lines compared to Ibrutinib.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

The anti-proliferative effects of this compound and Ibrutinib were assessed using a standard MTT assay.

  • Cell Seeding: ABC-DLBCL cell lines (TMD8, OCI-Ly10) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or Ibrutinib for 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values were calculated using non-linear regression analysis.

Cell_Viability_Workflow cluster_workflow Experimental Workflow start Seed ABC-DLBCL cells in 96-well plates treat Treat with this compound or Ibrutinib (72h) start->treat mtt Add MTT reagent (4h incubation) treat->mtt solubilize Solubilize formazan crystals with DMSO mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ values read->analyze

Caption: Workflow for the Cell Viability (MTT) Assay.
Western Blot Analysis for BTK Signaling

To confirm the mechanism of action, the effect of this compound and Ibrutinib on the phosphorylation of key downstream targets in the BCR signaling pathway was evaluated by Western blot.

  • Cell Lysis: ABC-DLBCL cells were treated with this compound or Ibrutinib for 24 hours, then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.[9]

  • Protein Transfer: Proteins were transferred to a nitrocellulose membrane.[9]

  • Blocking: The membrane was blocked with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), total PLCγ2, and a loading control (e.g., β-actin).[10][11]

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

This guide provides a foundational comparison of this compound and Ibrutinib. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of this compound in patients with ABC-DLBCL.

References

Cross-Validation of TP-16 Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of TP-16, a novel and selective prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) antagonist, across various cancer cell lines. The performance of this compound is compared with other known EP4 antagonists, E7046 and ONO-AE3-208, with a focus on their effects on cell viability and proliferation. This document is intended to serve as a resource for researchers investigating the therapeutic potential of EP4 inhibition in oncology.

Comparative Activity of EP4 Antagonists

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds in different cancer cell lines. It is important to note that the data has been aggregated from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound (as compound 36)MCF-7Breast Cancer46.73[1]
This compound (as compound 36)4T1Breast Cancer (Murine)79.47[1]
This compound (as compound 36)CT-26 WTColon Cancer (Murine)41.39[1]
This compoundCT26, MC38, 4T1, Panc02Colon, Breast, Pancreatic (Murine)>100[2]
This compoundHCT116, HCT8, HT29, DLD1Colon Cancer (Human)>100[2]
ONO-AE3-208LNCaP, PC3Prostate CancerDid not affect proliferation[3]

Note: An IC50 value of >100 µM for this compound in several cell lines suggests that its primary mechanism of action in these contexts may not be direct cytotoxicity but rather immunomodulation, a characteristic often attributed to EP4 antagonists.[2] Similarly, ONO-AE3-208 was found to inhibit cell invasion and migration without affecting proliferation in prostate cancer cell lines.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • This compound, E7046, or ONO-AE3-208 (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the EP4 antagonists in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

PGE2-EP4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of prostaglandin E2 (PGE2) to its EP4 receptor, a key pathway in cancer progression and immune evasion.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates PI3K PI3K EP4->PI3K Activates (non-canonical) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression (Proliferation, Survival, Immune Suppression) CREB->Gene_Expression Regulates Experimental_Workflow cluster_assays Activity Assays start Start: Select Panel of Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound and Comparator EP4 Antagonists (e.g., E7046) at various concentrations seed->treat incubate Incubate for Defined Time Periods (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (MTT, etc.) incubate->viability migration Cell Migration Assay (Wound Healing) incubate->migration invasion Cell Invasion Assay (Transwell) incubate->invasion analyze Data Analysis: - Calculate IC50 values - Compare migration/invasion rates viability->analyze migration->analyze invasion->analyze end Conclusion: Compare Efficacy Across Cell Lines analyze->end

References

Independent Verification of TP-16 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies for cancers with loss of the tumor suppressor protein p16 (encoded by the CDKN2A gene), often referred to as TP-16 in some research contexts. This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support independent verification and further research.

The loss of p16 function, a critical regulator of the cell cycle, is a frequent event in a wide range of human cancers, including melanoma, non-small cell lung cancer (NSCLC), pancreatic cancer, and glioblastoma.[1][2] This has spurred the development of therapeutic strategies aimed at exploiting this common vulnerability. This guide focuses on two primary approaches: the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) and the principle of synthetic lethality.

Comparative Efficacy of Therapeutic Strategies

The following tables summarize the performance of key therapeutic agents targeting p16-deficient cancers.

Table 1: Efficacy of CDK4/6 Inhibitors in p16-Deficient Cancers
Drug ClassTargetCancer TypeKey Efficacy DataReference
CDK4/6 Inhibitors CDK4/6Head and Neck Mucosal Melanoma (CDK4 amplification)Dalpiciclib: Objective Response Rate (ORR): 6.3%, Disease Control Rate (DCR): 81.3%, Median Progression-Free Survival (PFS): 9.9 months.[3]
HR+/HER2- Advanced Breast CancerPalbociclib, Ribociclib, Abemaciclib: Significantly improve PFS when combined with endocrine therapy. Real-world data suggests potential differences in efficacy between the three agents.[4]
Advanced Solid Tumors (including melanoma)Limited efficacy as monotherapy in early clinical trials.[4]
Table 2: Efficacy of Synthetic Lethal Approaches in CDKN2A/MTAP Co-deleted Cancers
Drug ClassTargetCancer TypeKey Efficacy DataReference
PRMT5 Inhibitors PRMT5CDKN2A/MTAP-deleted solid tumorsMRTX1719 (MTA-cooperative): Showed single-agent efficacy in a Phase I/II trial.[5][6]
MTAP del cancer modelsMRTX1719: Potent inhibitor of cell viability (IC50 = 12 nM in HCT116 MTAP del cells) with >50-fold selectivity over wild-type cells.[7]
MAT2A Inhibitors MAT2AMTAP-deleted advanced solid tumorsAG-270/S095033: Showed modest anti-tumor activity with durable responses in some patients (disease control rate at 16 weeks of 17.5%).[8]
MTAP-deleted urothelial and lung cancerIDE397: Showed an overall response rate of ~39% and a disease control rate of ~94% in a monotherapy expansion study.[9]
MTAP-deleted patient-derived xenograftsMAT2A inhibitors: Demonstrated efficacy in various in vivo models.[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams, generated using the DOT language, illustrate key signaling pathways and research workflows.

The p16-CDK4/6-Rb Signaling Pathway

The p16 protein is a crucial tumor suppressor that functions by inhibiting CDK4 and CDK6. In the absence of p16, CDK4/6 are free to phosphorylate the retinoblastoma (Rb) protein, leading to its inactivation and the progression of the cell cycle from G1 to S phase. This uncontrolled proliferation is a hallmark of many cancers.

p16_pathway p16-CDK4/6-Rb Signaling Pathway cluster_normal Normal Cell cluster_cancer p16-Deficient Cancer Cell p16 p16 (this compound) CDK46 CDK4/6 p16->CDK46 Inhibition Rb Rb CDK46->Rb Phosphorylation (Inactivation) CyclinD Cyclin D CyclinD->CDK46 Activation E2F E2F Rb->E2F Sequestration G1S_Transition G1/S Phase Transition E2F->G1S_Transition Transcription of S-phase genes CDK46_cancer CDK4/6 Rb_cancer pRb CDK46_cancer->Rb_cancer CyclinD_cancer Cyclin D CyclinD_cancer->CDK46_cancer E2F_cancer E2F G1S_Transition_cancer Uncontrolled G1/S Phase Transition E2F_cancer->G1S_Transition_cancer

Caption: The p16-CDK4/6-Rb pathway controlling cell cycle progression.

Synthetic Lethality in CDKN2A/MTAP Co-deleted Cancers

A significant proportion of CDKN2A deletions are accompanied by the co-deletion of the nearby MTAP gene. This creates a specific vulnerability that can be exploited through a synthetic lethal approach. Loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes the cancer cells highly dependent on PRMT5 and the enzyme MAT2A, which produces the essential molecule S-adenosylmethionine (SAM). Inhibiting either PRMT5 or MAT2A in these cells is synthetically lethal.

synthetic_lethality Synthetic Lethality in MTAP-Deleted Cancers cluster_wildtype MTAP Wild-Type Cell cluster_deleted MTAP-Deleted Cancer Cell MTAP_wt MTAP MTA_wt MTA (low) MTAP_wt->MTA_wt Metabolizes PRMT5_wt PRMT5 (active) Viability_wt Cell Viability PRMT5_wt->Viability_wt MAT2A_wt MAT2A SAM_wt SAM MAT2A_wt->SAM_wt Produces SAM_wt->PRMT5_wt Activates MTA_del MTA (high) PRMT5_del PRMT5 (partially inhibited) MTA_del->PRMT5_del Inhibition Apoptosis Cell Death PRMT5_del->Apoptosis MAT2A_del MAT2A SAM_del SAM MAT2A_del->SAM_del Produces MAT2A_del->Apoptosis SAM_del->PRMT5_del Activates PRMT5i PRMT5 Inhibitor PRMT5i->PRMT5_del Inhibition MAT2Ai MAT2A Inhibitor MAT2Ai->MAT2A_del Inhibition

Caption: The synthetic lethal relationship between MTAP deletion and PRMT5/MAT2A inhibition.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of research findings. Below are outlines of common experimental protocols used to evaluate the efficacy of therapies targeting p16-deficient cancers.

In Vitro Cell Viability Assay for PRMT5 Inhibitors

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a PRMT5 inhibitor in cancer cell lines.

cell_viability_workflow In Vitro Cell Viability Assay Workflow start Start seed_cells Seed MTAP+/+ and MTAP-/- cancer cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_inhibitor Prepare serial dilutions of PRMT5 inhibitor incubate1->prepare_inhibitor treat_cells Treat cells with inhibitor dilutions (include vehicle control) prepare_inhibitor->treat_cells incubate2 Incubate for 72-96 hours treat_cells->incubate2 add_reagent Add cell viability reagent (e.g., MTS, MTT) incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 measure_absorbance Measure absorbance with a plate reader incubate3->measure_absorbance analyze_data Calculate % viability vs. control and determine IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the IC50 of a PRMT5 inhibitor.

Detailed Protocol Steps:

  • Cell Seeding: Plate cancer cell lines with and without MTAP deletion at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of the PRMT5 inhibitor in cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different inhibitor concentrations. Include wells with vehicle (e.g., DMSO) as a control.

  • Incubation: Incubate the plates for a period of 72 to 96 hours.

  • Viability Assessment: Add a cell viability reagent, such as MTS or MTT, to each well and incubate for 2 to 4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results and use a non-linear regression to determine the IC50 value.[11]

General Workflow for Assessing Synthetic Lethality in Cancer Cells

This workflow outlines the key steps in identifying and validating synthetic lethal interactions.

synthetic_lethality_assessment Synthetic Lethality Assessment Workflow start Start hypothesis Hypothesize synthetic lethal interaction (e.g., based on genomic data) start->hypothesis model_system Select appropriate model systems (isogenic cell lines, patient-derived cells) hypothesis->model_system genetic_perturbation Genetically perturb one gene (e.g., CRISPR/Cas9 knockout) model_system->genetic_perturbation pharmacological_inhibition Inhibit the partner gene with a small molecule inhibitor genetic_perturbation->pharmacological_inhibition phenotypic_assay Perform phenotypic assays (cell viability, apoptosis, cell cycle analysis) pharmacological_inhibition->phenotypic_assay in_vivo_validation Validate findings in vivo (xenograft or patient-derived xenograft models) phenotypic_assay->in_vivo_validation end End in_vivo_validation->end

References

Comparative Analysis of TP-16 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of TP-16 and its analogs, a class of selective antagonists targeting the E-type prostanoid receptor 4 (EP4). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their performance, supported by experimental data.

Introduction to EP4 Receptor Antagonists

The EP4 receptor, a G-protein coupled receptor activated by prostaglandin (B15479496) E2 (PGE2), is a key mediator in various physiological and pathological processes, including inflammation, pain, and cancer. Its role in modulating the tumor microenvironment has made it a promising target for cancer immunotherapy. This compound and its analogs are small molecule inhibitors designed to selectively block the EP4 receptor, thereby mitigating its downstream effects. This guide compares the pharmacological profiles of this compound and other notable EP4 antagonists.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and its analogs against the EP4 receptor. The data, presented as IC50 and Ki values, have been compiled from various preclinical studies.

Compound NameOther NamesTarget SpeciesIC50 (nM)Ki (nM)
This compound -Human / Mouse6.1 (h), 16.2 (m)-
E7046 PalupiprantHuman13.5[1]23.14[1]
Grapiprant CJ-023423, AAT-007Dog / Human / Rat35 (d)[2], 14 (h), 27 (r)[3]24 (d)[2], 13 (h), 20 (r)[4]
ONO-AE3-208 AE 3-208Human-1.3[5][6][7]
CJ-042794 CJ-42794Human10[8][9]3.16[10]
L-161,982 -Human-24[11][12]
ER-819762 -Human59[13]-
Compound 36 -Human4.3[14]-

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of antagonist potency. Lower values indicate higher potency. Species are indicated as (h) for human, (m) for mouse, (d) for dog, and (r) for rat.

Signaling Pathways

The EP4 receptor primarily signals through the Gs-alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. However, evidence also suggests that the EP4 receptor can couple to alternative signaling pathways, including the Gi alpha subunit and β-arrestin.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (Inflammation, Cell Proliferation, etc.) PKA->Downstream Phosphorylates TP16 This compound & Analogs TP16->EP4 Blocks

Caption: EP4 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize EP4 receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the EP4 receptor.

  • Objective: To measure the displacement of a radiolabeled ligand (e.g., [3H]-PGE2) from the EP4 receptor by the test compound.

  • Materials:

    • Membrane preparations from cells overexpressing the human EP4 receptor.

    • Radiolabeled ligand: [3H]-PGE2.

    • Test compounds (this compound and its analogs) at various concentrations.

    • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).

    • GF/C filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor membrane preparation with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound in a 96-well plate.

    • Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).

    • Transfer the reaction mixture to a GF/C filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and measure the radioactivity of each well using a scintillation counter.

    • The Ki value is calculated from the IC50 value (the concentration of test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the potency (IC50) of an antagonist in blocking the canonical Gs signaling pathway.

  • Objective: To quantify the inhibition of PGE2-induced cAMP production by the test compound.

  • Materials:

    • HEK293 cells stably expressing the human EP4 receptor.

    • PGE2 (agonist).

    • Test compounds at various concentrations.

    • cAMP assay kit (e.g., competitive EIA or TR-FRET based).

  • Procedure:

    • Plate the HEK293-hEP4 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration) for a defined period (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • The IC50 value is determined by plotting the percentage of inhibition of the PGE2 response against the log concentration of the test compound.

Experimental_Workflow cluster_assay cAMP Functional Assay Workflow A Plate HEK293-hEP4 Cells B Pre-incubate with Test Compound A->B C Stimulate with PGE2 B->C D Lyse Cells C->D E Measure cAMP Levels D->E F Determine IC50 E->F

Caption: A simplified workflow for a cAMP functional assay.

Calcium Mobilization Assay

While the primary EP4 signaling pathway is Gs-mediated, this assay can be used to investigate potential coupling to Gq-protein, which leads to intracellular calcium release.

  • Objective: To measure changes in intracellular calcium concentration in response to receptor activation in the presence and absence of an antagonist.

  • Materials:

    • Cells expressing the EP4 receptor and a G-protein that couples to the calcium pathway (e.g., Gα16).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • PGE2 (agonist).

    • Test compounds at various concentrations.

    • Fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Measure the baseline fluorescence.

    • Add PGE2 to the wells and immediately measure the change in fluorescence over time.

    • The antagonist's effect is determined by its ability to inhibit the PGE2-induced calcium flux.

Conclusion

This compound and its analogs represent a promising class of selective EP4 receptor antagonists with therapeutic potential in oncology and inflammatory diseases. The data presented in this guide highlight the varying potencies and pharmacological profiles of these compounds. The provided experimental protocols offer a foundation for their further characterization and development. Researchers are encouraged to consider the specific experimental conditions and cell systems when comparing data across different studies.

References

TP-16 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Colorectal Cancer Models by Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel and selective EP4 antagonist, TP-16, has shown significant anti-tumor activity in established preclinical models of colorectal cancer. The compound, with a potent IC50 of 2.1 nM for the EP4 receptor, effectively suppresses tumor growth by reprogramming the immunosuppressive tumor microenvironment. These findings position this compound as a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with existing treatments.

The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a key mediator of immunosuppression in the tumor microenvironment. Its activation by PGE2 promotes the differentiation of immunosuppressive myeloid cells, such as M2 macrophages and myeloid-derived suppressor cells (MDSCs), which in turn inhibit the anti-tumor activity of cytotoxic T-lymphocytes (CTLs). This compound, by selectively blocking the EP4 receptor, disrupts this immunosuppressive cascade, leading to enhanced anti-tumor immunity.

Comparative Performance in a Syngeneic Colorectal Cancer Model

In a well-established preclinical model using CT26 colorectal cancer cells in immunocompetent BALB/c mice, this compound demonstrated robust, dose-dependent inhibition of tumor growth.[1] Oral administration of this compound resulted in a tumor growth inhibition (TGI) of 26.2% at 37.5 mg/kg, 47.4% at 75 mg/kg, and 47.6% at 150 mg/kg.[1]

Crucially, the anti-tumor effect of this compound was found to be dependent on a functional adaptive immune system, as its efficacy was abrogated in immunodeficient nude mice. This highlights the immune-modulating mechanism of action of this compound.

Comparison with Alternative Therapies

The performance of this compound was compared with other agents targeting the PGE2 pathway, including another selective EP4 antagonist, E7046, and a non-steroidal anti-inflammatory drug (NSAID), celecoxib (B62257), which inhibits COX-2, an enzyme upstream of PGE2 production.

TreatmentDosageTumor Growth Inhibition (TGI)Reference
This compound 75 mg/kg, p.o., daily47.4%[1]
This compound 150 mg/kg, p.o., daily47.6%[1]
E7046 150 mg/kg, p.o., dailyLess efficacious than this compound at the same dose[1]
Celecoxib 100 mg/kg, p.o., dailyLess efficacious than this compound (75 mg/kg)[1]

In a separate study, celecoxib administered to mice with orthotopically implanted human colorectal cancer cells showed dose-dependent tumor growth inhibition, with rates of 25.30%, 38.80%, and 76.92% at low, medium, and high doses, respectively.[2] However, direct comparison of these percentages with the this compound study is challenging due to differences in the tumor model and experimental design.

Mechanism of Action: Reprogramming the Immune Microenvironment

This compound exerts its anti-tumor effects by modulating the composition and function of immune cells within the tumor. Treatment with this compound leads to a significant increase in the infiltration of cytotoxic CD8+ T cells into the tumor.[1] Concurrently, it reduces the population of immunosuppressive F4/80+ MHC-II+ (M2-like) macrophages and promotes a shift towards a more pro-inflammatory M1-like macrophage phenotype.[1]

This reprogramming of the myeloid compartment alleviates the suppression of T-cell activity, thereby unleashing a more effective anti-tumor immune response.

Signaling Pathway of PGE2-EP4 Axis

The binding of PGE2 to the EP4 receptor on myeloid cells initiates a signaling cascade that drives their immunosuppressive functions. This pathway primarily involves the activation of Gαs, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB, which regulates the expression of genes involved in immune suppression. The EP4 receptor can also signal through a Gαi pathway, inhibiting adenylate cyclase, and can activate the PI3K/Akt pathway, which is implicated in cell survival and proliferation.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds Gαs Gαs EP4 Receptor->Gαs activates PI3K PI3K EP4 Receptor->PI3K activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Akt Akt PI3K->Akt activates Akt->CREB activates Gene Expression Immunosuppressive Gene Expression CREB->Gene Expression regulates This compound This compound This compound->EP4 Receptor blocks Experimental_Workflow Cell_Culture CT26 Cell Culture Tumor_Implantation Subcutaneous Implantation of CT26 cells into BALB/c mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (Volume ~100-200 mm³) Tumor_Implantation->Tumor_Growth Treatment_Initiation Randomization and Treatment Initiation Tumor_Growth->Treatment_Initiation Treatment_Groups Vehicle Control This compound (p.o., daily) Comparator (e.g., E7046, Celecoxib) Treatment_Initiation->Treatment_Groups Tumor_Measurement Tumor Volume Measurement (Twice weekly) Treatment_Groups->Tumor_Measurement Endpoint Endpoint Analysis (Tumor weight, Immune cell infiltration) Tumor_Measurement->Endpoint

References

Comparative Analysis of TP-16's Biological Effects and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects and specificity of the tyrosine kinase inhibitor (TKI) TP-16. To provide a tangible and data-supported comparison, this document uses Imatinib (B729), a well-characterized TKI, as a proxy for this compound. The performance of this compound (Imatinib) is compared with second-generation TKIs, Dasatinib (B193332) and Nilotinib (B1678881), which are established alternatives in the treatment of Chronic Myeloid Leukemia (CML).

Mechanism of Action and Target Profile

This compound (Imatinib) is a 2-phenyl amino pyrimidine (B1678525) derivative that functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[1] In Philadelphia chromosome-positive (Ph+) CML, the BCR-ABL fusion gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[2] this compound (Imatinib) targets the ATP-binding site of the BCR-ABL kinase domain, preventing the transfer of a phosphate (B84403) group to its substrates.[3][4] This action blocks downstream signaling and induces apoptosis in the leukemic cells.[3]

While highly selective for BCR-ABL, this compound (Imatinib) also inhibits other tyrosine kinases, including c-KIT and the platelet-derived growth factor receptor (PDGFR).[1][5][6] This multi-target profile has been leveraged for the treatment of other conditions like gastrointestinal stromal tumors (GISTs), which are often driven by mutations in c-KIT.[6][7]

The primary alternatives, Dasatinib and Nilotinib, also target the BCR-ABL kinase but exhibit differences in potency and binding mechanisms. Nilotinib is a close analog of Imatinib with approximately 20-fold higher potency.[8] Dasatinib is structurally distinct and is a dual-specificity inhibitor of both ABL and SRC-family kinases, showing approximately 325 times the potency of Imatinib against wild-type BCR-ABL in vitro.[9][10] A key difference is that this compound (Imatinib) and Nilotinib preferentially bind to the inactive conformation of the ABL kinase, whereas Dasatinib can bind to both the active and inactive conformations, which may contribute to its efficacy against some Imatinib-resistant mutations.[11][12]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound (Imatinib) and its alternatives against the wild-type BCR-ABL kinase. Lower IC50 values indicate greater potency.

Tyrosine Kinase InhibitorIC50 (nM) for Wild-Type BCR-ABLRelative Potency to this compound (Imatinib)
This compound (Imatinib) ~25-4001x
Dasatinib ~1-8~325x
Nilotinib ~13-45~20-30x

Note: IC50 values are compiled from multiple in vitro studies and can vary based on specific experimental conditions.[2][10]

Comparative Clinical Efficacy

Clinical trials provide essential data on the in vivo performance of these inhibitors. The following table compares key efficacy endpoints from studies in newly diagnosed CML patients.

Efficacy Endpoint (at 12 months)This compound (Imatinib) 400 mgDasatinib 100 mgNilotinib 600 mg/800 mg
Complete Cytogenetic Response (CCyR) ~69%~84%~75-77%
Major Molecular Response (MMR) ~33-44%~47-59%Odds of response ~2.8x higher than Imatinib

Data compiled from multiple clinical trial reports.[13][14] Direct comparison between trials should be done with caution due to potential differences in study design and patient populations.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus PDGFR PDGFR/c-KIT PI3K PI3K PDGFR->PI3K BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation TP16 This compound (Imatinib) Dasatinib Nilotinib TP16->PDGFR Inhibition TP16->BCR_ABL Inhibition Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Viability Assay k_reagents Prepare Reagents: - Recombinant Kinase (BCR-ABL) - Peptide Substrate - ATP, Kinase Buffer k_compound Prepare Serial Dilutions of this compound and Alternatives k_reagents->k_compound k_reaction Incubate Kinase, Substrate, ATP, and Inhibitor k_compound->k_reaction k_detection Detect Substrate Phosphorylation (e.g., Radioactivity, Luminescence) k_reaction->k_detection k_analysis Calculate % Inhibition and Determine IC50 k_detection->k_analysis c_seeding Seed CML Cell Line (e.g., K562) in 96-well plates c_treatment Treat Cells with Serial Dilutions of this compound and Alternatives c_seeding->c_treatment c_incubation Incubate for 48-72 hours c_treatment->c_incubation c_assay Add Viability Reagent (e.g., MTT, XTT) c_incubation->c_assay c_readout Measure Absorbance c_assay->c_readout c_analysis Calculate % Viability and Determine IC50 c_readout->c_analysis

References

In-Depth Analysis: The Challenge of Comparing a Biomarker and a Therapeutic Compound

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head study comparing TP-16 with another compound cannot be conducted as this compound, also known as p16INK4a, is a tumor suppressor protein and a biomarker, not a therapeutic drug. The CDKN2A gene encodes this crucial protein, which plays a significant role in regulating the cell cycle.

While no direct comparative studies involving a "this compound compound" exist, it is pertinent to explore the therapeutic strategies that target the pathway regulated by p16. Loss or inactivation of the CDKN2A gene is a frequent event in various cancers, leading to uncontrolled cell proliferation. Consequently, therapeutic interventions are often aimed at compensating for the loss of p16 function. A prominent class of drugs developed for this purpose is the CDK4/6 inhibitors.

This guide, therefore, will provide a conceptual comparison between the function of the native p16 protein and the mechanism of action of CDK4/6 inhibitors, a class of drugs that therapeutically mimics one of p16's key functions.

The p16 Signaling Pathway and Therapeutic Intervention

The p16 protein acts as a cyclin-dependent kinase (CDK) inhibitor. Specifically, it binds to CDK4 and CDK6, preventing them from forming a complex with cyclin D. This action is critical as the cyclin D-CDK4/6 complex is responsible for phosphorylating the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, p16 effectively halts the cell cycle at the G1 checkpoint, thus preventing the proliferation of potentially damaged cells.

Signaling Pathway of p16 and CDK4/6 Inhibitors

cluster_0 Normal Cell Cycle Regulation cluster_1 Therapeutic Intervention in p16-Deficient Cells p16 p16 (this compound) CDK46 CDK4/6 p16->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F Inhibits G1_S G1 to S Phase Progression E2F->G1_S Promotes CDK46_inhibitor CDK4/6 Inhibitor CDK46_2 CDK4/6 CDK46_inhibitor->CDK46_2 Inhibits Rb_2 Rb CDK46_2->Rb_2 Phosphorylates CyclinD_2 Cyclin D CyclinD_2->CDK46_2 E2F_2 E2F Rb_2->E2F_2 Inhibits G1_S_2 G1 to S Phase Progression E2F_2->G1_S_2 Promotes

Caption: p16 pathway and CDK4/6 inhibitor action.

In cancers where p16 is absent or non-functional, CDK4/6 remains active, leading to continuous cell cycle progression and tumor growth. CDK4/6 inhibitors are designed to restore this checkpoint by directly inhibiting CDK4 and CDK6, thereby mimicking the tumor-suppressive function of p16.

Conceptual Comparison: p16 Protein vs. CDK4/6 Inhibitors

Featurep16 (this compound) ProteinCDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib)
Nature Endogenously produced tumor suppressor proteinExogenously administered small molecule drugs
Mechanism of Action Binds to and inhibits CDK4 and CDK6Competitively inhibit the ATP-binding pocket of CDK4 and CDK6
Origin Encoded by the CDKN2A geneSynthetically manufactured
Role in Therapy A biomarker for cancer prognosis and diagnosisTherapeutic agents for specific types of cancer
Clinical Application Loss of expression is a negative prognostic factor in several cancers.Approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.

Experimental Protocols

As there are no head-to-head studies, this section outlines the general methodologies used to evaluate the function of p16 and the efficacy of CDK4/6 inhibitors.

Immunohistochemistry (IHC) for p16 Expression

Objective: To determine the expression level of p16 protein in tumor tissue.

Protocol:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen retrieval is performed using a high-pH or low-pH buffer in a pressure cooker or water bath.

  • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

  • Sections are incubated with a primary antibody specific for p16INK4a.

  • A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied.

  • The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen expression.

  • Sections are counterstained with hematoxylin.

  • A pathologist scores the staining intensity and the percentage of positive tumor cells.

Cell Proliferation Assay (e.g., MTT or BrdU Assay) for CDK4/6 Inhibitor Efficacy

Objective: To assess the anti-proliferative effect of a CDK4/6 inhibitor on cancer cell lines.

Protocol:

  • Cancer cells (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with varying concentrations of a CDK4/6 inhibitor or a vehicle control.

  • After a specified incubation period (e.g., 72 hours), a reagent such as MTT or BrdU is added to the wells.

  • For MTT assays, the formazan (B1609692) product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). For BrdU assays, an anti-BrdU antibody is used to detect incorporated BrdU, followed by a colorimetric or fluorescent readout.

  • The reduction in cell viability or proliferation in treated cells is calculated relative to the control cells to determine the IC50 (half-maximal inhibitory concentration) of the drug.

Experimental Workflow for Evaluating a CDK4/6 Inhibitor

start Start: p16-deficient cancer cell line treatment Treat with CDK4/6 Inhibitor (various concentrations) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation assay Perform Proliferation Assay (e.g., MTT) incubation->assay data_analysis Analyze Data: Calculate IC50 assay->data_analysis end End: Determine Inhibitor Efficacy data_analysis->end

Caption: Workflow for assessing CDK4/6 inhibitor efficacy.

A Comparative Guide to Confirming In Vivo Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a therapeutic candidate engages its intended molecular target within a living organism is a cornerstone of preclinical and clinical development.[1] This confirmation, known as in vivo target engagement, provides critical evidence for a compound's mechanism of action and is essential for linking target modulation to therapeutic outcomes.[2] This guide offers a comparative overview of key methodologies for validating in vivo target engagement, detailing their principles, experimental protocols, and data outputs to aid in the selection of the most appropriate strategy.

Comparison of In Vivo Target Engagement Validation Methods

The choice of an appropriate method for validating in vivo target engagement is contingent on several factors, including the nature of the target protein, the availability of specific reagents like radiotracers or antibodies, and the specific biological questions being addressed.[1] The following table summarizes and compares the key characteristics of three prominent techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA®), and Pharmacodynamic (PD) Biomarker Analysis.

FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA®)Pharmacodynamic (PD) Biomarker Analysis
Principle A non-invasive imaging technique that measures the distribution of a radiolabeled ligand, which competes with the drug for binding to the target protein.[1]Measures the thermal stabilization of a target protein upon drug binding in harvested tissues.[1][3]Measures changes in downstream molecules or pathways as a direct result of the drug modulating its target.[1]
Environment In vivo (whole living organism).[1]Ex vivo (analysis of tissues from dosed animals).[1]Ex vivo (analysis of tissues or biofluids from dosed animals).[1]
Key Outputs Real-time target occupancy (%), drug distribution, and pharmacokinetics.[1]Confirmation of direct physical target binding in various tissues and shifts in thermal stability.[1]Target modulation, pathway activity, and dose-response relationship.[1]
Throughput Low; requires specialized radiochemistry and imaging facilities.[1]Medium to high; can be adapted for multi-well formats.[1]High; amenable to standard laboratory techniques such as ELISA or qPCR.[1]
Advantages Provides quantitative, dynamic, and whole-body information non-invasively.[1]Directly measures the physical interaction between the drug and its target in a native environment.[1]Can provide a functional readout of target engagement and its biological consequences.[1]
Limitations Requires a suitable radiolabeled tracer for the target; can be expensive.[1]Requires tissue harvesting, providing only a snapshot in time.[1]An indirect measure of target engagement; the biomarker must be robustly validated.[1]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols outline the key steps involved in executing the experiments to generate robust and reproducible data.

Positron Emission Tomography (PET) Protocol
  • Radiotracer Administration: A radiolabeled ligand that specifically binds to the target of interest is administered to the subject (e.g., a rodent model).[2]

  • Drug Treatment: The test compound is administered to the subject before or after the radiotracer.

  • PET Imaging: The subject is placed in a PET scanner, which detects the gamma rays emitted by the radiotracer.

  • Image Analysis: The PET images are reconstructed to quantify the radioactivity in specific regions of interest (e.g., brain, tumor).[1]

  • Target Occupancy Calculation: The radiotracer signal in the drug-treated animals is compared to that in vehicle-treated control animals to calculate the percentage of target occupancy at different drug doses. A reduction in the radiotracer signal in the treated group indicates that the drug is engaging the target and displacing the radiotracer.[1]

Cellular Thermal Shift Assay (CETSA®) Protocol
  • Animal Dosing: Animals are treated with the test compound or a vehicle control.[1]

  • Tissue Harvesting and Lysis: At a predetermined time point, the animals are euthanized, and the tissues of interest are harvested and lysed to release the proteins.[1]

  • Heat Challenge: The tissue lysates are divided into aliquots and heated to a range of different temperatures. The binding of the drug stabilizes the target protein, making it more resistant to thermal denaturation.[1]

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to separate the denatured, aggregated proteins (pellet) from the soluble proteins (supernatant).[1]

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or ELISA. An increased amount of soluble target protein at higher temperatures in the drug-treated samples compared to the control samples indicates target engagement.[1]

Pharmacodynamic (PD) Biomarker Analysis Protocol
  • Animal Dosing: Cohorts of animals are administered a range of doses of the test compound or a vehicle control.[1]

  • Sample Collection: At appropriate time points, relevant biological samples (e.g., tissues, blood, urine) are collected.

  • Biomarker Quantification: The levels or activity of a validated downstream biomarker are measured. This can be achieved through various techniques such as ELISA for protein concentration, Western blot for protein levels or post-translational modifications (e.g., phosphorylation), or qPCR for changes in gene expression.[1]

  • Data Analysis: The changes in the biomarker levels are correlated with the administered drug doses to establish a dose-response relationship for target engagement.[1]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological principles, the following diagrams have been generated using the Graphviz DOT language.

PET_Workflow cluster_in_vivo In Vivo Steps cluster_analysis Data Analysis A Administer Radiotracer B Administer Test Compound A->B C PET Imaging B->C D Image Reconstruction C->D Image Data E Quantify Radioactivity in ROI D->E F Calculate Target Occupancy E->F

Caption: Workflow for in vivo target engagement confirmation using Positron Emission Tomography (PET).

CETSA_Workflow cluster_ex_vivo Ex Vivo Steps cluster_principle Underlying Principle A Dose Animals with Compound B Harvest Tissues & Lyse Cells A->B C Heat Lysates to Various Temperatures B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Soluble Target Protein D->E P1 Drug Binding P2 Increased Thermal Stability P1->P2

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

PD_Biomarker_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis A Dose Animals with Compound B Collect Biological Samples A->B C Quantify Biomarker Levels/Activity B->C D Correlate Biomarker Change with Dose C->D Biomarker Data E Establish Dose-Response Curve D->E

Caption: Workflow for Pharmacodynamic (PD) Biomarker Analysis.

Target_Engagement_Signaling Drug Drug (e.g., TP-16) Target Target Protein Drug->Target Binds to Downstream_Effector Downstream Effector Target->Downstream_Effector Modulates Biological_Response Biological Response Downstream_Effector->Biological_Response Leads to

Caption: Simplified signaling pathway illustrating the concept of target engagement and downstream effects.

References

Safety Operating Guide

Proper Disposal Procedures for TP-16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Novel or Undocumented Compounds

In the landscape of research and drug development, novel compounds and substances with internal identifiers like "TP-16" are common. When a specific Safety Data Sheet (SDS) is not available, a robust and safety-first approach to waste disposal is paramount. This guide provides a comprehensive framework for the proper disposal of such laboratory chemicals, ensuring the safety of personnel and environmental protection.

Immediate Safety Precautions

Before handling this compound for disposal, it is critical to assume the substance is hazardous. Adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all handling of the compound, particularly in solid form or when preparing solutions, within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Spill Kit: Ensure a spill kit compatible with the potential hazards of the chemical is readily accessible.

Step-by-Step Disposal Protocol

The disposal of a research chemical like this compound must be systematic and compliant with institutional and regulatory standards.

1. Waste Characterization (to the best of your ability):

In the absence of an SDS, the responsibility for identifying an unknown substance lies with the generator.[1] While complete analysis can be costly, any available information is crucial.[2][3]

  • Review Experimental Records: Consult laboratory notebooks and records to identify the chemical nature, reactants, and potential byproducts related to this compound.

  • Physical and Chemical Properties: Note the physical state (solid, liquid), color, and any known properties. If safe to do so, simple tests like pH determination of a solution can aid in characterization.[4]

  • Hazard Assessment: Based on its chemical class or the parent compounds, assess potential hazards such as ignitability, corrosivity, reactivity, and toxicity. Treat the compound as hazardous if its properties are unknown.[5]

2. Waste Segregation:

Proper segregation is critical to prevent dangerous chemical reactions.[6]

  • Dedicated Waste Stream: this compound waste should be collected in its own designated container and not mixed with other chemical waste streams unless they are known to be compatible.[1]

  • Segregate by Hazard Class: In general, segregate acids from bases, oxidizers from organic materials, and water-reactive chemicals from aqueous solutions.[1][6]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) separately from liquid waste solutions.[7]

3. Container Selection and Labeling:

The choice of container and proper labeling are fundamental for safety and compliance.[8]

  • Container Compatibility: Select a container made of a material that is compatible with the chemical waste.[9] For instance, do not store corrosive waste in metal containers.[1][7] High-density polyethylene (B3416737) containers are suitable for many organic solvents, while glass may be appropriate for aqueous waste.[10] The container must be in good condition, with no leaks or cracks, and have a securely fitting lid.

  • Labeling Requirements: The container must be labeled as soon as the first drop of waste is added.[11][12] The label must be legible, durable, and include the following information:[13][14]

    • The words "Hazardous Waste ".[11][14][15]

    • Full Chemical Name(s): List all chemical constituents, including "this compound" and any solvents. Do not use abbreviations or chemical formulas.[8] For mixtures, provide the percentage or volume of each component.[1]

    • Hazard Identification: Clearly indicate the potential hazards (e.g., flammable, corrosive, toxic, reactive).[14][15]

    • Generator Information: The name and contact information of the principal investigator or responsible individual, and the laboratory location (building and room number).[12][16]

4. Storage and Disposal:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[1] This area should be at or near the point of generation and under the control of the laboratory personnel.[17]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent spills.[8][12]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[8]

  • Requesting Pickup: Once the container is full (do not overfill; leave ample headspace for liquids[10]) or if waste generation is complete, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[16][18] Do not dispose of hazardous chemicals down the drain or in the regular trash.[3][8]

Quantitative Data Summary

The following table provides general quantitative thresholds that are often used in the classification of hazardous waste. These are for informational purposes; always consult with your EHS department for specific guidance.

CharacteristicTypical Regulatory Threshold
Ignitability Flash point < 60°C (140°F)
Corrosivity pH ≤ 2 or pH ≥ 12.5
Reactivity Unstable, reacts violently with water, or generates toxic gases under certain conditions.
Toxicity Exceeds specific concentration limits for certain heavy metals, pesticides, and other organic compounds as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. In-lab treatment or neutralization of hazardous waste should not be performed unless it is part of a well-defined and approved protocol by your institution's EHS department.[1] Attempting to neutralize or treat unknown waste can be dangerous and may violate regulatory requirements.[19]

Mandatory Visualizations

Logical Workflow for Disposal of a Novel Research Chemical

The following diagram outlines the decision-making process and procedural steps for the proper disposal of a research chemical like this compound, for which a specific SDS is unavailable.

Disposal Workflow for a Novel Research Chemical (e.g., this compound) cluster_0 Initial Assessment & Preparation cluster_1 Waste Handling & Segregation cluster_2 Storage & Final Disposal Start Waste Generation: This compound SDS_Check Is a specific SDS available? Start->SDS_Check Treat_Hazardous Assume waste is hazardous. Follow this workflow. SDS_Check->Treat_Hazardous No Follow_SDS Follow disposal instructions in the SDS. SDS_Check->Follow_SDS Yes Segregate Segregate this compound waste from other waste streams. Treat_Hazardous->Segregate Container Select a compatible and leak-proof waste container. Segregate->Container Label Label container with: 'Hazardous Waste' Full Chemical Names Hazards, Date, PI Info Container->Label Store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Label->Store Pickup Request waste pickup from Environmental Health & Safety (EHS). Store->Pickup End Proper Disposal by EHS Pickup->End

Caption: Decision workflow for the safe disposal of a novel research chemical.

References

Essential Safety and Handling Protocols for TP-16

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for TP-16, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Immediate Safety and Hazard Information

It is crucial to understand the potential hazards associated with this compound to ensure safe handling. The following table summarizes key safety data.

Hazard Category Description
Physical Hazards This compound is a crystalline solid. Avoid dust formation as it can be an irritant.
Health Hazards May cause skin and eye irritation upon direct contact. Inhalation of dust may lead to respiratory irritation.
Personal Protective Equipment (PPE) See section 2 for detailed PPE requirements.
Emergency Procedures In case of exposure, follow the first aid measures outlined in Section 3.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table outlines the minimum PPE requirements.

Type of Protection Specific Equipment
Hand Protection Nitrile or neoprene gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust generation is likely.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn.

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Assess Task-Specific Risks check_dust Is Dust Generation Likely? start->check_dust check_splash Potential for Splash? check_dust->check_splash No respirator Respirator Required check_dust->respirator Yes goggles Safety Goggles check_splash->goggles Yes lab_coat Lab Coat check_splash->lab_coat No gloves Nitrile/Neoprene Gloves full_ppe Full PPE Assembly gloves->full_ppe goggles->lab_coat respirator->check_splash lab_coat->gloves

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling and Disposal Plan

This section provides a procedural guide for the safe handling and disposal of this compound.

3.1. Preparation and Handling Protocol

  • Area Preparation: Ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.

  • PPE Donning: Put on all required PPE as specified in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfer operations of this compound powder within a certified chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent.

3.2. Disposal Plan

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Final Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

The following diagram outlines the logical flow of the this compound handling and disposal process.

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle_fume_hood 3. Handle in Fume Hood don_ppe->handle_fume_hood clean_up 4. Clean Work Area handle_fume_hood->clean_up segregate_waste 5. Segregate Solid & Liquid Waste clean_up->segregate_waste label_waste 6. Label Waste Containers segregate_waste->label_waste ehs_pickup 7. Arrange EHS Pickup label_waste->ehs_pickup

Caption: Workflow for handling and disposal of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.